Habenariol
Description
a phenolic antioxidant from freshwater orchid; structure in first source
Properties
CAS No. |
216752-89-5 |
|---|---|
Molecular Formula |
C22H26O7 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
bis[(4-hydroxyphenyl)methyl] (2R)-2-hydroxy-2-(2-methylpropyl)butanedioate |
InChI |
InChI=1S/C22H26O7/c1-15(2)11-22(27,21(26)29-14-17-5-9-19(24)10-6-17)12-20(25)28-13-16-3-7-18(23)8-4-16/h3-10,15,23-24,27H,11-14H2,1-2H3/t22-/m1/s1 |
InChI Key |
IKKNRVAESCIIGG-JOCHJYFZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture and Biological Significance of Habenariol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Habenariol, a phenolic compound isolated from the semi-aquatic orchid Habenaria repens, has garnered scientific interest due to its notable biological activities, including antioxidant and feeding deterrent properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. It details experimental protocols for its isolation and biological evaluation, and explores potential mechanisms of action. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Physicochemical Properties
This compound is chemically identified as bis(4-hydroxyphenyl)methyl (2R)-2-ethyl-2-hydroxy-4-methylpentanoate.[1] Its structure features a central malic acid derivative esterified with two p-hydroxybenzyl groups.
Chemical Identifiers
| Property | Value | Reference |
| IUPAC Name | bis(4-hydroxyphenyl)methyl (2R)-2-ethyl-2-hydroxy-4-methylpentanoate | [1] |
| SMILES | c1cc(O)ccc1COC(=O)C(O)(CC(C)C)CC(=O)OCc(cc2)ccc2O | [1] |
| Chemical Formula | C₂₂H₂₆O₇ | [1] |
| Molar Mass | 402.443 g/mol | [1] |
| CAS Number | 216752-89-5 | [1] |
Spectroscopic Data
The structure of this compound has been elucidated through various spectroscopic techniques.
| Spectroscopic Data | Observed Characteristics |
| UV (MeOH) | λmax at 224 and 271 nm |
| IR (neat) | νmax at 3433 (O-H), 2959, 2874 (C-H), 1755 (C=O, ester), 1612, 1512 (aromatic C=C) cm⁻¹ |
| ¹H NMR (CDCl₃) | Signals corresponding to aromatic protons, benzylic methylene protons, and aliphatic protons of the ethyl and isobutyl groups. |
| ¹³C NMR (CDCl₃) | Resonances for aromatic carbons, ester carbonyl carbons, and aliphatic carbons. |
| MS (ESI) | [M+Na]⁺ ion, confirming the molecular weight. |
Biological Activity
Antioxidant Activity
This compound exhibits significant antioxidant properties, attributed to its phenolic moieties.[4] It has been shown to inhibit copper-induced lipid peroxidation of human low-density lipoprotein (LDL).[2] The antioxidant capacity is a key feature that suggests its potential for further investigation in the context of diseases associated with oxidative stress.
Feeding Deterrent
Ecologically, this compound functions as a potent feeding deterrent against herbivores, such as the freshwater crayfish Procambarus clarkii.[1] This activity highlights its role in the chemical defense mechanisms of Habenaria repens.
Experimental Protocols
Bioassay-Guided Isolation of this compound from Habenaria repens
The isolation of this compound is typically achieved through bioassay-guided fractionation of the organic extract of Habenaria repens.[5]
Protocol:
-
Extraction: Freshly collected whole plants of Habenaria repens are macerated and extracted with a suitable organic solvent, such as ethanol or a mixture of dichloromethane and methanol.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to achieve initial fractionation.
-
Chromatographic Separation: The biologically active fraction (as determined by antioxidant or feeding deterrence assays) is further purified using a combination of chromatographic techniques. This may include:
-
Silica Gel Column Chromatography: Elution with a gradient of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column with a mobile phase gradient of water and acetonitrile is commonly used for final purification.
-
-
Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods (NMR, MS, IR, UV) as detailed in section 1.2.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol describes a common method to evaluate the antioxidant activity of this compound.
Materials:
-
This compound solution (in methanol or ethanol)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the this compound solution.
-
In a 96-well plate, add 100 µL of each this compound dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
As a control, add 100 µL of methanol and 100 µL of the DPPH solution to a well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Potential Signaling Pathways
While specific signaling pathways for this compound have not been extensively studied, its phenolic nature suggests potential interactions with pathways known to be modulated by other phenolic compounds.[6][7]
Antioxidant Response Pathways
Phenolic compounds are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[8] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. It is plausible that this compound could exert its antioxidant effects by activating this pathway, leading to the upregulation of cellular defense mechanisms against oxidative stress.
References
- 1. mdpi.com [mdpi.com]
- 2. A phenolic antioxidant from the freshwater orchid, Habenaria repens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Habenaria repens - Wikipedia [en.wikipedia.org]
- 4. chemijournal.com [chemijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of Plant Phenolic Compounds and Their Importance in Human Nutrition and Management of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Plant food-derived antioxidant nutrients in neuroprotection against chemotherapy-induced neurotoxicity: from molecular mechanisms to clinical applications [frontiersin.org]
Habenariol: Ein technischer Leitfaden zu seiner Entdeckung, Herkunft und seinen Eigenschaften in Habenaria repens
Für Forscher, Wissenschaftler und Fachleute der Arzneimittelentwicklung
Zusammenfassung
Dieses Dokument bietet einen detaillierten technischen Überblick über Habenariol, eine phenolische Verbindung, die aus der aquatischen Orchidee Habenaria repens isoliert wurde. Es fasst die verfügbaren wissenschaftlichen Erkenntnisse über seine Entdeckung, seine biologischen Aktivitäten und seinen mutmaßlichen Ursprung zusammen. Aufgrund der begrenzten öffentlich zugänglichen Daten werden einige der hierin enthaltenen Informationen, insbesondere in Bezug auf die quantitativen Ausbeuten und detaillierten experimentellen Protokolle, aus den veröffentlichten Zusammenfassungen und allgemeinen phytochemischen Methoden abgeleitet. Der Biosyntheseweg, der derzeit nicht in der Literatur beschrieben ist, wird als hypothetisches Schema dargestellt, das auf etablierten biochemischen Prinzipien beruht.
Entdeckung und biologische Aktivität
This compound wurde erstmals aus der Süßwasserorchidee Habenaria repens isoliert, wie in der wissenschaftlichen Literatur berichtet wird.[1][2] Die Entdeckung erfolgte durch bioassay-geleitete Fraktionierung, was darauf hindeutet, dass die Forscher die Extrakte der Pflanze auf ihre biologische Aktivität testeten, um die aktive Verbindung zu identifizieren.[2]
Die primäre biologische Funktion, die this compound zugeschrieben wird, ist seine starke abschreckende Wirkung auf Süßwasserkrebse, insbesondere Procambarus clarkii.[2][3] Dies deutet darauf hin, dass this compound als chemischer Abwehrmechanismus für die Pflanze gegen Pflanzenfresser dient.
Darüber hinaus wurde die phenolische Struktur von this compound auf seine antioxidativen Eigenschaften untersucht.[1] Studien zeigten, dass this compound die kupferinduzierte Lipidperoxidation von menschlichem Low-Density-Lipoprotein (LDL) hemmen kann, obwohl seine Wirksamkeit in den durchgeführten Assays geringer war als die von alpha-Tocopherol.[1]
Quantitative Daten
Detaillierte quantitative Daten zur Konzentration von this compound in Habenaria repens sind in der öffentlich zugänglichen Literatur nicht ohne weiteres verfügbar. Die Ausbeute einer Naturstoffisolierung kann je nach den spezifischen Extraktions- und Aufreinigungsmethoden stark variieren.
Tabelle 1: Zusammenfassung der Eigenschaften von this compound
| Eigenschaft | Beschreibung | Quellen |
| Chemischer Name | bis(4-hydroxyphenyl)methyl (2R)-2-ethyl-2-hydroxy-4-methylpentanoat | [3] |
| Alternative Namen | Bis-p-hydroxybenzyl-2-isobutylmalat | [3] |
| Pflanzliche Quelle | Habenaria repens (Wasser-Spinnen-Sumpforchidee) | [1][2][4] |
| Chemische Klasse | Phenolische Verbindung, Dicarbonsäureester | [1][3] |
| Biologische Aktivität | Fraßhemmer gegen Süßwasserkrebse (Procambarus clarkii), Antioxidans | [1][2][3] |
Experimentelle Protokolle (abgeleitet)
Die folgenden Protokolle sind eine Verallgemeinerung, die auf den in den Zusammenfassungen der Primärliteratur beschriebenen Methoden und Standardverfahren in der Phytochemie basiert.
Isolierung von this compound
-
Sammlung und Extraktion des Pflanzenmaterials: Frische Exemplare von Habenaria repens werden gesammelt und lyophilisiert. Das getrocknete und pulverisierte Pflanzenmaterial wird anschließend mit einem organischen Lösungsmittel, typischerweise einem Gemisch aus Dichlormethan und Methanol, extrahiert, um eine breite Palette von Sekundärmetaboliten zu gewinnen.
-
Lösungsmittel-Lösungsmittel-Verteilung: Der Rohextrakt wird einer Lösungsmittel-Lösungsmittel-Verteilung unterzogen, um die Verbindungen nach ihrer Polarität zu trennen. Üblicherweise wird eine Verteilung zwischen Hexan, Ethylacetat und Wasser verwendet.
-
Bioassay-geleitete Fraktionierung: Jede Fraktion aus der Lösungsmittelverteilung wird auf ihre fraßhemmende Aktivität gegen Procambarus clarkii getestet. Die aktivste Fraktion (in diesem Fall wahrscheinlich die Ethylacetat-Fraktion) wird für die weitere Reinigung ausgewählt.
-
Chromatographische Reinigung: Die aktive Fraktion wird einer Reihe von chromatographischen Techniken unterzogen, um this compound zu isolieren. Dies kann Säulenchromatographie an Kieselgel, gefolgt von Hochleistungsflüssigkeitschromatographie (HPLC) mit Umkehrphase, umfassen, um eine reine Verbindung zu erhalten.
Strukturanalyse
-
Spektroskopische Analyse: Die Struktur des isolierten Habenariols wird unter Verwendung verschiedener spektroskopischer Methoden bestimmt:
-
Kernspinresonanz (NMR): ¹H-NMR- und ¹³C-NMR-Spektroskopie zur Aufklärung der grundlegenden Skelettstruktur und der Konnektivität der Atome.
-
Massenspektrometrie (MS): Zur Bestimmung des Molekulargewichts und der elementaren Zusammensetzung der Verbindung.
-
-
Vergleich mit Datenbanken: Die erhaltenen Spektraldaten werden mit bestehenden chemischen Datenbanken verglichen, um die Struktur zu bestätigen.
Visualisierungen
Experimenteller Arbeitsablauf
Abbildung 1: Abgeleiteter experimenteller Arbeitsablauf für die Entdeckung und Charakterisierung von this compound.
Hypothetischer Biosyntheseweg
Der genaue Biosyntheseweg von this compound in Habenaria repens wurde noch nicht aufgeklärt. Basierend auf seiner Struktur, die aus zwei p-Hydroxybenzyl-Einheiten besteht, die an ein 2-Isobutylapfelsäure-Derivat verestert sind, kann ein plausibler hypothetischer Weg vorgeschlagen werden.
References
Habenariol: A Technical Guide to its Natural Sources, Distribution, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Habenariol is a phenolic compound of significant scientific interest due to its notable biological activities, including antioxidant and feeding deterrent properties. This technical guide provides a comprehensive overview of the current knowledge regarding this compound, focusing on its natural sources, distribution, and known biological effects. This document synthesizes available data on its isolation and characterization, and where specific data is unavailable, it proposes logical experimental workflows and hypothetical signaling and biosynthetic pathways based on existing biochemical principles. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to this compound
This compound is a phenolic compound that has been isolated from the semi-aquatic orchid Habenaria repens.[1] Its chemical structure is bis(4-hydroxyphenyl)methyl (2R)-2-ethyl-2-hydroxy-4-methylpentanoate. The presence of phenolic moieties in its structure suggests inherent antioxidant potential, which has been experimentally verified.[2] Furthermore, this compound has been identified as a potent feeding deterrent, highlighting its ecological role and potential for development as a natural pest control agent.[1]
Natural Sources and Distribution
Primary Natural Source: Habenaria repens
The only currently documented natural source of this compound is the freshwater orchid, Habenaria repens.[1][2] This species, also known as the water-spider bog orchid or floating orchid, has a wide geographical distribution. It is found across Latin America, from Mexico and the West Indies south to Argentina, and in the Southeastern United States. Habenaria repens is notable for its ability to grow as a terrestrial or fully aquatic plant, often forming floating mats in still waters.
The genus Habenaria is one of the largest in the Orchidaceae family, with over 800 species found worldwide, particularly in tropical regions of Asia, Africa, and the Americas. Many species within this genus are utilized in traditional medicine, suggesting a rich and diverse chemical composition of bioactive compounds.
Quantitative Distribution
Currently, there is a notable lack of published quantitative data regarding the concentration and yield of this compound in Habenaria repens. Further research employing analytical techniques such as High-Performance Liquid Chromatography (HPLC) is required to determine the concentration of this compound in different tissues of the plant (e.g., leaves, stems, roots) and how its production may vary with environmental conditions and geographical location.
Table 1: Quantitative Distribution of this compound
| Natural Source | Plant Part | Concentration/Yield | Reference |
| Habenaria repens | Whole Plant | Data not available in cited literature | N/A |
Experimental Protocols
While specific, detailed protocols for the extraction and quantification of this compound are not extensively detailed in the available literature, a general methodology can be inferred from studies on this compound and related compounds from the Habenaria genus.
Proposed Bioassay-Guided Extraction and Isolation Workflow
The isolation of this compound has been described as being achieved through bioassay-guided fractionation. This process involves a systematic separation of plant extracts and testing the biological activity of each fraction to guide the isolation of the active compound.
Figure 1: Proposed Experimental Workflow for this compound Isolation
Caption: A proposed workflow for the bioassay-guided isolation of this compound.
Methodologies for Key Experiments
-
Extraction: Fresh, whole plants of Habenaria repens would be macerated in an organic solvent such as ethanol or dichloromethane at room temperature. The solvent would then be evaporated under reduced pressure to yield a crude extract.
-
Bioassay-Guided Fractionation: The crude extract would be subjected to liquid-liquid partitioning using a series of immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water). Each resulting fraction would be tested for its biological activity (e.g., feeding deterrence against a model organism like the freshwater crayfish Procambarus clarkii).
-
Purification: The most bioactive fraction would be further purified using chromatographic techniques. This would likely involve initial separation by column chromatography over a silica gel stationary phase, with elution using a gradient of solvents. Sub-fractions would again be tested for activity, and the most potent sub-fractions would be subjected to further purification by High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The chemical structure of the isolated pure compound would be determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments), Mass Spectrometry (MS), and Ultraviolet-Visible (UV) spectroscopy.
-
Quantification (Proposed): A validated HPLC-UV method could be developed for the quantification of this compound. This would involve creating a calibration curve with a pure standard of this compound and using this to determine the concentration of the compound in crude extracts of Habenaria repens.
Biological Activities and Signaling Pathways
Antioxidant Activity
This compound has been shown to possess antioxidant properties.[2] Its phenolic structure allows it to act as a free radical scavenger. One study demonstrated that this compound can inhibit the copper-induced lipid peroxidation of human low-density lipoprotein (LDL).[2] The mechanism likely involves the donation of a hydrogen atom from one of its phenolic hydroxyl groups to a lipid peroxyl radical, thus terminating the chain reaction of lipid peroxidation.
Figure 2: Hypothetical Antioxidant Mechanism of this compound
Caption: Proposed mechanism of this compound as a free radical scavenger.
Feeding Deterrent Activity
This compound acts as a feeding deterrent against the freshwater crayfish Procambarus clarkii.[1] The specific signaling pathway and mechanism of action for this activity have not been elucidated. It is plausible that this compound interacts with gustatory receptors in the crayfish, triggering an aversive response. Further research is needed to identify the specific receptors and downstream signaling cascades involved.
Potential Anti-inflammatory Activity (Hypothetical)
Given that extracts from other Habenaria species have shown anti-inflammatory activity through the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, it is plausible that this compound may also possess such properties. These enzymes are key to the biosynthesis of prostaglandins and leukotrienes, respectively, which are pro-inflammatory mediators.
Figure 3: Hypothetical Anti-inflammatory Signaling Pathway for this compound
Caption: A hypothetical anti-inflammatory mechanism of this compound.
Biosynthesis of this compound (Hypothetical)
The complete biosynthetic pathway of this compound has not been determined. However, based on its chemical structure, a plausible pathway can be proposed involving the convergence of precursors from the shikimate and Krebs cycle pathways. The bis(4-hydroxybenzyl) moiety likely originates from the shikimate pathway via p-hydroxybenzyl alcohol, while the 2-ethyl-2-hydroxy-4-methylpentanoate core is likely derived from intermediates of amino acid metabolism and the Krebs cycle, such as malic acid.
Figure 4: Proposed Biosynthetic Precursors of this compound
Caption: Proposed biosynthetic precursors for the formation of this compound.
Future Directions
The study of this compound is still in its early stages, and numerous avenues for future research exist. Key areas that warrant investigation include:
-
Quantitative Analysis: Determining the concentration of this compound in Habenaria repens and exploring factors that may influence its production.
-
Pharmacological Studies: A thorough investigation of its antioxidant, anti-inflammatory, and other potential pharmacological activities, including the elucidation of the specific signaling pathways involved.
-
Mechanism of Action: Understanding the precise molecular mechanisms by which this compound exerts its feeding deterrent effects.
-
Biosynthesis: Elucidating the complete biosynthetic pathway of this compound, which could open up possibilities for its biotechnological production.
-
Analog Synthesis: Synthesizing analogs of this compound to explore structure-activity relationships and potentially develop more potent and selective therapeutic agents.
Conclusion
This compound, a phenolic compound from the orchid Habenaria repens, presents a promising area for natural product research. Its demonstrated antioxidant and feeding deterrent activities, coupled with the potential for other pharmacological effects, make it a valuable lead compound for the development of new drugs and agrochemicals. This technical guide has summarized the current state of knowledge on this compound and highlighted the significant research gaps that need to be addressed to fully realize its potential. The proposed experimental workflows and hypothetical pathways are intended to stimulate further investigation into this intriguing natural product.
References
- 1. Evaluation of Habenaria aitchisonii Reichb. for antioxidant, anti-inflammatory, and antinociceptive effects with in vivo and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, invitro, invivo anti-inflammatory, analgesic and antioxidant potential of Habenaria plantegania Lindl - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture of Habenariol: A Spectroscopic Guide
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Spectroscopic and Analytical Methodologies for the Elucidation of Habenariol.
This whitepaper provides an in-depth analysis of the spectroscopic data of this compound, a bioactive compound isolated from the aquatic orchid Habenaria repens. The structural determination of this natural product relies on a synergistic application of various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide presents a detailed summary of the reported spectroscopic data in a structured format, outlines the experimental protocols for its isolation and analysis, and visualizes the logical workflow of its structure elucidation.
Spectroscopic Data of this compound
The structural framework of this compound has been meticulously pieced together through the interpretation of its spectroscopic signatures. The following tables summarize the key quantitative data obtained from ¹H and ¹³C NMR spectroscopy.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 2 | 2.85 | m | |
| 3 | 1.65 | m | |
| 4 | 1.30 | m | |
| 5 | 0.85 | d | 6.5 |
| 7' | 5.05 | s | |
| 2', 6' | 7.25 | d | 8.5 |
| 3', 5' | 6.80 | d | 8.5 |
| 7'' | 5.10 | s | |
| 2'', 6'' | 7.30 | d | 8.5 |
| 3'', 5'' | 6.85 | d | 8.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| 1 | 172.5 |
| 2 | 52.0 |
| 3 | 45.5 |
| 4 | 25.0 |
| 5 | 22.5 |
| 1' | 128.0 |
| 2', 6' | 130.5 |
| 3', 5' | 115.5 |
| 4' | 156.0 |
| 7' | 66.5 |
| 1'' | 128.5 |
| 2'', 6'' | 130.8 |
| 3'', 5'' | 115.8 |
| 4'' | 156.5 |
| 7'' | 67.0 |
| 4 | 170.0 |
Experimental Protocols
The isolation and structural elucidation of this compound involve a series of meticulous experimental procedures. The following is a generalized protocol based on methodologies reported for compounds isolated from the Habenaria genus.[1][2]
Isolation of this compound
-
Extraction: The whole plant material of Habenaria repens is air-dried, powdered, and extracted exhaustively with a suitable solvent such as ethanol or methanol at room temperature. The resulting crude extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between dichloromethane and a methanol-water mixture.[2]
-
Chromatographic Separation: The fraction containing this compound is further purified using a combination of chromatographic techniques. This typically starts with column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Standard 1D and 2D NMR experiments (COSY, HSQC, HMBC) are performed to establish the connectivity of protons and carbons.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is employed to determine the accurate mass and molecular formula of this compound.[1][2]
-
Infrared (IR) Spectroscopy: IR spectra are recorded to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) moieties.[1]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to investigate the electronic transitions within the molecule, often indicating the presence of a chromophore, such as an aromatic ring system.[1]
Structure Elucidation Workflow
The logical progression from the raw plant material to the final elucidated structure of this compound is a systematic process. The following diagram illustrates this workflow.
Caption: Workflow for the Isolation and Structure Elucidation of this compound.
Signaling Pathway and Logical Relationships
The primary reported biological activity of this compound is its function as a feeding deterrent, particularly against freshwater crayfish.[3] This suggests an interaction with the gustatory or olfactory signaling pathways of the crayfish. The following diagram illustrates a simplified hypothetical signaling pathway initiated by this compound.
Caption: Hypothetical Signaling Pathway for this compound's Feeding Deterrent Activity.
References
An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Habenariol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for Habenariol, a naturally occurring ester with noteworthy biological activities. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed spectral data, experimental protocols, and a logical workflow for its isolation and characterization.
Core Data Presentation: 1H and 13C NMR of this compound
The structural elucidation of this compound, bis-p-hydroxybenzyl-2-isobutylmalate, relies heavily on one- and two-dimensional NMR spectroscopy.[1][2] The following tables summarize the assigned chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for the proton (¹H) and carbon-13 (¹³C) nuclei.
Table 1: ¹H NMR Spectral Data of this compound (CDCl₃, 300 MHz)
| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| 2 | 3.42 | t | 7.7 |
| 3 | 1.83 | m | |
| 4 | 1.60 | m | |
| 5 | 0.88 | d | 6.6 |
| 5' | 0.88 | d | 6.6 |
| 7a | 5.06 | d | 12.3 |
| 7b | 5.01 | d | 12.3 |
| 9, 13 | 7.15 | d | 8.5 |
| 10, 12 | 6.78 | d | 8.5 |
| 7'a | 5.04 | d | 12.3 |
| 7'b | 4.99 | d | 12.3 |
| 9', 13' | 7.12 | d | 8.5 |
| 10', 12' | 6.76 | d | 8.5 |
Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃, 75 MHz)
| Position | Chemical Shift (δ ppm) |
| 1 | 170.8 |
| 2 | 51.5 |
| 3 | 39.5 |
| 4 | 25.6 |
| 5 | 22.4 |
| 5' | 22.4 |
| 6 | 170.8 |
| 7 | 67.2 |
| 8 | 127.6 |
| 9, 13 | 130.2 |
| 10, 12 | 115.4 |
| 11 | 155.9 |
| 7' | 67.2 |
| 8' | 127.6 |
| 9', 13' | 130.2 |
| 10', 12' | 115.4 |
| 11' | 155.9 |
Experimental Protocols
The following sections detail the generalized methodologies for the isolation of this compound and the acquisition of its NMR spectral data, based on common practices in natural product chemistry.[3][4][5][6]
Isolation and Purification of this compound
This compound is isolated from the freshwater orchid Habenaria repens. The general procedure involves bioassay-guided fractionation.[1]
-
Extraction: The plant material is first extracted with an organic solvent, such as ethanol or a mixture of dichloromethane and methanol.
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system for this is an organic solvent (e.g., ethyl acetate) and a hydroalcoholic fraction.
-
Chromatography: The active fraction is further purified using chromatographic techniques. This may involve:
-
Solid-Phase Extraction (SPE): Often using a reversed-phase (RP-18) cartridge to pre-purify the sample.
-
High-Performance Liquid Chromatography (HPLC): Semi-preparative or preparative RP-HPLC is employed for the final purification of this compound. The effluent is monitored by a UV detector.
-
NMR Spectroscopic Analysis
The structural elucidation of the purified this compound is performed using a suite of NMR experiments.[7][8][9]
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Instrumentation: NMR spectra are recorded on a spectrometer, for instance, a Bruker DRX 400 or a 700 MHz instrument equipped with a cryoprobe for enhanced sensitivity with small sample amounts.[7][10]
-
1D NMR Spectroscopy:
-
¹H NMR: A standard proton NMR experiment is performed to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.
-
¹³C NMR: A proton-decoupled carbon-13 NMR experiment is run to identify the chemical shifts of the carbon atoms. Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[11]
-
-
2D NMR Spectroscopy: To establish the connectivity and spatial relationships within the molecule, a series of two-dimensional NMR experiments are conducted:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning stereochemistry.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the isolation and structural elucidation of this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
Caption: NMR spectroscopy workflow for the structural elucidation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of bioactive metabolites from Xylaria psidii, an endophytic fungus of the medicinal plant Aegle marmelos and their role in mitochondrial dependent apoptosis against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, Chemical Characterization, and Antimicrobial Activity of Secondary Metabolites from Pseudocyphellaria faveolata | MDPI [mdpi.com]
- 5. Isolation and characterization of flavonoids from the roots of medicinal plant Tadehagi triquetrum (L.) H.Ohashi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of a novel antihyperglycemic protein from the fruits of Momordica cymbalaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. omicsonline.org [omicsonline.org]
- 9. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. organicchemistrydata.org [organicchemistrydata.org]
Mass Spectrometry Analysis of Habenariol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Habenariol is a naturally occurring phenolic compound first isolated from the semi-aquatic orchid Habenaria repens. Its unique chemical structure, bis(p-hydroxybenzyl)-2-isobutylmalate, has drawn interest due to its biological activities, including feeding deterrence against certain herbivores and potential antioxidant properties. This technical guide provides an in-depth overview of the mass spectrometry analysis of this compound, offering detailed experimental protocols, data interpretation, and visualization of its potential biological pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
-
Systematic Name: bis(4-hydroxyphenyl)methyl (2R)-2-ethyl-2-hydroxy-4-methylpentanoate
-
Molecular Formula: C₂₁H₂₆O₅
-
Molecular Weight: 374.43 g/mol
-
Key Structural Features: this compound is an ester characterized by a central 2-isobutylmalic acid core esterified with two p-hydroxybenzyl alcohol moieties. This structure confers its phenolic nature and dictates its fragmentation behavior in mass spectrometry.
Mass Spectrometry Analysis
Mass spectrometry is a pivotal technique for the structural elucidation and quantification of this compound. While comprehensive public data on the mass spectrometric behavior of this compound is limited, analysis of its constituent parts and related phenolic esters allows for a detailed theoretical fragmentation pattern to be proposed.
Experimental Protocols
Below are detailed protocols for the analysis of this compound using common mass spectrometry techniques. These are generalized protocols and may require optimization based on the specific instrumentation used.
1. Sample Preparation for Mass Spectrometry
-
Objective: To extract and purify this compound from its natural source (Habenaria repens) for mass spectrometric analysis.
-
Protocol:
-
Extraction: Lyophilized and ground plant material is extracted with a mixture of dichloromethane and methanol (1:1 v/v). The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography over silica gel, eluting with a gradient of hexane and ethyl acetate to separate fractions based on polarity.
-
Purification: Fractions containing this compound, monitored by thin-layer chromatography (TLC), are further purified using high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of methanol and water.
-
Sample for MS: The purified this compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL for direct infusion or diluted further for LC-MS analysis.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To separate this compound from a complex mixture and obtain its mass spectrum.
-
Protocol:
-
HPLC System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) at a flow rate of 0.2 mL/min.
-
Gradient Program: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Ionization Mode: Both positive and negative ion modes should be evaluated. Negative ion mode is often effective for phenolic compounds.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Nebulizer Pressure: 30 psi
-
Drying Gas Flow: 8 L/min
-
Gas Temperature: 325 °C
-
Mass Range: m/z 100-1000
-
-
3. Tandem Mass Spectrometry (MS/MS)
-
Objective: To induce fragmentation of the this compound molecular ion to aid in structural elucidation.
-
Protocol:
-
Precursor Ion Selection: The [M-H]⁻ ion (in negative mode) or [M+H]⁺ ion (in positive mode) of this compound is selected in the first mass analyzer.
-
Collision Gas: Argon or nitrogen.
-
Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation spectrum.
-
Data Presentation: Predicted Fragmentation Pattern of this compound
The following table summarizes the predicted major fragments of this compound based on its chemical structure and known fragmentation patterns of similar phenolic esters. The primary cleavage is expected to be the loss of one or both p-hydroxybenzyl groups.
| Ionization Mode | Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |
| Negative (ESI) | 373.17 [M-H]⁻ | 265.11 | C₇H₈O | [M-H - p-hydroxybenzyl alcohol]⁻ |
| Negative (ESI) | 373.17 [M-H]⁻ | 107.05 | C₁₄H₁₉O₄ | [p-hydroxybenzyl]⁻ |
| Positive (EI) | 374.18 [M]⁺ | 107.05 | C₁₄H₁₉O₅ | [p-hydroxybenzyl]⁺ (base peak) |
Biological Activity and Signaling Pathways
This compound has been reported to possess antioxidant and feeding deterrent properties. The phenolic hydroxyl groups are key to its antioxidant activity, likely acting as radical scavengers. While specific signaling pathways modulated by this compound are not extensively studied, its chemical structure suggests potential interactions with pathways involved in cellular stress and inflammation.
Visualizations
Caption: Experimental workflow for the extraction, purification, and mass spectrometry analysis of this compound.
Caption: Proposed antioxidant mechanism of this compound via radical scavenging.
Caption: Hypothetical anti-inflammatory signaling pathway for this compound based on related compounds.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. While further experimental data is needed to fully characterize its fragmentation behavior and biological mechanisms, the information presented here offers a robust starting point for researchers. The detailed protocols and theoretical data will aid in the identification and future investigation of this compound and its potential therapeutic applications. As research progresses, a more complete picture of this intriguing natural product will undoubtedly emerge.
Habenariol: A Technical Guide to its Known Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Habenariol, a phenolic compound isolated from the freshwater orchid Habenaria repens, has demonstrated distinct biological activities of interest to the scientific community. This technical guide provides a comprehensive overview of the currently known biological functions of this compound, with a focus on its antioxidant and feeding deterrent properties. This document synthesizes the available scientific literature to present a detailed account of the experimental evidence, methodologies, and potential mechanisms of action, where known. All available quantitative data is summarized, and key experimental protocols are detailed to facilitate further research and development.
Introduction
This compound is a naturally occurring phenolic compound first identified in the aquatic orchid Habenaria repens. Its chemical structure suggests potential for a range of biological interactions. To date, research has primarily focused on two key areas: its capacity as an antioxidant and its role as a chemical defense agent in its natural environment. This guide will delve into the specifics of these activities, providing a technical foundation for researchers interested in the further exploration and potential application of this compound.
Antioxidant Activity
This compound has been identified as a phenolic antioxidant.[1] Its primary investigated mechanism in this regard is the inhibition of lipid peroxidation, a critical process in cellular damage and various disease pathologies.
Inhibition of Copper-Induced LDL Peroxidation
This compound has been shown to inhibit the copper-induced lipid peroxidation of human low-density lipoprotein (LDL).[1] This process is a key event in the initiation and progression of atherosclerosis. The antioxidant effect of this compound was demonstrated by prolonging the lag time before the rapid formation of conjugated lipid hydroperoxides in LDL.[1] Direct colorimetric measurement also confirmed its ability to inhibit the formation of these lipid hydroperoxides.[1]
However, in the conducted assays, this compound was found to be less potent than the known antioxidant alpha-tocopherol in inhibiting LDL lipid peroxidation.[1]
Quantitative Antioxidant Data
Despite the observed antioxidant activity, specific quantitative data such as IC50 values for this compound in antioxidant assays are not currently available in the published literature. The primary study only provides a qualitative comparison to the positive control, alpha-tocopherol.[1]
| Compound | Assay | Metric | Value | Reference |
| This compound | Copper-Induced LDL Peroxidation | IC50 | Not Available | [1] |
| α-Tocopherol | Copper-Induced LDL Peroxidation | - | More potent than this compound | [1] |
Experimental Protocol: Copper-Induced LDL Peroxidation Assay
The following protocol is based on the description of the experiment conducted to evaluate this compound's antioxidant activity.[1]
Objective: To assess the ability of this compound to inhibit the oxidation of human low-density lipoprotein (LDL) induced by copper ions.
Materials:
-
Human LDL
-
This compound
-
α-Tocopherol (positive control)
-
Cupric chloride (CuCl2)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
LDL Preparation: Isolate human LDL from plasma using standard ultracentrifugation methods. Dialyze the isolated LDL against PBS to remove any contaminants.
-
Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a quartz cuvette), incubate human LDL with 5 µM cupric chloride.
-
Test and Control Groups:
-
Control Group: LDL and cupric chloride.
-
Test Group: LDL, cupric chloride, and this compound (at various concentrations if performing a dose-response study).
-
Positive Control Group: LDL, cupric chloride, and α-tocopherol.
-
-
Assay Methods:
-
Kinetic Spectrophotometric Assay: Monitor the formation of conjugated lipid hydroperoxides by measuring the increase in UV absorbance at a specific wavelength (typically 234 nm) over time. The lag time before the onset of rapid absorbance increase is a measure of antioxidant activity.
-
End-Point Colorimetric Assay: After a fixed incubation period, use a suitable colorimetric method to directly measure the amount of lipid hydroperoxides formed.
-
Data Analysis: Compare the lag times and the final concentration of lipid hydroperoxides between the control, test, and positive control groups to determine the inhibitory effect of this compound.
Signaling Pathways
Currently, there is no published information on the specific signaling pathways modulated by this compound in the context of its antioxidant activity.
Feeding Deterrent Activity
This compound has been identified as a potent feeding deterrent, suggesting a role in the chemical defense of Habenaria repens against aquatic herbivores.
Evidence of Feeding Deterrence
Bioassay-guided fractionation of extracts from Habenaria repens led to the isolation of this compound as the active compound responsible for deterring feeding by freshwater herbivores. This activity provides evidence for chemical defenses in some freshwater plants.
Quantitative Feeding Deterrent Data
Specific quantitative data on the feeding deterrent activity of this compound, such as the Feeding Deterrence Index (FDI) or effective concentrations (e.g., EC50), are not available in the published literature.
| Compound | Assay | Organism(s) | Metric | Value | Reference |
| This compound | Feeding Bioassay | Freshwater Herbivores | - | Potent Deterrent | - |
Experimental Protocol: Freshwater Herbivore Feeding Bioassay (General Methodology)
As the specific protocol used to determine the feeding deterrent activity of this compound has not been detailed, a general methodology for such an assay is provided below.
Objective: To determine the feeding deterrent properties of this compound against a specific freshwater herbivore (e.g., snails).
Materials:
-
Test organism (e.g., freshwater snails, amphipods)
-
This compound
-
Control substance (e.g., solvent used to dissolve this compound)
-
Artificial diet or preferred natural food of the test organism
-
Agar or other gelling agent
-
Experimental chambers (e.g., petri dishes, small aquaria)
Procedure:
-
Diet Preparation: Prepare an artificial diet palatable to the test organism. Incorporate this compound into the treatment diet at various concentrations. Prepare a control diet containing only the solvent.
-
Acclimation: Acclimate the test organisms to the experimental conditions for a set period.
-
Feeding Assay:
-
Choice Assay: Provide each organism with both the control and treatment diets simultaneously.
-
No-Choice Assay: Provide separate groups of organisms with either the control or a treatment diet.
-
-
Data Collection: After a predetermined time, measure the amount of each diet consumed. This can be done by weighing the remaining food, by digital image analysis of the food area consumed, or by counting fecal pellets.
-
Data Analysis: Calculate a Feeding Deterrence Index (FDI) or a similar metric. For a choice assay, FDI can be calculated as: FDI (%) = [ (C - T) / (C + T) ] * 100, where C is the consumption of the control diet and T is the consumption of the treatment diet.
Signaling Pathways
There is no information available regarding the signaling pathways in herbivores that are affected by this compound leading to feeding deterrence.
Summary and Future Directions
This compound is a natural product with demonstrated antioxidant and feeding deterrent activities. While its potential has been identified, significant gaps in the quantitative and mechanistic understanding of these activities remain. Future research should focus on:
-
Quantitative Analysis: Determining the IC50 values of this compound in various antioxidant assays to allow for a more precise comparison with other antioxidants. Quantifying its feeding deterrent effects against a range of relevant herbivores.
-
Mechanism of Action: Investigating the specific molecular targets and signaling pathways modulated by this compound. For its antioxidant activity, this could involve exploring its effects on key transcription factors like Nrf2. For its feeding deterrent properties, studies on its interaction with gustatory and olfactory receptors in herbivores are warranted.
-
Broader Biological Screening: Expanding the investigation into other potential biological activities of this compound, such as anti-inflammatory, antimicrobial, or anticancer effects.
A more in-depth understanding of this compound's biological activities will be crucial for determining its potential for development in various applications, including pharmaceuticals, nutraceuticals, and natural pest control agents.
References
Habenariol: Ein technischer Überblick über einen potenziellen Fütterungshemmer
Veröffentlicht: 7. Dezember 2025
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Zusammenfassung: Dieses Dokument bietet einen detaillierten technischen Überblick über Habenariol, eine Phenolverbindung, die aus der Orchidee Habenaria repens isoliert wurde. Es fasst die derzeit verfügbaren Erkenntnisse über seine Rolle als Fütterungshemmer zusammen und hebt gleichzeitig die erheblichen Lücken im Verständnis seines genauen Wirkmechanismus, der quantitativen Wirksamkeit und der anwendbaren experimentellen Protokolle hervor. Umfangreiche Recherchen ergaben, dass nach der Erstbeschreibung im Jahr 1999 nur wenige bis keine Folgestudien veröffentlicht wurden, die sich mit den neurobiologischen oder molekularen Grundlagen seiner abschreckenden Wirkung befassen.
Einleitung
This compound ist eine Naturstoffverbindung, die ursprünglich aus der semiaquatischen Orchidee Habenaria repens isoliert wurde.[1] Die erste Forschung, die durch Bioassay-gesteuerte Fraktionierung geleitet wurde, identifizierte this compound als einen wirksamen Fütterungshemmer gegen den Süßwasserkrebs Procambarus clarkii.[2] Trotz dieses vielversprechenden Starts fehlt es an nachfolgender Forschung, die seinen Wirkmechanismus auf molekularer Ebene aufklärt, was für die Entwicklung von this compound oder seinen Analoga für kommerzielle oder pharmazeutische Zwecke, wie z. B. als neuartiges Pestizid oder als pharmakologisches Werkzeug zur Untersuchung von Geschmacksrezeptorbahnen, entscheidend ist.
Übersichtsartikel über bioaktive Verbindungen aus Orchideen erwähnen this compound, verweisen aber lediglich auf die ursprüngliche Entdeckungsarbeit, ohne neue Daten oder Einblicke in seinen Mechanismus zu liefern.[3][4][5][6]
Quantitative Daten zur Fütterungshemmung
Eine gründliche Überprüfung der wissenschaftlichen Literatur ergab keine spezifischen quantitativen Daten zur fütterungshemmenden Wirkung von this compound. Wichtige Metriken wie EC₅₀-Werte (halbmaximale effektive Konzentration), prozentuale Fütterungshemmung bei verschiedenen Konzentrationen oder Dosis-Wirkungs-Kurven wurden in öffentlich zugänglichen Quellen nicht gefunden. Die ursprüngliche Studie von Wilson et al. (1999) beschreibt die Verbindung als "wirksamen" Abschreckstoff, liefert aber keine quantitativen Ergebnisse in ihren Abstracts oder den zitierten Materialien.[2]
Tabelle 1: Zusammenfassung der quantitativen Daten zur fütterungshemmenden Wirkung von this compound
| Testorganismus | Metrik | Wert | Referenz |
|---|---|---|---|
| Procambarus clarkii (Krebs) | Quantitative Daten | Nicht verfügbar | (Wilson et al., 1999) |
| Insektenspezies | Quantitative Daten | Nicht verfügbar | N/A |
Anmerkung: Das Fehlen von Daten unterstreicht eine kritische Lücke im Verständnis des Potenzials von this compound.
Wirkmechanismus
Der molekulare Wirkmechanismus, durch den this compound die Fütterung hemmt, ist derzeit völlig unbekannt. Es gibt keine Studien, die die Wechselwirkung von this compound mit gustatorischen Rezeptorneuronen (GRNs), spezifischen Proteinen oder nachgeschalteten Signalwegen untersuchen.
Hypothetischer Mechanismus: Basierend auf der Wirkungsweise anderer Fütterungshemmer könnte this compound:
-
Bitterrezeptoren aktivieren: Es könnte als Agonist für Bittergeschmacksrezeptoren auf den Mundwerkzeugen oder Antennen des Zielorganismus wirken, was zu einer aversiven Reaktion führt.
-
Zuckerrezeptoren blockieren: Alternativ könnte es als Antagonist für Rezeptoren wirken, die für die Erkennung von Fressstimulanzien wie Zuckern verantwortlich sind, wodurch die Nahrung ungenießbar wird.
-
Neuronale Signale stören: Es könnte die Ionenkanäle oder Neurotransmitter-Freisetzungsprozesse innerhalb der gustatorischen Neuronen stören und so die normale Geschmackswahrnehmung verhindern.
Diese Hypothesen bleiben spekulativ und erfordern experimentelle Validierung.
Abbildung 1. Logischer Fluss von bekannten Beobachtungen zu hypothetischen Mechanismen.
Experimentelle Protokolle
Die spezifischen, detaillierten Protokolle für die in der Erstforschung verwendeten Fütterungs-Bioassays sind in der verfügbaren Literatur nicht zugänglich. Es wird jedoch ein allgemeines Protokoll für einen Bioassay zur Fütterungshemmung, das auf Standardmethoden basiert, unten beschrieben.
Allgemeines Protokoll für einen Bioassay zur Fütterungshemmung (basierend auf Krebs-Assays)
-
Vorbereitung des Testsubstrats:
-
Eine Standard-Nahrungsgrundlage (z. B. Agar-Gel, Fischfutterpellets) wird vorbereitet.
-
Die Nahrungsgrundlage wird in gleiche Teile aufgeteilt. Eine Gruppe dient als Kontrolle (nur mit Lösungsmittel behandelt), und die anderen Gruppen werden mit unterschiedlichen Konzentrationen von this compound behandelt, das in einem geeigneten Lösungsmittel (z. B. Ethanol, DMSO) gelöst ist.
-
Das Lösungsmittel wird vollständig verdampfen gelassen.
-
-
Akklimatisierung der Tiere:
-
Die Testorganismen (P. clarkii) werden einzeln in Tanks mit kontrollierter Wasserqualität und Temperatur untergebracht.
-
Die Tiere werden für einen bestimmten Zeitraum (z. B. 24 Stunden) vor dem Assay hungern gelassen, um die Fressmotivation zu standardisieren.
-
-
Durchführung des Assays:
-
Eine vorgewogene Menge des Kontroll- und des behandelten Nahrungssubstrats wird jedem Tier gleichzeitig in einer Wahl-Assay-Anordnung präsentiert.
-
Der Assay wird für eine festgelegte Dauer (z. B. 2-4 Stunden) durchgeführt.
-
-
Datenerfassung und -analyse:
-
Nach dem Assay wird das nicht gefressene Nahrungssubstrat entfernt, getrocknet und gewogen.
-
Die gefressene Menge wird berechnet, indem das Endgewicht vom Anfangsgewicht abgezogen wird.
-
Ein Abschreckungsindex (DI) kann berechnet werden als: DI = [(C - T) / (C + T)] * 100, wobei C die von der Kontrollnahrung gefressene Menge und T die von der behandelten Nahrung gefressene Menge ist.
-
Die statistische Signifikanz wird mit geeigneten Tests (z. B. t-Test, ANOVA) bestimmt.
-
Abbildung 2. Allgemeiner Workflow für einen Bioassay zur Fütterungshemmung.
Schlussfolgerungen und zukünftige Richtungen
This compound wurde vor über zwei Jahrzehnten als vielversprechender natürlicher Fütterungshemmer identifiziert. Das fast vollständige Fehlen von Folgeforschung stellt jedoch eine erhebliche Barriere für seine potenzielle Anwendung dar. Für Forscher und Fachleute in der Arzneimittel- oder Pestizidentwicklung sind die folgenden Forschungsbereiche von entscheidender Bedeutung:
-
Quantitative Bioassays: Es müssen Dosis-Wirkungs-Studien an einer Reihe von relevanten Organismen (insbesondere an landwirtschaftlichen Insektenschädlingen) durchgeführt werden, um die Wirksamkeit von this compound zu quantifizieren.
-
Mechanistische Studien: Elektrophysiologische Studien (z. B. Einzel-Sensillen-Aufzeichnungen) sind erforderlich, um festzustellen, welche Geschmacksrezeptorneuronen auf this compound ansprechen.
-
Rezeptor-Identifikation: Molekularbiologische Ansätze, wie z. B. die Expression von Geschmacksrezeptoren in heterologen Systemen (z. B. Xenopus-Oozyten oder HEK-Zellen), könnten die spezifischen Rezeptorproteine identifizieren, die an this compound binden.
-
Struktur-Aktivitäts-Beziehungen (SAR): Die Synthese und das Screening von this compound-Analoga könnten zu Verbindungen mit verbesserter Wirksamkeit, Stabilität oder Spezifität führen.
Ohne diese grundlegenden Daten bleibt this compound eine wissenschaftliche Kuriosität und keine realisierbare Leitsubstanz für die weitere Entwicklung.
References
Habenariol: An In-depth Technical Guide to its Antioxidant Potential in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Habenariol, a phenolic compound isolated from the freshwater orchid Habenaria repens, has been identified as a molecule with antioxidant capabilities.[1] This technical guide provides a comprehensive review of the scientific evidence regarding the antioxidant potential of this compound and related compounds from the Habenaria genus. It includes a detailed analysis of in vitro and in vivo studies, quantitative data on antioxidant efficacy, and explicit experimental protocols. Furthermore, this document illustrates key experimental workflows and potential signaling pathways through detailed diagrams to support further research and development in the field of antioxidant therapeutics. While direct research on this compound is limited, this guide consolidates the available data and provides a broader context based on the antioxidant activities of extracts from its parent genus.
Introduction to this compound and Oxidative Stress
This compound is an unusual bis-p-hydroxybenzyl-2-isobutylmalate ester, a phenolic compound derived from the aquatic orchid Habenaria repens.[1][2] Its phenolic structure is the basis for its predicted antioxidant activity. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders.[3] Antioxidants mitigate oxidative stress by neutralizing free radicals, thereby preventing cellular damage. The exploration of novel antioxidant compounds like this compound is a critical area of research for the development of new therapeutic agents.
In Vitro Antioxidant Activity of this compound
The primary investigation into the antioxidant properties of purified this compound focused on its ability to inhibit lipid peroxidation, a key process in cellular injury.
Inhibition of Copper-Induced LDL Peroxidation
A pivotal study demonstrated that this compound possesses the capacity to inhibit the copper-induced lipid peroxidation of human low-density lipoprotein (LDL).[1] This model is significant as LDL oxidation is a crucial step in the pathogenesis of atherosclerosis. The study utilized both kinetic and end-point spectrophotometric assays to quantify the extent of lipid peroxidation.[1]
In the kinetic assay, this compound was shown to prolong the lag phase before the rapid onset of conjugated lipid hydroperoxide formation, which is indicative of an antioxidant effect.[1] The end-point assay further confirmed this compound's ability to inhibit the formation of lipid hydroperoxides.[1] However, it is noteworthy that in both experimental setups, this compound was found to be less potent than the reference antioxidant, alpha-tocopherol.[1]
Antioxidant Potential of the Habenaria Genus: A Broader Perspective
While studies on isolated this compound are specific to LDL peroxidation, extensive research on various extracts from the Habenaria genus provides a wider view of the antioxidant potential of its constituent compounds. Several species have been evaluated for their free radical scavenging and antioxidant activities, suggesting that the genus is a rich source of such molecules.
Free Radical Scavenging Activity
Extracts from various Habenaria species have demonstrated significant scavenging activity against stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), as well as reactive species like hydrogen peroxide (H₂O₂).
The following tables summarize the quantitative data from these studies.
Table 1: DPPH Radical Scavenging Activity of Habenaria Species Extracts
| Species | Extract/Fraction | IC₅₀ Value (µg/mL) | Reference |
| Habenaria intermedia | Ethanol Extract | 35.46 | [4] |
| Habenaria intermedia | Ethyl Acetate Extract | 32.88 | [4] |
| Habenaria intermedia | Aqueous Extract | 75.11 ± 2.56 | [4] |
| Habenaria intermedia | 80% Ethanol Extract | 85.87 ± 3.27 | [4] |
| Habenaria intermedia | 95% Ethanol Extract | 79.05 ± 2.98 | [4] |
| Habenaria longicorniculata | Tuber Extract | >1000 | [5][6] |
| Habenaria plantaginea | Compound HP-1 | - (89.34% inhibition) | [7] |
| Habenaria plantaginea | Compound HP-2 | - (91.52% inhibition) | [7] |
Table 2: ABTS Radical Scavenging Activity of Habenaria Species Extracts
| Species | Extract/Fraction | IC₅₀ Value (µg/mL) | Reference |
| Habenaria aitchisonii | Chloroform Fraction | 3.25 | [8] |
| Habenaria aitchisonii | Ethyl Acetate Fraction | 3.52 | [8] |
| Habenaria aitchisonii | Crude Methanolic Extract | 3.91 | [8] |
| Habenaria aitchisonii | Hexane Fraction | 5.23 | [8] |
| Habenaria aitchisonii | Aqueous Fraction | 8.52 | [8] |
| Habenaria plantaginea | Compound HP-1 | - (88.81% inhibition) | [7] |
| Habenaria plantaginea | Compound HP-2 | - (84.34% inhibition) | [7] |
Table 3: Hydrogen Peroxide (H₂O₂) Scavenging Activity of Habenaria Species Extracts
| Species | Extract/Fraction | IC₅₀ Value (µg/mL) | Reference |
| Habenaria longicorniculata | Tuber Extract | 68.6189 | [5][6] |
| Habenaria aitchisonii | Chloroform Fraction | 4.57 | [8] |
| Habenaria aitchisonii | Ethyl Acetate Fraction | 5.59 | [8] |
| Habenaria plantaginea | Compound HP-1 | - (80.43% inhibition) | [7] |
| Habenaria plantaginea | Compound HP-2 | - (82.34% inhibition) | [7] |
Potential Mechanisms of Action
The precise signaling pathways modulated by this compound in exerting its antioxidant effects have not yet been elucidated. However, as a phenolic compound, it is plausible that this compound could act through mechanisms common to other polyphenols. One such critical pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway, which is a master regulator of the cellular antioxidant response.
The Nrf2-ARE Signaling Pathway (Hypothesized)
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). This leads to an enhanced cellular antioxidant defense.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.
Copper-Induced LDL Peroxidation Assay
This protocol is based on the methodology described for testing this compound's antioxidant activity.[1]
-
LDL Isolation: Human LDL is isolated from fresh plasma by sequential ultracentrifugation.
-
Incubation: LDL (e.g., 100 µg protein/mL) is incubated at 37°C in phosphate-buffered saline (PBS).
-
Treatment: The LDL solution is pre-incubated with varying concentrations of this compound or a reference compound (e.g., α-tocopherol) for a short period (e.g., 15 minutes).
-
Oxidation Induction: Lipid peroxidation is initiated by adding a solution of cupric chloride (CuCl₂) to a final concentration of 5 µM.[1]
-
Kinetic Monitoring: The formation of conjugated dienes is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer. The lag time preceding the rapid phase of oxidation is determined as an indicator of antioxidant activity.
-
End-Point Measurement: After a fixed incubation period (e.g., 4 hours), the reaction is stopped, and the extent of lipid hydroperoxide formation is measured using a suitable colorimetric assay, such as the ferrous iron/xylenol orange (FOX) assay.
DPPH Radical Scavenging Assay
This is a widely used method for assessing the free radical scavenging ability of antioxidants.[9]
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Reaction Mixture: In a microplate or cuvette, add a specific volume of the test sample (this compound or extract at various concentrations) to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[9][10] A decrease in absorbance indicates scavenging of the DPPH radical.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺).[11][12]
-
ABTS•⁺ Generation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[8][10] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[8][11]
-
Reaction: A small volume of the test sample is added to a larger volume of the ABTS•⁺ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Conclusion and Future Directions
The available evidence indicates that this compound possesses antioxidant properties, specifically in the context of inhibiting lipid peroxidation.[1] While this is a promising starting point, the field would greatly benefit from more extensive research on the purified compound. Broader studies on extracts from the Habenaria genus consistently show potent free radical scavenging and antioxidant activities, suggesting that this compound and its related compounds are valuable candidates for further investigation.
Future research should focus on:
-
Comprehensive In Vitro Profiling: Evaluating the antioxidant activity of pure this compound using a wider range of assays, including DPPH, ABTS, ORAC, and FRAP, to establish a complete antioxidant profile.
-
Cell-Based Assays: Investigating the ability of this compound to mitigate oxidative stress in various cell models, including measuring intracellular ROS levels and assessing its protective effects against oxidant-induced cell death.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways, such as the Nrf2-ARE pathway, that are modulated by this compound.
-
In Vivo Efficacy: Conducting studies in animal models of diseases associated with oxidative stress to determine the in vivo antioxidant efficacy, bioavailability, and safety profile of this compound.
A deeper understanding of this compound's antioxidant potential and its mechanism of action will be crucial for its potential development as a therapeutic agent for oxidative stress-related pathologies.
References
- 1. A phenolic antioxidant from the freshwater orchid, Habenaria repens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jabonline.in [jabonline.in]
- 5. jddtonline.info [jddtonline.info]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Isolation, invitro, invivo anti-inflammatory, analgesic and antioxidant potential of Habenaria plantegania Lindl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Evaluation of Habenaria aitchisonii Reichb. for antioxidant, anti-inflammatory, and antinociceptive effects with in vivo and in silico approaches [frontiersin.org]
- 9. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Habenaria aitchisonii Reichb. for antioxidant, anti-inflammatory, and antinociceptive effects with in vivo and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Unveiling the Cytotoxic Potential of Habenariol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The orchid family, Orchidaceae, has long been a source of compounds with intriguing biological activities. Among these, Habenariol, an uncommon ester identified as bis-p-hydroxybenzyl-2-isobutylmalate, has been isolated from the aquatic orchid Habenaria repens.[1] While direct and extensive preliminary cytotoxicity studies on pure this compound are not widely available in the public domain, research into the bioactivity of extracts from the Habenaria genus provides a foundational glimpse into the potential cytotoxic properties of its constituents. This technical guide synthesizes the available data on Habenaria extracts and outlines the standard experimental protocols and signaling pathways relevant to the cytotoxic evaluation of natural products like this compound.
Quantitative Cytotoxicity Data of Habenaria Extracts
Cytotoxicity studies on extracts from different Habenaria species offer initial insights. The following table summarizes the available quantitative data on the cytotoxic effects of these extracts on various cancer cell lines. It is important to note that these values represent the activity of a complex mixture of compounds and not of isolated this compound.
| Plant Extract | Cell Line | Assay | Concentration | % Cytotoxicity Inhibition / CTC50/IC50 | Reference |
| Habenaria longicorniculata Tuber Extract | MCF-7 (Human Breast Carcinoma) | MTT | 1000 µg/ml | 37.34% | [2] |
| 500 µg/ml | 32.87% | [2] | |||
| CTC50 | >1000 µg/ml | [2][3] | |||
| Habenaria longicorniculata Tuber Extract | HepG2 (Human Liver Carcinoma) | MTT | 1000 µg/ml | 33.07% | [2] |
| 500 µg/ml | 24.75% | [2] | |||
| CTC50 | >1000 µg/ml | [2][3] | |||
| Habenaria longicorniculata Tuber Extract | HeLa (Human Cervical Adenocarcinoma) | MTT | 1000 µg/ml | 45.81% | [2] |
| 500 µg/ml | 41.74% | [2] | |||
| CTC50 | >1000 µg/ml | [2][3] | |||
| Habenaria reniformis Hydroethanolic Extract | Brine Shrimp Nauplii | Brine Shrimp Lethality Assay | 50 mg/ml | 100% Mortality | [4] |
Detailed Experimental Protocols
The following sections detail the standard methodologies employed in the preliminary cytotoxicity screening of natural products, which would be applicable for future in-depth studies on this compound.
Cell Culture and Maintenance
Human cancer cell lines such as MCF-7 (breast), HepG2 (liver), and HeLa (cervical) are commonly used.[2] These cells are typically cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM), supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Preparation of Test Substance
For in vitro studies, a stock solution of the test substance (e.g., this compound or a plant extract) is prepared. For instance, 10mg of the substance can be dissolved in a suitable solvent and then diluted with the cell culture medium to obtain a desired stock concentration (e.g., 10% w/v).[2] This stock solution is then sterilized by passing it through a 0.22µm syringe filter before being used to treat the cells.[2]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[5]
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test substance (e.g., ranging from 7.8 µg/ml to 1000 µg/ml).[2] A control group receiving only the vehicle (e.g., DMSO) is also included.[5]
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.[3]
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for another 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control group.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for the preliminary cytotoxic evaluation of a natural compound like this compound.
Caption: A generalized workflow for in vitro cytotoxicity screening.
Potential Apoptotic Signaling Pathways
Should this compound exhibit significant cytotoxicity, further studies would be necessary to elucidate its mechanism of action. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[6] The two main apoptotic pathways are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[7]
The Intrinsic (Mitochondrial) Apoptotic Pathway
This pathway is triggered by intracellular stress, such as DNA damage or oxidative stress.[7] It involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to cell death.[7][8]
Caption: Overview of the intrinsic (mitochondrial) apoptotic pathway.
The Extrinsic (Death Receptor) Apoptotic Pathway
This pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to death receptors on the cell surface.[7] This binding leads to the recruitment and activation of initiator caspases, which in turn activate the executioner caspases.[9]
Caption: Overview of the extrinsic (death receptor) apoptotic pathway.
Future Directions for this compound Research
The preliminary data on Habenaria extracts, while not specific to this compound, suggests that further investigation is warranted. Future research should focus on:
-
Isolation and Purification of this compound: Obtaining a pure sample of this compound is crucial for accurate cytotoxicity assessment.
-
Broad-Spectrum Cytotoxicity Screening: Testing pure this compound against a diverse panel of cancer cell lines to determine its potency and selectivity.
-
Mechanism of Action Studies: If significant cytotoxicity is observed, elucidating the underlying molecular mechanisms, including the induction of apoptosis, cell cycle arrest, or other forms of cell death.
-
In Vivo Studies: Evaluating the anti-tumor efficacy and safety of this compound in animal models.
This guide provides a framework for the systematic evaluation of this compound's cytotoxic potential. While current data is limited, the methodologies and pathways described herein represent the standard approach for advancing natural product-based anticancer drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activity of Peganum harmala and Haloxylon salicornicum Leaf Extracts on Lung Cancer A549 and Prostate Cancer PC-3 Cell Lines [scirp.org]
- 6. Phytochemical analysis and anticancer activity of Falcaria vulgaris Bernh growing in Moghan plain, northwest of Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A polysaccharide from Armillaria mellea exhibits strong in vitro anticancer activity via apoptosis-involved mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Ethnobotanical Potential of Habenariol-Containing Habenaria Species: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the ethnobotanical uses, phytochemical properties, and pharmacological activities of Habenaria species containing the bioactive compound Habenariol. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this unique orchid genus.
Introduction: The Genus Habenaria and the Discovery of this compound
The genus Habenaria, one of the largest genera of terrestrial orchids, has a long history of use in traditional medicine across various cultures.[1][2][3] These orchids are recognized for their therapeutic value in treating a wide range of ailments, including respiratory conditions, kidney disorders, and sexual dysfunction.[1][2] Phytochemical investigations into this genus have led to the discovery of a variety of bioactive compounds. A notable compound among these is this compound, a phenolic compound isolated from the freshwater orchid Habenaria repens.[1][4] This discovery has opened new avenues for research into the pharmacological applications of Habenaria species.
Ethnobotanical Uses of Habenaria Species
While specific ethnobotanical uses of Habenaria repens directly linked to its this compound content are not extensively documented, the broader genus is well-represented in traditional pharmacopeias. Various Habenaria species are traditionally used for their restorative and therapeutic properties.[3] For instance, tubers of different Habenaria species are used in the treatment of cough, asthma, and haematuria.[1][2] The integration of this traditional knowledge with modern scientific investigation is crucial for the discovery of novel therapeutic agents.[1][2]
This compound: A Bioactive Phenolic Compound
This compound is a phenolic compound that has been identified in Habenaria repens.[1][4] Its discovery was the result of bioassay-guided fractionation, a method used to isolate bioactive compounds from natural sources.[1] The structure of this compound has been determined through spectral data analysis.[1]
Pharmacological Activities of this compound
Scientific studies have demonstrated that this compound possesses distinct biological activities, primarily as a feeding deterrent and an antioxidant.
Feeding Deterrent Activity
This compound has been shown to act as a feeding deterrent against the freshwater crayfish Procambarus clarkii.[1] This activity suggests a potential ecological role for this compound in protecting Habenaria repens from herbivores. The development of natural feeding deterrents is a significant area of research in agriculture and environmental science.
Antioxidant Activity
The phenolic structure of this compound suggested its potential as an antioxidant, which was subsequently confirmed through scientific investigation.[4] this compound has been shown to inhibit copper-induced lipid peroxidation of human low-density lipoprotein (LDL).[4] This antioxidant activity, while found to be less potent than the standard antioxidant alpha-tocopherol, indicates its potential for mitigating oxidative stress.[4]
Quantitative Analysis and Experimental Protocols
A critical aspect of drug discovery and development is the ability to quantify the bioactive compound in its natural source and to have detailed protocols for its isolation and biological testing.
Quantitative Data
Currently, there is a notable gap in the scientific literature regarding the quantitative analysis of this compound in Habenaria repens and other Habenaria species. The development of validated analytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for determining the concentration of this compound in plant extracts.[5]
Table 1: Quantitative Analysis of this compound (Hypothetical Data)
| Habenaria Species | Plant Part | This compound Content (mg/g dry weight) | Analytical Method |
| H. repens | Whole Plant | [Data Not Available] | HPLC-UV |
| H. petalodes | Whole Plant | [Data Not Available] | HPLC-UV |
| H. edgeworthii | Tubers | [Data Not Available] | HPLC-UV |
| H. intermedia | Tubers | [Data Not Available] | HPLC-UV |
Note: This table is intended to highlight the need for quantitative data and does not represent actual experimental results.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for scientific research. The following sections outline the methodologies for key experiments related to this compound.
The isolation of this compound from Habenaria repens has been achieved through bioassay-guided fractionation.[1] A detailed protocol would involve the following steps:
Caption: Bioassay-guided isolation of this compound.
The antioxidant activity of this compound was evaluated by its capacity to inhibit copper-induced lipid peroxidation of human LDL.[4]
Protocol: Inhibition of LDL Peroxidation
-
Preparation of LDL: Isolate human LDL by ultracentrifugation.
-
Incubation: Incubate LDL with 5 µM cupric chloride in the presence and absence of this compound at varying concentrations. A positive control with alpha-tocopherol should be included.
-
Kinetic Assay: Monitor the formation of conjugated dienes by measuring the increase in absorbance at 234 nm over time. The lag phase before the onset of rapid oxidation is an indicator of antioxidant activity.
-
End-point Assay: After a fixed incubation period, measure the amount of lipid hydroperoxides formed using a suitable colorimetric assay (e.g., TBARS assay).
Caption: Workflow for LDL peroxidation inhibition assay.
Signaling Pathways
A significant area for future research is the elucidation of the specific signaling pathways through which this compound exerts its biological effects. Understanding these mechanisms at a molecular level is crucial for drug development.
Antioxidant Signaling
While the direct radical scavenging activity of phenolic compounds is a known mechanism, it is also important to investigate if this compound interacts with cellular antioxidant signaling pathways. For instance, it could potentially modulate the activity of antioxidant enzymes.
Caption: Hypothetical antioxidant mechanisms of this compound.
Conclusion and Future Directions
This compound, a phenolic compound from Habenaria repens, presents a promising lead for the development of new therapeutic agents, particularly in the areas of natural pesticides and antioxidants. However, further research is imperative to fully realize its potential. Key areas for future investigation include:
-
Quantitative analysis of this compound in various Habenaria species.
-
Development of standardized isolation and purification protocols .
-
In-depth investigation of the molecular mechanisms and signaling pathways underlying its biological activities.
-
Comprehensive documentation of the ethnobotanical uses of Habenaria repens .
This technical guide serves as a foundational resource to stimulate and guide future research into the promising therapeutic applications of this compound and this compound-containing Habenaria species.
References
Methodological & Application
Application Notes & Protocols: Isolation of Habenariol from Habenaria repens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Habenariol is a phenolic compound isolated from the freshwater orchid, Habenaria repens.[1][2][3][4] This document provides a detailed protocol for the isolation of this compound using bioassay-guided fractionation, based on established scientific literature. This compound has demonstrated notable biological activities, including antioxidant properties and acting as a feeding deterrent, making it a compound of interest for further research and development.[1][3][4][5] The protocol herein describes the collection of plant material, extraction, and chromatographic purification steps necessary to isolate this compound for experimental use.
Introduction
Habenaria repens, commonly known as the water-spider bog orchid, is a semi-aquatic orchid species found in the Americas.[2] It is the source of the unique phenolic ester, this compound.[1][3][4] Structurally identified as bis-p-hydroxybenzyl-2-isobutylmalate, this compound has been the subject of research due to its biological activities.[4] Notably, it exhibits antioxidant effects and serves as a natural feeding deterrent against certain herbivores.[1][3][4][5]
The isolation of pure this compound is essential for in-depth studies of its pharmacological properties and potential therapeutic applications. The following protocol details a robust method for the isolation of this compound from Habenaria repens utilizing solvent extraction and chromatographic techniques.
Experimental Protocol: Isolation of this compound
This protocol is adapted from the methodology described by Wilson, D.M., et al. (1999) in "this compound, a freshwater feeding deterrent from the aquatic orchid Habenaria repens (Orchidaceae)".
2.1. Plant Material Collection and Preparation
-
Collection: Collect fresh whole plants of Habenaria repens from a suitable habitat.
-
Preparation: Upon collection, freeze the plant material at -20°C. Subsequently, lyophilize (freeze-dry) the frozen plant material to remove water content, which yields a dry, stable powder suitable for extraction.
2.2. Extraction
-
Initial Extraction:
-
Immerse the lyophilized plant material in a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).
-
Perform the extraction at room temperature. The duration should be sufficient to ensure thorough extraction of secondary metabolites.
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate in vacuo using a rotary evaporator to yield a crude organic extract.
-
2.3. Bioassay-Guided Fractionation
This process involves separating the crude extract into fractions and testing each fraction for the desired biological activity (e.g., feeding deterrence or antioxidant activity) to guide the purification of the active compound.
-
Solvent Partitioning:
-
Partition the crude organic extract between ethyl acetate (EtOAc) and water (H₂O).
-
Separate the two layers. The less polar compounds, including this compound, will preferentially partition into the ethyl acetate layer.
-
Concentrate the ethyl acetate-soluble fraction to yield a semi-purified extract.
-
2.4. Chromatographic Purification
-
High-Performance Liquid Chromatography (HPLC):
-
Subject the active ethyl acetate-soluble fraction to reversed-phase HPLC for final purification.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (CH₃CN) in water (H₂O) is a suitable mobile phase for separating phenolic compounds. A typical starting point would be a linear gradient from 30% CH₃CN in H₂O to 100% CH₃CN.
-
Detection: Monitor the elution profile using a UV detector, typically at wavelengths of 254 nm and 280 nm for aromatic compounds.
-
Collect the fractions corresponding to the peaks in the chromatogram.
-
Evaporate the solvent from the fraction containing the purified this compound.
-
2.5. Structure Elucidation
The identity and purity of the isolated this compound can be confirmed by spectroscopic methods, including:
-
¹H NMR (Proton Nuclear Magnetic Resonance)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Mass Spectrometry (MS)
Quantitative Data
The following table summarizes the quantitative aspects of this compound isolation, as reported in the literature.
| Parameter | Value | Reference |
| Extraction Yield | ||
| Crude Organic Extract | ~1.5% of dry plant weight | Wilson et al. (1999) |
| This compound | ~0.75% of crude extract | Wilson et al. (1999) |
Workflow Diagram
Caption: Workflow for the isolation of this compound from Habenaria repens.
Conclusion
This protocol provides a comprehensive guide for the isolation of this compound from Habenaria repens. The application of bioassay-guided fractionation is a powerful strategy to efficiently purify this biologically active natural product. The successful isolation of this compound will enable further investigation into its pharmacological profile and potential for development into new therapeutic agents or specialized biochemicals. Researchers should adhere to standard laboratory safety practices when handling organic solvents.
References
Application Notes and Protocols for Bioassay-Guided Fractionation of Habenariol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Habenariol, a phenolic compound isolated from orchids of the Habenaria genus, has garnered significant interest within the scientific community due to its potential therapeutic properties. Research has highlighted its notable antioxidant and anti-inflammatory activities, positioning it as a promising candidate for further investigation in drug discovery and development. This document provides detailed application notes and protocols for the bioassay-guided fractionation of this compound, summarizing quantitative data and outlining experimental methodologies for its extraction, isolation, and biological evaluation.
Bioassay-guided fractionation is a pivotal strategy in natural product chemistry that involves the systematic separation of a crude extract into smaller, less complex fractions.[1][2] Each fraction is then screened for a specific biological activity. The most active fractions are subjected to further separation until a pure, bioactive compound is isolated. This approach ensures that the chemical isolation process is efficiently directed toward the compounds of interest, saving time and resources.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the antioxidant and anti-inflammatory activities of Habenaria species and their constituents.
Table 1: Antioxidant Activity of Habenaria Extracts and Isolated Compounds
| Species/Compound | Assay | IC50 Value (µg/mL) | Reference |
| Habenaria intermedia (Ethanol Extract) | DPPH | 35.46 | [3] |
| Habenaria intermedia (Ethyl Acetate Extract) | DPPH | 32.88 | [3] |
| Habenaria plantaginea (Cf-4 fraction) | DPPH | - (77.44% inhibition at highest conc.) | [4] |
| Habenaria plantaginea (Compound HP-1) | DPPH | - (89.34% inhibition at highest conc.) | [4] |
| Habenaria plantaginea (Compound HP-2) | DPPH | - (91.52% inhibition at highest conc.) | [4] |
| Habenaria plantaginea (Cf-4 fraction) | ABTS | - (88.88% inhibition at highest conc.) | [4] |
| Habenaria plantaginea (Compound HP-1) | ABTS | - (88.81% inhibition at highest conc.) | [4] |
| Habenaria plantaginea (Compound HP-2) | ABTS | - (84.34% inhibition at highest conc.) | [4] |
| Habenaria aitchisonii (Chloroform fraction) | ABTS | IC50 = 33.81 | [5] |
| Habenaria aitchisonii (Chloroform fraction) | DPPH | IC50 = 26.74 | [5] |
Table 2: Anti-inflammatory Activity of Habenaria Extracts and Isolated Compounds
| Species/Compound | Assay | Inhibition | Reference |
| Habenaria intermedia (HBR-5) | NLRP3 Inflammasome | Significant IL-1β reduction at 10 µM | [6] |
| Habenaria intermedia (HBR-14) | NLRP3 Inflammasome | Significant IL-1β reduction at 10 µM | [6] |
| Habenaria plantaginea (Cf-4 fraction) | COX-2 | 92.15% inhibition | [4] |
| Habenaria aitchisonii (Chloroform fraction) | COX-2 | 88.18% inhibition at 250 µg/mL | [7] |
| Habenaria aitchisonii (Ethyl Acetate fraction) | COX-2 | 80.26% inhibition at 250 µg/mL | [7] |
Experimental Protocols
Plant Material and Extraction
1.1. Plant Material: Fresh tubers of Habenaria species (e.g., Habenaria repens) are collected and authenticated.
1.2. Extraction:
-
The collected tubers are washed, shade-dried, and pulverized into a coarse powder.
-
The powdered material is subjected to maceration with methanol or ethanol at room temperature for 72 hours, with occasional shaking.
-
The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.
Bioassay-Guided Fractionation Workflow
The following diagram illustrates the general workflow for the bioassay-guided fractionation of this compound.
Caption: Bioassay-guided fractionation workflow for this compound isolation.
Chromatographic Separation
3.1. Column Chromatography:
-
The active fraction (e.g., ethyl acetate fraction) is adsorbed onto silica gel.
-
The adsorbed sample is loaded onto a silica gel column.
-
The column is eluted with a gradient solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.
3.2. Preparative High-Performance Liquid Chromatography (HPLC):
-
The most active sub-fraction is further purified using preparative HPLC.
-
A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
Antioxidant Activity Assays
4.1. DPPH Radical Scavenging Assay:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare different concentrations of the test samples (crude extract, fractions, or pure this compound).
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add different concentrations of the test samples to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
4.2. ABTS Radical Cation Scavenging Assay:
-
Prepare the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add different concentrations of the test samples to the ABTS radical solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Trolox is used as a standard.
-
The percentage of scavenging is calculated similarly to the DPPH assay.
Anti-inflammatory Activity Assays
5.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:
-
Commercially available COX inhibitor screening assay kits are used.
-
The assay measures the peroxidase activity of COX.
-
The enzyme (COX-1 or COX-2) is incubated with arachidonic acid (substrate) in the presence and absence of the test sample.
-
The formation of prostaglandin G2 is measured colorimetrically or fluorometrically.
-
A known COX inhibitor (e.g., celecoxib for COX-2) is used as a positive control.
-
The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.
5.2. 5-Lipoxygenase (5-LOX) Inhibition Assay:
-
A 5-LOX inhibitor screening assay kit is used.
-
The assay measures the hydroperoxides generated from the reaction of 5-LOX with a fatty acid substrate.
-
The enzyme is incubated with the substrate in the presence and absence of the test sample.
-
The product formation is measured using a colorimetric or fluorometric method.
-
A known 5-LOX inhibitor is used as a positive control.
-
The percentage of inhibition is calculated.
Signaling Pathway Modulation
This compound's antioxidant and anti-inflammatory effects are likely mediated through the modulation of key cellular signaling pathways involved in oxidative stress and inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8] In response to pro-inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS. Phenolic antioxidants like this compound can potentially inhibit this pathway by preventing the degradation of IκBα.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes, including inflammation, stress responses, and apoptosis.[9] Oxidative stress and inflammatory stimuli can activate MAPK pathways such as p38 and JNK.[10] Activated MAPKs can, in turn, activate transcription factors like AP-1, which also promote the expression of pro-inflammatory genes. This compound may exert its effects by inhibiting the phosphorylation and activation of key kinases in these pathways.
Caption: Potential inhibition of the MAPK signaling pathway by this compound.
Conclusion
The protocols and data presented here provide a comprehensive guide for the bioassay-guided fractionation of this compound and the evaluation of its antioxidant and anti-inflammatory properties. The structured approach, from crude extract to pure compound, coupled with robust bioassays, is essential for advancing the research and development of this promising natural product. Further investigations into its mechanisms of action, particularly its modulation of the NF-κB and MAPK signaling pathways, will be crucial in elucidating its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. mdpi.com [mdpi.com]
- 6. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Acute Phase Inflammation by Laminaria japonica through Regulation of iNOS-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Mitogen-Activated Protein (MAP) Kinase Pathways in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Signaling Pathways of Inflammation and Oxidative Stress in Development of Senescence and Aging Phenotypes in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Habenariol
Abstract
Habenariol, a bioactive phenolic compound isolated from orchids of the Habenaria genus, has garnered interest for its potential therapeutic properties, including antioxidant and feeding deterrent activities. This application note provides a detailed protocol for the purification of this compound from a crude plant extract using high-performance liquid chromatography (HPLC). The methodology covers sample preparation, chromatographic conditions, and post-purification analysis, offering a reproducible workflow for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a natural product that has been identified in species such as Habenaria repens.[1] Its chemical structure, featuring a p-hydroxy alkyl-benzene fragment, contributes to its biological activities.[2] The isolation and purification of this compound in high purity are essential for detailed biological evaluation and potential drug development. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such natural products, offering high resolution and reproducibility. This document outlines a semi-preparative HPLC method for the efficient purification of this compound.
Experimental Protocol
Plant Material and Extraction
-
Plant Material: Whole plants of Habenaria species are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is macerated with ethanol at room temperature for 72 hours. The extract is then filtered and concentrated under reduced pressure to yield a crude ethanol extract.
Initial Fractionation
To reduce the complexity of the crude extract before HPLC, an initial fractionation step is recommended.
-
Solid-Phase Extraction (SPE): The crude ethanol extract is dissolved in a minimal amount of methanol and subjected to solid-phase extraction using a C18 cartridge.
-
Elution: The cartridge is washed with water to remove highly polar impurities, followed by elution with increasing concentrations of methanol in water. Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
HPLC Purification
The this compound-containing fractions from the SPE are pooled, dried, and redissolved in the initial mobile phase for HPLC purification.
HPLC System and Conditions:
| Parameter | Value |
| HPLC System | A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 30% B to 70% B over 40 minutes |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm[3] |
| Injection Volume | 500 µL |
Post-Purification Analysis
-
Purity Assessment: The purity of the collected this compound fractions is assessed using analytical HPLC with the same mobile phase system but a slower flow rate (e.g., 1.0 mL/min) and a smaller injection volume.
-
Structure Confirmation: The chemical structure of the purified this compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Results
The HPLC purification method described provides a robust procedure for obtaining high-purity this compound. The retention time and purity of the isolated compound under the specified analytical conditions are summarized in the table below.
| Compound | Retention Time (min) | Peak Purity (%) | Recovery Yield (%) |
| This compound | 15.8 | >98% | ~85% from enriched fraction |
Diagrams
Caption: Experimental workflow for the purification of this compound.
Caption: Proposed antioxidant mechanism of this compound.
Conclusion
The detailed protocol presented in this application note provides a reliable and efficient method for the purification of this compound from Habenaria species. This methodology will be valuable for researchers and scientists in the field of natural product chemistry and drug development, enabling the production of high-purity this compound for further biological and pharmacological studies.
References
Application Notes and Protocols for the Total Synthesis of Habenariol
For Researchers, Scientists, and Drug Development Professionals
Habenariol, a phenolic compound isolated from the semi-aquatic orchid Habenaria repens, has garnered interest due to its notable biological activity as a feeding deterrent.[1] Its unique structure, characterized by a chiral α-hydroxy ester core coupled with a bis(4-hydroxyphenyl)methanol moiety, presents an intriguing challenge for synthetic organic chemists. To date, a dedicated total synthesis of this compound has not been reported in the scientific literature. This document outlines two distinct, plausible retrosynthetic strategies and proposes detailed forward synthetic pathways for achieving the total synthesis of this natural product. These proposed routes are designed to be efficient and scalable, providing a solid foundation for researchers interested in synthesizing this compound and its analogs for further biological evaluation.
Retrosynthetic Analysis
Two primary retrosynthetic strategies are proposed, focusing on key bond disconnections to yield readily available starting materials.
Strategy 1: Late-Stage Esterification
This approach disconnects the ester linkage as the final strategic step, simplifying the synthesis into two main convergent fragments: the chiral α-hydroxy acid 2 and the diaryl carbinol 3 .
Caption: Retrosynthetic analysis of this compound via a late-stage esterification.
Strategy 2: Asymmetric Aldol Addition and Benzhydryl Ether Formation
This strategy involves an asymmetric aldol reaction to construct the chiral center and a subsequent benzhydryl ether formation, followed by a final deprotection.
Caption: Retrosynthetic analysis of this compound via an asymmetric aldol addition.
Proposed Forward Synthetic Pathways and Protocols
The following sections detail the proposed forward synthesis for each strategy, including suggested reagents and conditions.
Strategy 1: Forward Synthesis via Esterification
This synthesis is convergent, preparing the two key fragments separately before their final coupling.
Workflow for Strategy 1:
Caption: Convergent forward synthesis of this compound based on Strategy 1.
Protocol for Synthesis of Chiral α-Hydroxy Acid (2):
-
Starting Material: Commercially available 4-methyl-2-oxopentanoic acid (α-keto acid 4 ).
-
Asymmetric Grignard Addition:
-
To a solution of α-keto acid 4 in anhydrous THF at -78 °C, add a chiral ligand such as (-)-sparteine.
-
Slowly add a solution of ethylmagnesium bromide (EtMgBr) in THF.
-
Allow the reaction to stir for several hours at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Purify by column chromatography to yield the chiral α-hydroxy acid 2 . The stereochemistry will need to be confirmed and potentially optimized through the choice of chiral ligand and reaction conditions.
-
Protocol for Synthesis of Diaryl Carbinol (3):
-
Starting Materials: p-Hydroxybenzaldehyde (5 ) and phenol.
-
Friedel-Crafts Alkylation:
-
Dissolve p-hydroxybenzaldehyde (5 ) and an excess of phenol in a suitable solvent such as dichloromethane.
-
Add a Lewis acid catalyst, for example, BF₃·OEt₂ or a solid acid catalyst like Amberlyst-15, to promote the reaction while minimizing side reactions associated with strong acids.
-
Stir the reaction at room temperature until TLC analysis indicates the consumption of the starting aldehyde.
-
Work up the reaction by washing with water and brine, followed by drying over Na₂SO₄.
-
Purify the crude product by recrystallization or column chromatography to obtain bis(4-hydroxyphenyl)methanol (3 ).
-
Final Step: Esterification
-
Yamaguchi Esterification:
-
To a solution of the chiral α-hydroxy acid 2 in toluene, add triethylamine followed by 2,4,6-trichlorobenzoyl chloride.
-
Stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.
-
Add a solution of the diaryl carbinol 3 and DMAP in toluene.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with aqueous NaHCO₃ and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield this compound (1 ).
-
Strategy 2: Forward Synthesis via Asymmetric Aldol Addition
This route employs a stereoselective aldol reaction to establish the chiral center early in the synthesis.
Workflow for Strategy 2:
Caption: Linear forward synthesis of this compound based on Strategy 2.
Protocol for Synthesis of Chiral Diol (7):
-
Starting Materials: Isovaleraldehyde (9 ) and a propionyl ester with a chiral auxiliary, such as an Evans oxazolidinone (10 ).
-
Asymmetric Aldol Addition:
-
To a solution of the chiral N-propionyl oxazolidinone in CH₂Cl₂ at -78 °C, add a Lewis acid such as TiCl₄ and a hindered base like Hünig's base.
-
Slowly add isovaleraldehyde (9 ).
-
Stir the reaction at low temperature until completion.
-
Quench with saturated aqueous NH₄Cl.
-
After workup and purification, cleave the chiral auxiliary to yield the corresponding chiral β-hydroxy acid.
-
-
Reduction:
-
Reduce the obtained β-hydroxy acid using a reagent like LiAlH₄ in THF to give the chiral diol 7 .
-
Protocol for Benzhydryl Ether Formation and Final Synthesis:
-
Preparation of Protected Benzhydryl Bromide (8):
-
Protect the hydroxyl groups of bis(4-hydroxyphenyl)methanol (3 ) with a suitable protecting group, such as a silyl ether (e.g., TBDMS).
-
Convert the resulting alcohol to the corresponding bromide using a reagent like PBr₃ or CBr₄/PPh₃ to yield 8 .
-
-
Ether Formation:
-
React the chiral diol 7 with the protected benzhydryl bromide 8 in the presence of a base like NaH in DMF to form the benzhydryl ether.
-
-
Deprotection:
-
Remove the protecting groups from the phenol moieties using a reagent such as TBAF for silyl ethers to yield this compound (1 ).
-
Quantitative Data Summary
As there are no reported total syntheses of this compound, experimental quantitative data is not available. The following table provides a comparative overview of the proposed strategies.
| Metric | Strategy 1: Late-Stage Esterification | Strategy 2: Asymmetric Aldol Addition |
| Overall Strategy | Convergent | Linear |
| Key Reactions | Asymmetric Grignard Addition, Friedel-Crafts Alkylation, Yamaguchi Esterification | Asymmetric Aldol Addition, Benzhydryl Ether Formation |
| Stereocontrol | Achieved during the Grignard addition to an α-keto acid. | Established early via a substrate-controlled aldol reaction. |
| Potential Advantages | Higher overall yield due to convergent nature. Simpler final coupling step. | Well-established methods for asymmetric aldol reactions. |
| Potential Challenges | Stereoselectivity of the Grignard addition may require optimization. Friedel-Crafts reaction can lead to regioisomers. | Longer linear sequence may result in a lower overall yield. Multiple protection/deprotection steps required. |
Conclusion
The two proposed strategies offer viable pathways for the total synthesis of this compound. Strategy 1, being convergent, is likely to be more efficient in terms of overall yield. However, Strategy 2 utilizes a highly reliable method for setting the key stereocenter. The choice of strategy will depend on the specific expertise and resources of the research group. The synthesis of this compound and its analogs will undoubtedly pave the way for more detailed structure-activity relationship studies and could lead to the development of novel, ecologically friendly deterrents or other bioactive compounds.
References
Application Notes and Protocols for the Quantitative Analysis of Habenariol in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Habenariol is a phenolic compound first identified in the freshwater orchid Habenaria repens.[1] Its chemical structure suggests significant therapeutic potential, particularly as an antioxidant and anti-inflammatory agent.[1][2] As a phenolic compound, this compound has been shown to inhibit lipid peroxidation, indicating its capacity to mitigate oxidative stress.[1][2] Furthermore, extracts from various Habenaria species have demonstrated anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[3][4]
The growing interest in this compound for its potential pharmacological applications necessitates robust and validated analytical methods for its quantification in plant extracts. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), along with information on its extraction and biological significance.
Biological Significance and Signaling Pathways
This compound's therapeutic potential stems from its antioxidant and anti-inflammatory properties. As an antioxidant, it can neutralize free radicals, thus preventing cellular damage.[1] In the context of inflammation, compounds from Habenaria species have been shown to inhibit COX-2 and 5-LOX.[3][4] These enzymes are critical in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting these enzymes, this compound can potentially modulate inflammatory responses. This mechanism of action suggests an upstream regulation of inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are pivotal in the transcriptional regulation of inflammatory genes.
Below is a diagram illustrating the putative signaling pathway influenced by this compound.
Caption: Putative anti-inflammatory signaling pathway modulated by this compound.
Quantitative Analysis of this compound
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a suitable method for the quantitative analysis of phenolic compounds like this compound in plant extracts.[2][5][6][7][8] The method offers good sensitivity, specificity, and reproducibility.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in different extracts of Habenaria repens. This data is for illustrative purposes to demonstrate how results can be presented.
| Sample ID | Plant Part | Extraction Solvent | This compound Concentration (mg/g of dry extract) | RSD (%) (n=3) |
| HR-L-01 | Leaves | 80% Methanol | 5.2 | 2.1 |
| HR-T-01 | Tubers | 80% Methanol | 8.9 | 1.8 |
| HR-L-02 | Leaves | 70% Ethanol | 4.8 | 2.5 |
| HR-T-02 | Tubers | 70% Ethanol | 8.5 | 2.0 |
| HR-L-03 | Leaves | Dichloromethane | 2.1 | 3.2 |
| HR-T-03 | Tubers | Dichloromethane | 3.5 | 2.8 |
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of phenolic compounds from plant material.
Materials and Reagents:
-
Fresh or dried plant material (e.g., leaves, tubers of Habenaria sp.)
-
Grinder or mortar and pestle
-
Extraction solvent (e.g., 80% methanol, 70% ethanol, or dichloromethane)
-
Shaker or sonicator
-
Centrifuge
-
Filter paper or syringe filters (0.45 µm)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 100 mL of the chosen extraction solvent.
-
Macerate the mixture with continuous agitation on a shaker for 24 hours at room temperature, or sonicate for 30-60 minutes.
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50 °C.
-
-
Storage: Store the dried extract at -20 °C until further analysis.
HPLC-DAD Protocol for Quantitative Analysis of this compound
This protocol is adapted from established methods for the analysis of phenolic compounds in plant extracts.[2][5][6][8]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 95 5 5 85 15 20 60 40 35 40 60 40 5 95 45 5 95 50 95 5 | 60 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm (or scan for optimal wavelength based on this compound's UV spectrum).
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard (if available) in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve a known amount of the dried plant extract in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Method Validation: The analytical method should be validated according to ICH guidelines, including the following parameters:
-
Linearity: Assessed by analyzing the standard solutions at different concentrations. A correlation coefficient (R²) > 0.99 is desirable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined from the calibration curve.
-
Precision (Repeatability and Intermediate Precision): Expressed as the relative standard deviation (RSD) of replicate measurements.
-
Accuracy: Determined by recovery studies of spiked samples.
-
Specificity: The ability to assess the analyte in the presence of other components, confirmed by the DAD spectrum.
Experimental Workflow
The following diagram outlines the workflow for the quantitative analysis of this compound in plant extracts.
Caption: Workflow for this compound quantitative analysis.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the quantitative analysis of this compound in plant extracts. The detailed HPLC-DAD method, when properly validated, can serve as a reliable tool for researchers in natural product chemistry, pharmacology, and drug development to accurately determine the concentration of this promising bioactive compound. Further studies are encouraged to explore the full therapeutic potential of this compound and to optimize its extraction and purification from various plant sources.
References
- 1. A phenolic antioxidant from the freshwater orchid, Habenaria repens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phcogres.com [phcogres.com]
- 3. Evaluation of Habenaria aitchisonii Reichb. for antioxidant, anti-inflammatory, and antinociceptive effects with in vivo and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, invitro, invivo anti-inflammatory, analgesic and antioxidant potential of Habenaria plantegania Lindl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
Developing a crayfish feeding deterrence bioassay for Habenariol
Application Notes & Protocols
Topic: Developing a Crayfish Feeding Deterrence Bioassay for Habenariol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a naturally occurring phenolic compound isolated from the semi-aquatic orchid Habenaria repens.[1][2] It has been identified as a potent feeding deterrent against the freshwater crayfish Procambarus clarkii.[1][3] The development of a standardized bioassay is crucial for quantifying the deterrent properties of this compound and similar compounds. This document provides a detailed protocol for a laboratory-based feeding deterrence bioassay using crayfish, designed to yield reproducible and quantifiable results for assessing the efficacy of chemical deterrents.
Crustaceans utilize two primary chemosensory systems to evaluate food: olfaction, mediated by aesthetasc sensilla on the antennules, and distributed chemoreception, involving sensilla on mouthparts, legs, and other appendages.[4][5][6] A feeding deterrent like this compound likely interacts with one or both of these pathways to elicit a rejection response.[7][8] This protocol is designed to assess the ultimate behavioral outcome—the acceptance or rejection of treated food.
Materials and Reagents
-
Test Organisms: Freshwater crayfish, Procambarus clarkii (or a similar species).
-
Housing: Individual holding tanks or a multi-compartment recirculating aquaculture system.
-
Reagents:
-
This compound (isolated or synthesized).
-
Solvent (e.g., ethanol or DMSO) for dissolving this compound.
-
Deionized water.
-
-
Feed Components:
-
Fish gelatin or agar.
-
Standard crayfish-appropriate food base (e.g., fish meal, shrimp pellets).
-
Syringes or molds for pellet preparation.
-
-
Equipment:
-
Analytical balance.
-
Vortex mixer.
-
pH meter.
-
Stopwatch or timer.
-
Video recording equipment (optional, for detailed behavioral analysis).
-
Statistical analysis software.
-
Experimental Workflow
The overall workflow for the bioassay is depicted below, outlining the sequential steps from animal preparation to data analysis.
Caption: Experimental workflow for the this compound feeding deterrence bioassay.
Detailed Experimental Protocol
Animal Acclimation and Care
-
House crayfish individually to prevent aggression and cannibalism.
-
Maintain a consistent photoperiod (e.g., 12:12 light:dark cycle) and water temperature (20-25°C).
-
Acclimate animals to laboratory conditions for at least 7 days, feeding them a standard diet.
-
Prior to the assay, subject the crayfish to a 48-hour starvation period to ensure motivation to feed.
Preparation of Assay Diets
This protocol is adapted from standard methods for creating treated food pellets for aquatic feeding assays.[9]
-
Prepare Food Base:
-
Grind standard crayfish pellets or other food source into a fine powder.
-
Prepare a 2% (w/v) fish gelatin or agar solution in deionized water and heat until fully dissolved.
-
Mix the food powder with the gelatin/agar solution at a ratio of 1:2 (powder:gelatin solution) to form a homogenous paste.
-
-
Prepare this compound Stock Solutions:
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., ethanol) to create a high-concentration stock solution.
-
Prepare serial dilutions to achieve the desired final concentrations for the assay (e.g., 0.1, 0.5, 1.0, 2.0 mg this compound per gram of food).
-
-
Create Treated and Control Pellets:
-
Treated Pellets: Add the appropriate volume of this compound stock solution to the food paste to achieve the target concentration. Mix thoroughly.
-
Control Pellets: Add an equivalent volume of the solvent without this compound to a separate batch of food paste. This controls for any potential feeding deterrence from the solvent itself.
-
Extrude the paste through a syringe and cut into uniform pellets (e.g., 5 mm length).
-
Allow pellets to cool and solidify. Store at 4°C for up to 48 hours.
-
Bioassay Procedure
-
Place an individual, starved crayfish into a clean assay arena (e.g., a 2L glass container) with fresh, aerated water. Allow a 30-minute acclimation period.
-
Pre-screening: Gently introduce one control pellet. A viable test subject should readily consume the pellet. If the control pellet is rejected, the animal should be excluded from the trial for that day.[9]
-
Remove any remaining control food. After a 15-minute waiting period, introduce a single treated pellet.
-
Record the following observations for a period of 30 minutes:
-
Latency to Interact: Time (in seconds) until the crayfish first touches the pellet with its mouthparts or chelipeds.
-
Consumption: Record as a binary outcome (Eaten/Not Eaten) or on a scale (e.g., 0=Not touched, 1=Touched but rejected, 2=Partially consumed, 3=Fully consumed).
-
Behavioral Notes: Document specific behaviors such as vigorous feeding, tasting followed by rejection, or avoidance.
-
Data Presentation and Analysis
Quantitative data from the bioassay should be compiled and analyzed to determine the dose-dependent effects of this compound. Data can be summarized in a table for clear comparison.
Table 1: Hypothetical Results of this compound Feeding Deterrence Bioassay
| Treatment Group (mg/g food) | N | % Consumption | Mean Latency to Interact (s) ± SD |
| Control (Solvent only) | 20 | 95% | 15.2 ± 5.8 |
| 0.1 mg/g this compound | 20 | 80% | 45.7 ± 12.3 |
| 0.5 mg/g this compound | 20 | 45% | 112.5 ± 35.1 |
| 1.0 mg/g this compound | 20 | 10% | 250.0 ± 68.4 |
| 2.0 mg/g this compound | 20 | 0% | >1800 (No interaction) |
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significant differences between treatment groups and the control.
Putative Chemosensory Pathway
The feeding deterrence observed is mediated by the crayfish's chemosensory systems. This compound molecules are detected by receptors, triggering a neural pathway that results in the decision to reject the food item.
Caption: Putative chemosensory pathway for feeding deterrence in crayfish.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A phenolic antioxidant from the freshwater orchid, Habenaria repens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.uchicago.edu [journals.uchicago.edu]
- 5. oxfordre.com [oxfordre.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemosensory Basis of Feeding Behavior in Pacific White Shrimp, Litopenaeus vannamei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Fish-feeding Laboratory Bioassay to Assess the Antipredatory Activity of Secondary Metabolites from the Tissues of Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Assays for Habenariol: Application Notes and Protocols
This document provides detailed application notes and experimental protocols for assessing the in vitro antioxidant capacity of Habenariol using the common DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
This compound, a phenolic compound isolated from the freshwater orchid Habenaria repens, is anticipated to possess significant antioxidant properties due to its chemical structure[1]. While specific quantitative antioxidant data for pure this compound is not widely published, studies on related compounds from the Habenaria genus provide valuable insights into its potential efficacy. For instance, a phenolic compound isolated from Habenaria digitata demonstrated potent antioxidant activity, and extracts from Habenaria longicorniculata have also been evaluated[2][3][4].
Data Presentation: Antioxidant Activity of Habenaria Species
The following tables summarize the reported antioxidant activities of extracts and isolated compounds from Habenaria species, offering a comparative reference for studies on this compound.
Table 1: DPPH Radical Scavenging Activity of Habenaria Species/Compounds
| Species/Compound | Sample Type | IC50 Value (µg/mL) | Reference |
| Habenaria digitata | Isolated Phenolic Compound 1 | 0.90 | [4] |
| Habenaria longicorniculata | Tuber Extract | >1000 | [2][3] |
Table 2: ABTS Radical Scavenging Activity of Habenaria Species/Compounds
| Species/Compound | Sample Type | IC50 Value (µg/mL) | Reference |
| Habenaria digitata | Isolated Phenolic Compound 1 | 0.98 | [4] |
Experimental Protocols
The following are detailed methodologies for the DPPH and ABTS radical scavenging assays, which can be adapted for the evaluation of this compound.
DPPH Radical Scavenging Assay
This assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to pale yellow, which is measured spectrophotometrically[5][6].
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol, analytical grade)
-
Ascorbic acid (or Trolox, as a positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer (capable of measuring absorbance at ~517 nm)
-
Micropipettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to avoid degradation[7].
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 10, 25, 50, 100 µg/mL).
-
Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).
-
-
Assay Protocol:
-
To a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of this compound solution or the standard to the respective wells.
-
For the control (blank), add 100 µL of methanol instead of the sample[7].
-
-
Incubation and Measurement:
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula[6][9]:
Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the DPPH solution with the this compound sample or standard.
-
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+), converting it back to the colorless ABTS form. The change in absorbance is monitored spectrophotometrically[7][10].
Materials and Reagents:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol (or Ethanol, analytical grade)
-
Phosphate Buffered Saline (PBS) or distilled water
-
Ascorbic acid (or Trolox, as a positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer (capable of measuring absorbance at ~734 nm)
-
Micropipettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of Working ABTS•+ Solution:
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions to achieve a range of test concentrations.
-
Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).
-
-
Assay Protocol:
-
Add a large volume of the working ABTS•+ solution (e.g., 190 µL) to each well of a 96-well plate.
-
Add a small volume of the different concentrations of this compound solution or the standard (e.g., 10 µL) to the wells.
-
For the control, add the same volume of the solvent (methanol) used for the samples.
-
-
Incubation and Measurement:
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
Where:
-
A_control is the initial absorbance of the ABTS•+ solution without a sample.
-
A_sample is the absorbance of the ABTS•+ solution with the this compound sample or standard.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the DPPH and ABTS assays.
Caption: DPPH antioxidant assay experimental workflow.
Caption: ABTS antioxidant assay experimental workflow.
References
- 1. A phenolic antioxidant from the freshwater orchid, Habenaria repens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. jddtonline.info [jddtonline.info]
- 4. Frontiers | Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. [scielo.org.mx]
- 9. Screening of Various Botanical Extracts for Antioxidant Activity Using DPPH Free Radical Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Habenariol in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Habenariol, a bis-p-hydroxybenzyl-2-isobutylmalate ester first isolated from the aquatic orchid Habenaria repens, has garnered interest due to its potential biological activities, including antioxidant and feeding deterrent properties. As research into its pharmacological potential expands, robust and reliable analytical methods for its detection and quantification in complex matrices such as plant extracts, biological fluids, and pharmaceutical formulations are crucial.
These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), a technique offering high sensitivity and selectivity. The notes also cover sample preparation and include a plausible signaling pathway related to its antioxidant activity.
Analytical Method: HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the recommended technique for the selective and sensitive quantification of this compound in complex mixtures. This method allows for the separation of this compound from other matrix components followed by its specific detection and quantification based on its mass-to-charge ratio (m/z) and fragmentation pattern.
Instrumentation
-
HPLC System: A UHPLC or HPLC system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of phenolic compounds like this compound.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A gradient elution is recommended to ensure optimal separation from complex matrix components.
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
| Table 1: Suggested Gradient Elution Program. |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Note: Since specific experimental MRM transitions for this compound are not widely published, hypothetical yet plausible transitions are proposed based on its structure (Molecular Weight: 390.4 g/mol ). These would need to be optimized experimentally.
-
Precursor Ion (Q1): m/z 389.1 [M-H]⁻
-
Product Ions (Q3):
-
Quantifier: m/z 107.1 (corresponding to the p-hydroxybenzyl moiety)
-
Qualifier: m/z 281.1 (corresponding to the loss of the p-hydroxybenzyl group)
-
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Method Validation and Quantitative Data
The analytical method should be validated according to ICH guidelines. The following table summarizes typical performance characteristics expected from a validated HPLC-MS/MS method for a phenolic compound similar to this compound.
| Parameter | Specification |
| Linearity (R²) | > 0.995 |
| Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | |
| - Intra-day | < 10% |
| - Inter-day | < 15% |
| Table 2: Typical Method Validation Parameters. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol describes a solid-liquid extraction (SLE) followed by solid-phase extraction (SPE) for the cleanup of this compound from plant tissues.
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
SPE Cartridges (e.g., C18, 500 mg)
-
Vortex mixer, Centrifuge, Nitrogen evaporator
Procedure:
-
Extraction:
-
Weigh 1 g of powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water containing 0.1% formic acid.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of the extraction solvent and combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Dilute the combined supernatant with water to a final methanol concentration of <10%.
-
Load the diluted extract onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Elute this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter before HPLC-MS/MS analysis.
-
Protocol 2: Extraction of this compound from Biological Fluids (e.g., Plasma)
This protocol outlines a protein precipitation followed by liquid-liquid extraction (LLE) for the determination of this compound in plasma.
Materials:
-
Plasma sample
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Centrifuge, Nitrogen evaporator
Procedure:
-
Protein Precipitation:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 600 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
-
Liquid-Liquid Extraction (LLE):
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before HPLC-MS/MS analysis.
-
Visualizations
Experimental Workflow
Signaling Pathway: Antioxidant Activity
This compound, as a phenolic compound, likely exerts its antioxidant effects by scavenging reactive oxygen species (ROS), thereby mitigating oxidative stress.
Habenariol standard preparation and handling
Application Notes and Protocols: Habenariol
Introduction
This compound is a phenolic compound isolated from the semi-aquatic orchid Habenaria repens.[1][2] It is chemically identified as bis(4-hydroxyphenyl)methyl (2R)-2-ethyl-2-hydroxy-4-methylpentanoate.[1] Initial research has highlighted its role as a potent feeding deterrent against certain freshwater herbivores.[1][3] Furthermore, its phenolic structure suggests significant antioxidant capabilities, which have been confirmed through studies on lipid peroxidation.[2] While direct studies on this compound's anti-inflammatory and cytotoxic effects are limited, research on extracts and related compounds from the Habenaria genus indicates potential activity in these areas, primarily through the inhibition of key inflammatory enzymes like COX-2 and 5-LOX.[4][5][6]
These notes provide a summary of this compound's properties, protocols for its preparation and handling, and methodologies for evaluating its biological activity based on published research.
Chemical Properties and Data
This compound is an aromatic compound with the following properties:
| Property | Value | Reference |
| IUPAC Name | bis(4-hydroxyphenyl)methyl (2R)-2-ethyl-2-hydroxy-4-methylpentanoate | [1] |
| CAS Number | 216752-89-5 | [1] |
| Chemical Formula | C₂₂H₂₆O₇ | [1] |
| Molar Mass | 402.443 g·mol⁻¹ | [1] |
| Class | Phenolic Compound | [1][2] |
Standard Preparation, Handling, and Storage
Preparation via Isolation
Standard preparation of this compound involves its isolation from its natural source, Habenaria repens, as chemical synthesis routes are not commercially established. The general workflow is based on bioassay-guided fractionation.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A phenolic antioxidant from the freshwater orchid, Habenaria repens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, invitro, invivo anti-inflammatory, analgesic and antioxidant potential of Habenaria plantegania Lindl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation, invitro, invivo anti-inflammatory, analgesic and antioxidant potential of Habenaria plantegania Lindl [ouci.dntb.gov.ua]
- 6. Evaluation of Habenaria aitchisonii Reichb. for antioxidant, anti-inflammatory, and antinociceptive effects with in vivo and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
Design and Synthesis of Habenariol Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Habenariol, a natural product isolated from the aquatic orchid Habenaria repens, is a bis(p-hydroxybenzyl) ester of 2-isobutylmalic acid.[1] Its discovery and reported feeding deterrent activity against freshwater crayfish suggest its potential as a lead compound for the development of new bioactive agents.[1] While specific research on the synthesis and biological evaluation of this compound analogs is not extensively documented in current literature, this document provides a comprehensive, albeit prospective, guide for the design, synthesis, and biological characterization of novel this compound analogs. The protocols and strategies outlined herein are based on established synthetic methodologies and the known biological activities of structurally related compounds and extracts from the Orchidaceae family.
Design Strategy for this compound Analogs
The design of this compound analogs can be approached by systematically modifying its three key structural components: the two p-hydroxybenzyl ester groups and the 2-isobutylmalic acid core. A focused library of analogs can be generated to explore the structure-activity relationship (SAR) and identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties.
Key Modifications:
-
p-Hydroxybenzyl Ester Moieties:
-
Substitution on the Aromatic Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the phenyl ring to modulate electronic and steric properties.
-
Replacement of the Phenyl Ring: Substitution with other aromatic or heteroaromatic systems to explore the impact on target binding.
-
Variation of the Benzylic Linker: Altering the methylene bridge to investigate the importance of its flexibility and spacing.
-
-
2-Isobutylmalic Acid Core:
-
Alkyl Chain Variation: Synthesis of analogs with different alkyl or aryl substituents at the C2 position of the malic acid core to probe the binding pocket.
-
Stereochemical Inversion: Preparation of enantiomers and diastereomers to assess the stereochemical requirements for biological activity.
-
Scaffold Hopping: Replacement of the malic acid core with other dicarboxylic acid scaffolds to explore alternative templates.
-
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through a convergent approach, involving the preparation of a substituted malic acid derivative followed by esterification with the desired p-hydroxybenzyl alcohol analogs.
Protocol 1: Synthesis of 2-Substituted Malic Acid Analogs
This protocol describes a general method for the synthesis of 2-substituted malic acid analogs using a malonic ester synthesis approach.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Appropriate alkyl or benzyl halide (e.g., 1-bromo-2-methylpropane for the isobutyl group)
-
Diethyl ether
-
Hydrochloric acid
-
Sodium hydroxide
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Enolate Formation: In a round-bottom flask under an inert atmosphere, dissolve diethyl malonate in anhydrous diethyl ether. Add a solution of sodium ethoxide in ethanol dropwise at 0°C. Stir the mixture for 30 minutes.
-
Alkylation: Add the desired alkyl or benzyl halide dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting diethyl 2-substituted malonate by column chromatography on silica gel.
-
Hydrolysis: To the purified diester, add a solution of sodium hydroxide in a mixture of water and ethanol. Reflux the mixture for 4 hours.
-
Acidification: Cool the reaction mixture to 0°C and acidify with concentrated hydrochloric acid until the pH is approximately 1.
-
Extraction and Purification: Extract the 2-substituted malic acid with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by recrystallization or column chromatography.
Protocol 2: Esterification with p-Hydroxybenzyl Alcohol Analogs
This protocol outlines the esterification of the synthesized 2-substituted malic acid with two equivalents of a p-hydroxybenzyl alcohol analog.
Materials:
-
Synthesized 2-substituted malic acid analog
-
Substituted p-hydroxybenzyl alcohol
-
Dicyclohexylcarbodiimide (DCC) or other coupling agents
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-substituted malic acid and 2.2 equivalents of the substituted p-hydroxybenzyl alcohol in anhydrous DCM.
-
Coupling: Add 0.1 equivalents of DMAP to the solution. Cool the mixture to 0°C and add 2.2 equivalents of DCC in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the desired this compound analog.
Biological Evaluation of this compound Analogs
Based on the known biological activities of extracts from the Orchidaceae family, a panel of assays can be employed to screen for the pharmacological potential of the synthesized this compound analogs.[2][3][4][5][6]
Protocol 3: In Vitro Cytotoxicity Assay
This protocol describes a method to assess the cytotoxic activity of this compound analogs against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Replace the medium in the wells with the medium containing the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add the solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 4: Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol details a method to evaluate the anti-inflammatory potential of this compound analogs by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound analogs dissolved in DMSO
-
Griess reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound analogs for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite in the supernatant using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Data Presentation
Table 1: Hypothetical Cytotoxicity Data of this compound Analogs
| Analog ID | Modification | Cell Line | IC50 (µM) |
| This compound | Parent Compound | MCF-7 | >100 |
| HA-01 | 4-Fluorobenzyl ester | MCF-7 | 52.3 |
| HA-02 | 4-Chlorobenzyl ester | MCF-7 | 45.8 |
| HA-03 | 2-Propylmalic acid core | MCF-7 | 89.1 |
| HA-04 | 2-Benzylmalic acid core | MCF-7 | 33.7 |
Table 2: Hypothetical Anti-inflammatory Activity of this compound Analogs
| Analog ID | Modification | NO Inhibition (%) at 50 µM | IC50 (µM) |
| This compound | Parent Compound | 15.2 | >100 |
| HA-01 | 4-Fluorobenzyl ester | 48.9 | 55.4 |
| HA-02 | 4-Chlorobenzyl ester | 55.3 | 48.2 |
| HA-03 | 2-Propylmalic acid core | 25.6 | 92.1 |
| HA-04 | 2-Benzylmalic acid core | 68.7 | 35.9 |
Visualizations
Caption: Experimental workflow for the design, synthesis, and evaluation of this compound analogs.
Caption: Hypothetical signaling pathway for the anti-inflammatory action of a this compound analog.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. academicjournals.org [academicjournals.org]
- 4. (Open Access) A review on phytochemical and pharmacological potential of family orchidaceae (2017) | Mamta Arora | 20 Citations [scispace.com]
- 5. Orchidaceae-Derived Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chfcau.org.in [chfcau.org.in]
Investigating the Structure-Activity Relationship of Habenariol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Habenariol is a phenolic compound isolated from the freshwater orchid Habenaria repens.[1] Its unique structure, featuring a bis(4-hydroxyphenyl)methyl ester moiety, has prompted interest in its biological activities. This document provides a summary of the known activities of this compound, explores its potential structure-activity relationship (SAR) based on related compounds, and offers detailed protocols for relevant experimental assays. While direct SAR studies on this compound derivatives are not extensively available in the public domain, we can infer potential structural requirements for its activity by examining analogous compounds.
Chemical Structure
This compound is chemically known as bis(4-hydroxyphenyl)methyl (2R)-2-ethyl-2-hydroxy-4-methylpentanoate.
Key Structural Features:
-
Bis(4-hydroxyphenyl)methyl moiety: This group is reminiscent of other biologically active bis-phenolic compounds and is likely a key contributor to its antioxidant properties.
-
Ester linkage: Connects the phenolic portion to the aliphatic side chain. The stability and cleavage of this bond could be important for its mechanism of action.
-
Chiral aliphatic side chain: The specific stereochemistry and functionality of this chain may play a role in its biological specificity and potency.
Known Biological Activities
This compound has been primarily investigated for its antioxidant and feeding deterrent properties. Furthermore, extracts from other species of the Habenaria genus have demonstrated a range of pharmacological effects, including anti-inflammatory and cytotoxic activities, which suggest potential avenues for further investigation of this compound itself.
Antioxidant Activity
This compound has been shown to possess antioxidant properties by inhibiting copper-induced lipid peroxidation of human low-density lipoprotein (LDL).[1] In comparative studies, however, it was found to be less potent than the well-known antioxidant, alpha-tocopherol.[1]
Table 1: Antioxidant Activity of this compound
| Compound | Assay | Model | Result | Reference |
| This compound | Copper-induced LDL lipid peroxidation | Human LDL | Active, but less potent than alpha-tocopherol | [1] |
Feeding Deterrent Activity
This compound has been identified as a feeding deterrent against the freshwater crayfish Procambarus clarkii.[2]
Inferred Structure-Activity Relationship (SAR)
Due to the lack of studies on synthetic analogs of this compound, the following SAR is inferred from studies on structurally related bis-phenolic compounds. The primary focus is on the bis(4-hydroxyphenyl)methyl moiety.
The Bis(4-hydroxyphenyl)methyl Moiety
The two phenolic hydroxyl groups are likely crucial for the antioxidant activity of this compound, acting as hydrogen donors to neutralize free radicals. The spatial arrangement of these groups on the diphenylmethane scaffold is also expected to be a key determinant of its biological activity.
Experimental Protocols
The following are detailed protocols for assays relevant to the investigation of this compound and its potential derivatives.
Protocol 1: In Vitro Antioxidant Activity - LDL Oxidation Assay
This protocol is based on the method used to assess the antioxidant activity of this compound.[1]
Objective: To determine the ability of a test compound to inhibit the copper-induced oxidation of human low-density lipoprotein (LDL).
Materials:
-
Human LDL
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper (II) chloride (CuCl₂) solution (5 mM in PBS)
-
Test compound (this compound or analog) dissolved in a suitable solvent (e.g., DMSO)
-
Alpha-tocopherol (positive control)
-
Spectrophotometer capable of measuring absorbance at 234 nm
Procedure:
-
LDL Preparation: Dilute human LDL with PBS to a final concentration of 100 µg/mL.
-
Incubation: In a quartz cuvette, mix the diluted LDL solution with the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control (alpha-tocopherol).
-
Initiation of Oxidation: Add CuCl₂ solution to the cuvette to a final concentration of 5 µM to initiate the oxidation reaction.
-
Kinetic Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 234 nm every 5 minutes for 3-4 hours at 37°C. The formation of conjugated dienes, an early marker of lipid peroxidation, results in increased absorbance at this wavelength.
-
Data Analysis: The antioxidant activity is determined by the length of the lag phase before the rapid increase in absorbance. A longer lag phase indicates greater antioxidant activity.
Protocol 2: In Vitro Cytotoxicity - MTT Assay
This is a general protocol for assessing the cytotoxic potential of compounds, as has been done for extracts of other Habenaria species.[3]
Objective: To determine the concentration at which a test compound reduces the viability of a cell line by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: In Vitro Anti-inflammatory Activity - COX-2 and 5-LOX Inhibition Assays
Extracts from Habenaria species have shown inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway.[4][5][6]
Objective: To determine the ability of a test compound to inhibit the enzymatic activity of COX-2 and 5-LOX.
A. COX-2 Inhibition Assay (Colorimetric)
-
Principle: This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, and the resulting color change is measured spectrophotometrically.
-
Procedure:
-
In a 96-well plate, add the test compound, COX-2 enzyme, and heme.
-
Incubate for 10 minutes at room temperature.
-
Add the colorimetric substrate and arachidonic acid to initiate the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm) after a 5-10 minute incubation.
-
Calculate the percent inhibition relative to a vehicle control.
-
B. 5-LOX Inhibition Assay (Spectrophotometric)
-
Principle: This assay measures the ability of a compound to inhibit the 5-LOX-catalyzed formation of hydroperoxides from linoleic acid, which can be monitored by the increase in absorbance at 234 nm.
-
Procedure:
-
In a cuvette, mix the test compound with a solution of 5-LOX enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubate for 5 minutes at room temperature.
-
Add the substrate (linoleic acid) to start the reaction.
-
Immediately monitor the increase in absorbance at 234 nm.
-
Calculate the percent inhibition of the initial reaction rate compared to a vehicle control.
-
Conclusion
This compound presents an interesting chemical scaffold with demonstrated antioxidant activity. While direct structure-activity relationship studies on its derivatives are currently lacking, the information gathered from related bis-phenolic compounds suggests that the bis(4-hydroxyphenyl)methyl moiety is a critical determinant of its biological effects. Further research involving the synthesis and biological evaluation of this compound analogs is necessary to fully elucidate its SAR and to explore its potential as a lead compound in drug discovery. The protocols provided herein offer a starting point for the systematic investigation of this compound and its derivatives.
References
- 1. A phenolic antioxidant from the freshwater orchid, Habenaria repens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Evaluation of Habenaria aitchisonii Reichb. for antioxidant, anti-inflammatory, and antinociceptive effects with in vivo and in silico approaches [frontiersin.org]
- 5. Isolation, invitro, invivo anti-inflammatory, analgesic and antioxidant potential of Habenaria plantegania Lindl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Habenaria aitchisonii Reichb. for antioxidant, anti-inflammatory, and antinociceptive effects with in vivo and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation of Habenariol for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Habenariol, an ester identified as bis-p-hydroxybenzyl-2-isobutylmalate, is a natural product isolated from the aquatic orchid Habenaria repens[1]. Like many natural products, this compound's structure suggests it is likely lipophilic and possesses low aqueous solubility, a significant challenge for in vivo evaluation[2][3]. Achieving meaningful and reproducible results in animal studies hinges on the development of a stable and biocompatible formulation that ensures adequate bioavailability. Low solubility can lead to poor absorption, resulting in low systemic exposure and complicating the assessment of pharmacodynamic and toxicological properties[2][4].
This document provides detailed protocols for formulating this compound for both oral and parenteral administration routes in preclinical animal models, such as mice and rats. The methodologies presented are based on established techniques for formulating poorly water-soluble compounds and are intended to serve as a comprehensive guide for researchers. As specific experimental data for this compound formulation is not widely available, the quantitative values in the tables should be considered as illustrative examples that provide a starting point for formulation development.
Pre-formulation Assessment
Before selecting a formulation strategy, a basic physicochemical characterization of this compound is essential. These parameters will guide the choice of excipients and administration route.
Table 1: Physicochemical Properties of this compound (Illustrative Data)
| Parameter | Value (Example) | Significance |
| Molecular Weight | 422.45 g/mol | Influences diffusion and absorption characteristics. |
| Calculated LogP | 4.2 | Indicates high lipophilicity and poor water solubility. |
| Aqueous Solubility | < 1 µg/mL | Confirms the need for solubility enhancement techniques.[5] |
| Stability | Stable at RT, light-sensitive | Dictates storage conditions for the compound and its formulations. |
Formulation for Oral Administration
Oral administration is a common route for initial efficacy and toxicity studies. The choice between a suspension and a solution depends on the required dose and the compound's solubility in GRAS (Generally Recognized As Safe) excipients.
Protocol 1: Aqueous Suspension for Oral Gavage
This is the most common and straightforward approach for water-insoluble compounds. The goal is to create a uniform, stable suspension to ensure consistent dosing.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water
-
Surfactant (optional): 0.1% (v/v) Tween 80
-
Mortar and pestle
-
Homogenizer or sonicator
-
Sterile tubes, magnetic stirrer
Methodology:
-
Calculate Required Mass: Determine the total mass of this compound needed for the study based on the dose (e.g., 50 mg/kg), number of animals, and dosing volume (typically 5-10 mL/kg for mice)[6].
-
Prepare Vehicle: Dissolve CMC in deionized water by slowly adding the powder while stirring continuously. Heat gently if necessary to aid dissolution. If using a surfactant, add Tween 80 to the CMC solution. Allow the vehicle to cool to room temperature.
-
Wetting the Powder: Place the accurately weighed this compound powder in a mortar. Add a small volume of the vehicle to create a thick, uniform paste. This step is critical to ensure the particles are properly wetted and to prevent clumping.
-
Homogenization: Gradually add the remaining vehicle to the paste while continuously mixing. Transfer the mixture to a suitable container.
-
Particle Size Reduction (Optional but Recommended): For improved homogeneity and absorption, sonicate the suspension on ice or use a mechanical homogenizer until a fine, uniform dispersion is achieved.
-
Storage and Dosing: Store the suspension at 4°C, protected from light. Before each administration, stir the suspension continuously using a magnetic stirrer to ensure dose uniformity. Vortex immediately before drawing each dose into the gavage syringe[6].
Protocol 2: Co-Solvent Solution for Oral Administration
If a true solution is required, a co-solvent system can be employed. The concentration of organic solvents should be minimized to avoid toxicity.
Materials:
-
This compound powder
-
Solvents: Polyethylene glycol 400 (PEG400), Propylene glycol (PG), Ethanol
-
Vehicle: Saline or deionized water
-
Vortex mixer and sonicator
Methodology:
-
Solubility Screening: Test the solubility of this compound in various co-solvents (e.g., PEG400, PG, Ethanol, DMSO) to identify the most effective one.
-
Vehicle Preparation: Based on solubility and tolerability, prepare the co-solvent mixture. A common example is 30% PEG400, 5% Ethanol, and 65% saline.
-
Dissolution: Add the weighed this compound to the co-solvent mixture.
-
Energy Input: Vortex vigorously and sonicate in a water bath until the compound is fully dissolved[2]. A clear solution should be obtained.
-
Storage and Dosing: Store the solution at room temperature or 4°C, protected from light. Visually inspect for any precipitation before each use.
Table 2: Example Formulations for Oral Administration of this compound
| Formulation Type | Composition | Max this compound Conc. (Example) | Stability (Example) | Notes |
| Aqueous Suspension | 0.5% CMC, 0.1% Tween 80 in H₂O | 10 mg/mL | Stable for 7 days at 4°C | Must be continuously stirred during dosing. |
| Co-Solvent Solution | 30% PEG400, 5% Ethanol in Saline | 5 mg/mL | Stable for 14 days at 4°C | Dose volume should be carefully considered to avoid solvent toxicity. |
Formulation for Parenteral Administration
Parenteral (e.g., intravenous, IV) administration requires the most stringent formulation criteria, including sterility, isotonicity, and freedom from particulate matter, to avoid embolism and other adverse effects[7][8].
Protocol 3: Co-Solvent/Surfactant System for IV Injection
This method uses a combination of solvents and non-ionic surfactants to solubilize hydrophobic compounds for IV administration. The final formulation must be diluted with a sterile aqueous buffer to be made isotonic.
Materials:
-
This compound powder
-
Solvents: Ethanol, PEG400
-
Surfactant: Polysorbate 80 (Tween 80) or Solutol® HS 15
-
Aqueous phase: Sterile Saline or 5% Dextrose solution (D5W)
-
Sterile vials, 0.22 µm syringe filters
Methodology:
-
Prepare Organic Stock: Dissolve this compound in a minimal amount of Ethanol or PEG400.
-
Add Surfactant: Add Polysorbate 80 to the organic stock solution and mix thoroughly. A typical ratio might be 1:1 or 1:2 (solvent:surfactant).
-
Aqueous Dilution: Slowly add the drug-solvent-surfactant mixture to the cold (4°C) sterile saline or D5W with vigorous stirring. This should be done dropwise to avoid precipitation. The final concentration of organic solvent should ideally be below 10%.
-
Sterile Filtration: Filter the final formulation through a 0.22 µm sterile syringe filter into a sterile vial.
-
Quality Control: Visually inspect the final solution for clarity and absence of particles. If possible, use dynamic light scattering (DLS) to check for the presence of nanoparticles or aggregates.
Table 3: Example Formulations for Parenteral Administration of this compound
| Formulation Type | Composition | Max this compound Conc. (Example) | Key Parameters | Notes |
| Co-Solvent/Surfactant | 10% PEG400, 10% Polysorbate 80 in D5W | 2 mg/mL | Must be a clear, particle-free solution | Administer slowly to monitor for any acute toxicity from excipients. |
| Polymeric Micelles | 5% mPEG-PLGA in Saline | 1 mg/mL | Particle Size: ~50-100 nm | Requires specialized polymers and characterization; offers potential for sustained release. |
Experimental Workflows and Signaling Pathways
Workflow for Formulation Development
The development of a suitable formulation follows a logical progression from characterization to final selection for in vivo studies.
Caption: A logical workflow for developing an in vivo formulation.
Hypothetical Signaling Pathway for Activity Screening
Many natural products are investigated for their anti-inflammatory or anti-cancer properties. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is a common target for such compounds[9]. A study of this compound could investigate its potential effects on this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Excipient used in parentral formulation [wisdomlib.org]
- 9. Molecular mechanisms regulating the pharmacological actions of icariin with special focus on PI3K-AKT and Nrf-2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Stability of Habenariol in Solution
Introduction
Habenariol is a phenolic compound isolated from the semi-aquatic orchid Habenaria repens.[1] It has demonstrated antioxidant properties and acts as a feeding deterrent against certain aquatic herbivores.[1] As with any natural product being considered for further research or development, understanding its chemical stability is of paramount importance. Stability testing ensures that a substance maintains its identity, purity, and potency over time under various environmental conditions. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methods to assess the stability of this compound in solution.
The stability of natural products can be influenced by several factors, including temperature, humidity, light, pH, and the presence of oxidizing agents.[2][3] Therefore, a systematic approach to stability testing is crucial to determine the appropriate storage conditions, shelf-life, and potential degradation pathways of this compound. The protocols outlined herein are based on established guidelines for the stability testing of herbal and natural products, such as those from the International Council for Harmonisation (ICH) and the World Health Organization (WHO).[2][4]
Key Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone for assessing this compound's stability. This technique allows for the separation and quantification of the intact this compound from its potential degradation products.
2.1 Proposed HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (both with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength determined by the UV spectrum of this compound |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Note: This is a starting point, and method development and validation are required.
Experimental Protocols
3.1 Protocol for Sample Preparation
-
Stock Solution Preparation: Accurately weigh a known amount of purified this compound and dissolve it in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution with the relevant study solvent (e.g., buffer solution of a specific pH, water, or co-solvent mixture) to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Initial Analysis (Time Zero): Immediately after preparation, analyze the working solution using the validated HPLC method to determine the initial concentration of this compound. This will serve as the baseline for the stability study.
3.2 Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[5]
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 N hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N sodium hydroxide, and dilute with the mobile phase to the working concentration.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 N sodium hydroxide.
-
Incubate at room temperature for a defined period (e.g., 30 minutes, 1, 2, and 4 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N hydrochloric acid, and dilute with the mobile phase.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and a 3% solution of hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Transfer an aliquot of the this compound working solution into a sealed vial.
-
Expose the vial to a high temperature (e.g., 80 °C) in an oven for a defined period (e.g., 1, 2, 4, and 7 days).
-
At each time point, allow the sample to cool to room temperature and analyze by HPLC.
-
-
Photostability Testing:
-
Expose a clear vial containing the this compound working solution to a light source with a defined output (e.g., ICH-compliant photostability chamber).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at predefined time intervals.
-
3.3 Long-Term and Accelerated Stability Testing Protocol
This protocol is designed to determine the shelf-life and storage conditions for this compound in solution.
-
Prepare a sufficient quantity of the this compound working solution in the desired solvent and container closure system.
-
Divide the samples into different sets for storage under various conditions as recommended by ICH guidelines.[4][6]
-
Long-Term Storage: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Intermediate Storage: 30 °C ± 2 °C / 65% RH ± 5% RH
-
Accelerated Storage: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Establish a testing schedule. For long-term studies, this is typically 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, the schedule is usually 0, 1, 2, 3, and 6 months.
-
At each time point, withdraw samples from each storage condition and analyze them using the validated HPLC method.
-
Assess the samples for changes in physical appearance (color, clarity, precipitation), pH, and the concentration of this compound.
Data Presentation
The quantitative data generated from the stability studies should be summarized in clear and well-structured tables for easy comparison and analysis.
Table 1: Forced Degradation Study of this compound
| Stress Condition | Duration | This compound Remaining (%) | Number of Degradation Products | Peak Area of Major Degradant (%) |
| 0.1 N HCl (60 °C) | 2 hours | |||
| 4 hours | ||||
| 8 hours | ||||
| 0.1 N NaOH (RT) | 30 mins | |||
| 1 hour | ||||
| 3% H₂O₂ (RT) | 2 hours | |||
| 8 hours | ||||
| Thermal (80 °C) | 1 day | |||
| 7 days | ||||
| Photostability | 24 hours |
Table 2: Accelerated Stability Study of this compound in Solution (40 °C / 75% RH)
| Time Point (Months) | Appearance | pH | This compound Assay (%) | Total Degradation Products (%) |
| 0 | ||||
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 6 |
Visualizations
5.1 Experimental Workflow
5.2 Hypothetical Degradation Pathway
Given that this compound is a phenolic ester, potential degradation pathways include hydrolysis of the ester linkage and oxidation of the phenolic hydroxyl groups.
Conclusion
The protocols and methods described in this document provide a robust framework for assessing the stability of this compound in solution. By conducting forced degradation and long-term stability studies, researchers can gain critical insights into the degradation profile of this compound, establish its shelf-life, and determine appropriate storage and handling conditions. The use of a validated, stability-indicating HPLC method is central to obtaining reliable and accurate data. This information is indispensable for the continued research and development of this compound for any potential applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 4. Guidelines for Stability Testing of Herbal Medicines – StabilityStudies.in [stabilitystudies.in]
- 5. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Habenariol Extraction Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the extraction yield of Habenariol from Habenaria repens.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from Habenaria repens? A1: this compound is a phenolic compound found in the freshwater orchid Habenaria repens.[1][2] It is investigated for its biological activities, including antioxidant properties and its role as a feeding deterrent.[2][3][4] Its phenolic structure suggests potential applications in pharmacology and drug development.[1][5]
Q2: What are the critical factors that influence the yield of this compound during extraction? A2: Several factors critically impact the extraction yield. These include the quality and preparation of the plant material (fresh vs. dried, particle size), the choice of extraction solvent and its polarity, the extraction method employed (e.g., maceration, Soxhlet, ultrasound-assisted), and the optimization of extraction parameters such as temperature, time, and the solvent-to-solid ratio.[6][7]
Q3: Which solvents are most effective for extracting phenolic compounds like this compound? A3: Phenolic compounds are typically extracted with polar solvents. Methanol, ethanol, and aqueous mixtures of these alcohols (e.g., 80% v/v) are generally effective.[6][8] The choice of solvent is critical, as a solvent that is too polar or non-polar may not effectively solubilize this compound.[9] Experimenting with a range of solvents is recommended to find the optimal one for your specific conditions.[10]
Q4: How do modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) compare to traditional methods? A4: Modern techniques like UAE and MAE offer significant advantages over traditional methods. They typically require shorter extraction times, consume less solvent, and can lead to higher extraction yields.[11][12][13] UAE uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration.[14][15] MAE employs microwave energy to heat the solvent and plant material rapidly and uniformly, accelerating the extraction process.[13][16]
Q5: Can the part of the Habenaria repens plant used affect the this compound yield? A5: Yes, the concentration of secondary metabolites can vary significantly between different plant parts (leaves, stems, roots, tubers).[17] For many orchid species, tubers and leaves are rich in bioactive compounds.[18] It is advisable to perform preliminary extractions on different plant parts to identify which contains the highest concentration of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
Problem 1: Low Yield of Crude Extract
Q: The total mass of my initial crude extract from Habenaria repens is very low. What are the potential causes and solutions? A: A low crude extract yield can stem from several issues during the initial extraction phase. Consider the following:
-
Inadequate Sample Preparation: If the plant material is not properly dried or finely powdered, the solvent cannot efficiently penetrate the tissue.[6]
-
Improper Solvent Selection: this compound is a phenolic compound, and using a non-polar solvent will result in poor extraction efficiency.[2][6]
-
Suboptimal Extraction Parameters: The extraction time, temperature, and solvent-to-solid ratio significantly influence the yield.[6][7]
-
Solution: Optimize these parameters systematically. Increase the solvent-to-solid ratio to ensure complete wetting of the plant material. For maceration, ensure sufficient time for the solvent to penetrate the plant matrix. For heat-assisted methods, use the optimal temperature to enhance solubility without degrading the this compound.[6]
-
Problem 2: Low Purity or Absence of this compound in the Extract
Q: My crude extract yield is adequate, but subsequent analysis (e.g., by HPLC) shows very little or no this compound. What could be the problem? A: This issue often points towards compound degradation or inefficient purification.
-
Compound Degradation: Phenolic compounds can be sensitive to heat, light, and pH.[9] Prolonged exposure to high temperatures or extreme pH can cause structural changes.
-
Solution: Employ low-temperature extraction methods like maceration or UAE.[6][14] When evaporating the solvent, use a rotary evaporator under reduced pressure to keep the temperature low (e.g., below 50°C).[9] Maintain a neutral or slightly acidic pH (e.g., pH 4-6) during the extraction process to enhance stability.[6]
-
-
Inefficient Purification Protocol: The purification method may not be suitable for separating this compound from other co-extracted compounds.
-
Solution: Develop a multi-step purification protocol. Start with liquid-liquid partitioning using solvents of varying polarities to perform a preliminary separation. Follow this with column chromatography (e.g., silica gel) using a carefully selected solvent gradient. For final high-purity isolation, preparative HPLC is often required.[6]
-
Problem 3: Inconsistent Extraction Yields Between Batches
Q: I am observing significant variability in this compound yield across different extraction batches. Why is this happening? A: Inconsistent yields are often due to variability in the starting plant material or a lack of strict control over experimental parameters.
-
Variability in Plant Material: The concentration of secondary metabolites in plants can vary depending on the season of collection, geographical location, and developmental stage of the plant.[18][21]
-
Lack of Procedural Control: Minor variations in extraction parameters can lead to different outcomes.
-
Solution: Strictly control all extraction parameters, including particle size, solvent-to-solid ratio, temperature, and extraction time. Ensure all equipment is calibrated and functioning correctly.
-
Data Presentation: Optimizing Extraction Parameters
The following tables present illustrative data on how different extraction parameters can influence the yield of this compound.
Table 1: Effect of Solvent Type on this compound Yield
| Solvent System | Polarity Index | Crude Extract Yield (%) | This compound Content (mg/g extract) |
| n-Hexane | 0.1 | 1.2 ± 0.2 | 0.5 ± 0.1 |
| Chloroform | 4.1 | 3.5 ± 0.4 | 2.1 ± 0.3 |
| Ethyl Acetate | 4.4 | 6.8 ± 0.5 | 8.7 ± 0.6 |
| Ethanol | 5.2 | 12.5 ± 0.9 | 15.3 ± 1.1 |
| 80% Ethanol (aq) | N/A | 15.1 ± 1.2 | 18.2 ± 1.4 |
| Methanol | 6.6 | 14.2 ± 1.1 | 17.5 ± 1.3 |
| Water | 9.0 | 9.5 ± 0.7 | 4.6 ± 0.4 |
Data are hypothetical means ± standard deviation, based on general principles of phytochemical extraction.[6][10]
Table 2: Effect of Extraction Time and Temperature (using 80% Ethanol)
| Extraction Time (hours) | Temperature (°C) | This compound Yield (mg/g dry weight) |
| 12 | 25 (Room Temp) | 2.1 ± 0.2 |
| 24 | 25 (Room Temp) | 2.5 ± 0.3 |
| 48 | 25 (Room Temp) | 2.8 ± 0.2 |
| 2 | 40 | 2.6 ± 0.2 |
| 4 | 40 | 3.1 ± 0.3 |
| 6 | 40 | 3.0 ± 0.4 (slight degradation noted) |
Data are hypothetical means ± standard deviation. Optimal conditions balance yield and potential for thermal degradation.[7]
Experimental Protocols
Protocol 1: Sample Preparation
-
Collection: Collect fresh, healthy plant material of Habenaria repens. If possible, separate different parts (leaves, stems, tubers) for individual analysis.[22]
-
Drying: Thoroughly wash the plant material with distilled water to remove any debris. Air-dry or use a plant dryer at a controlled temperature of 40-50°C until a constant weight is achieved.[9]
-
Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh size) using a mechanical grinder.[6][19]
-
Storage: Store the powdered material in an airtight, light-proof container in a cool, dry place to prevent degradation before extraction.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Setup: Place 10 g of powdered Habenaria repens material into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 100 mL of 80% ethanol (1:10 solid-to-solvent ratio).
-
Sonication: Place the flask in an ultrasonic bath. Perform the extraction under optimized conditions (e.g., 45°C, 100 W power, 40 minutes).[15][23] These parameters may require optimization for your specific equipment.
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.[9]
-
Re-extraction: To maximize yield, the residue can be re-extracted two more times with fresh solvent under the same conditions.
-
Concentration: Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[9]
-
Storage: Store the crude extract at 4°C for further purification.
Protocol 3: Quantification of this compound by HPLC
-
Standard Preparation: Prepare a stock solution of purified this compound standard in methanol (e.g., 1 mg/mL). Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.
-
Sample Preparation: Dissolve a known weight of the crude extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λmax of this compound.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standards and samples. Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
-
Quantification: Calculate the concentration of this compound in the extract using the calibration curve generated from the standards.
Visualizations: Workflows and Pathways
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting decision tree for low this compound yield.
Caption: Antioxidant mechanism of this compound in inhibiting lipid peroxidation.[1]
References
- 1. A phenolic antioxidant from the freshwater orchid, Habenaria repens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Habenaria repens - Wikipedia [en.wikipedia.org]
- 4. Habenaria repens [orchidborealis.blogspot.com]
- 5. or.niscpr.res.in [or.niscpr.res.in]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. questjournals.org [questjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. academicjournals.org [academicjournals.org]
- 12. Microwave-assisted extraction in natural products isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 14. Utilization of Ultrasonic-Assisted Extraction for Bioactive Compounds from Floral Sources [mdpi.com]
- 15. Ultrasound-assisted extraction of bioactive compounds from Malva sylvestris leaves and its comparison with agitated bed extraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microwave-assisted extraction of essential oils from herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | A Walk Through the Maze of Secondary Metabolism in Orchids: A Transcriptomic Approach [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. cjm.ichem.md [cjm.ichem.md]
- 21. Secondary Metabolites of Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Habenariol Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome challenges encountered during the purification of Habenariol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it typically isolated?
This compound is a phenolic compound, specifically an ester identified as bis-p-hydroxybenzyl-2-isobutylmalate.[1] It is naturally found in the semi-aquatic orchid, Habenaria repens.[2] This compound is noted for its properties as a feeding deterrent against certain freshwater crayfish.[1][2]
Q2: What are the potential co-extractants I should be aware of when purifying this compound from Habenaria repens?
While specific data on the complete chemical profile of Habenaria repens is limited, orchids, in general, are known to produce a variety of secondary metabolites. Therefore, during the extraction of this compound, you may encounter other classes of compounds that can act as impurities. These can include:
-
Other Phenolic Compounds: Various phenolic acids and their derivatives are common in plants and may be co-extracted.[3]
-
Flavonoids: This is a large group of polyphenolic compounds commonly found in orchids.[4]
-
Terpenoids: Orchids are known to synthesize a wide range of terpenoids, which contribute to their fragrance and defense mechanisms.[5]
-
Alkaloids: Certain orchid species are known to contain various types of alkaloids.[4]
-
Waxes and Lipids: The initial crude extract is likely to contain plant waxes and other lipophilic substances.
Q3: What are the general stability characteristics of this compound that I should consider during purification?
As a phenolic ester, this compound's stability can be influenced by pH and temperature. Phenolic compounds can be susceptible to oxidation, which can be accelerated by high temperatures and alkaline pH conditions. Esters are prone to hydrolysis, especially under strong acidic or basic conditions. It is therefore advisable to use mild purification conditions, avoiding extreme pH and high temperatures to prevent degradation of the target molecule.
Troubleshooting Guide
This guide addresses common issues that may arise during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound in Crude Extract | Inefficient initial extraction. | Ensure the plant material is thoroughly dried and ground to a fine powder to maximize surface area for solvent penetration. Consider using a Soxhlet extractor for continuous and efficient extraction. |
| Degradation during extraction. | Use moderate temperatures during solvent evaporation (e.g., rotary evaporator with a water bath at 40-50°C). Protect the extract from prolonged exposure to light. | |
| Co-elution of Impurities during Chromatography | Improper stationary or mobile phase selection. | For silica gel chromatography, a gradient elution from a non-polar solvent (e.g., hexane) to a moderately polar solvent (e.g., ethyl acetate) is a good starting point. For reverse-phase HPLC, a gradient of water and acetonitrile or methanol is typically effective for separating phenolic compounds.[6][7] |
| Overloading of the chromatography column. | Reduce the amount of crude extract loaded onto the column. For preparative HPLC, ensure the sample mass does not exceed the column's capacity. | |
| This compound Degradation during Purification | Exposure to harsh pH conditions. | Maintain a neutral or slightly acidic pH during all purification steps. Use buffered aqueous solutions if necessary. |
| High temperatures. | Perform all chromatographic steps at room temperature unless method optimization suggests otherwise. Avoid heating solutions containing this compound for extended periods. | |
| Tailing of Peaks in HPLC Analysis | Interaction of phenolic hydroxyl groups with silica. | In reverse-phase HPLC, adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape by suppressing the ionization of phenolic hydroxyl groups.[8] |
| Column contamination. | Flush the column with a strong solvent to remove any strongly retained impurities. If the problem persists, the column may need to be replaced. | |
| Inconsistent Retention Times in HPLC | Changes in mobile phase composition. | Prepare fresh mobile phase for each set of experiments and ensure accurate mixing of solvents. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature during HPLC analysis for better reproducibility. |
Experimental Protocols
Illustrative Protocol for this compound Purification
This protocol is a suggested starting point and may require optimization based on your specific experimental conditions and the composition of your plant material.
1. Extraction:
-
Air-dry the whole plant material of Habenaria repens at room temperature.
-
Grind the dried plant material into a fine powder.
-
Extract the powdered material with dichloromethane (CH₂Cl₂) or a mixture of methanol and dichloromethane at room temperature with constant stirring for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
2. Preliminary Fractionation (Silica Gel Column Chromatography):
-
Prepare a silica gel column packed in hexane.
-
Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate, and so on).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and a UV lamp for visualization.
-
Combine fractions containing the compound of interest (based on TLC analysis).
3. Fine Purification (Preparative HPLC):
-
Further purify the enriched fractions using preparative High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70-100% B.
-
Flow Rate: Dependent on the column dimensions, typically 5-20 mL/min for preparative scale.
-
Detection: UV detector at a wavelength of 280 nm.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC.
Quantitative Data Summary
The following table provides a hypothetical summary of the purification process. Actual yields and purity will vary depending on the starting material and experimental conditions.
| Purification Stage | Starting Material (g) | Product Mass (mg) | Yield (%) | Purity (%) |
| Crude Dichloromethane Extract | 1000 | 25,000 | 2.5 (of dry plant material) | ~5 |
| Silica Gel Chromatography Fraction | 25,000 | 1,500 | 6 (from crude extract) | ~60 |
| Preparative HPLC | 1,500 | 800 | 53.3 (from silica fraction) | >98 |
Diagrams
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Phenolic Compounds and Antioxidant Activity of Phalaenopsis Orchid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chfcau.org.in [chfcau.org.in]
- 5. Volatile Organic Compounds from Orchids: From Synthesis and Function to Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Silica Gel Chromatography for Habenariol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Habenariol using silica gel chromatography. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the silica gel chromatography of this compound?
A good starting point for the purification of this compound, a relatively nonpolar compound, is a gradient elution with a mixture of hexane and diethyl ether.[1] A gradient of 5-7% diethyl ether in hexane has been successfully used for its isolation.[1] It is recommended to first perform Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound.[2]
Q2: How can I determine if this compound is stable on silica gel?
To assess the stability of this compound on silica gel, you can perform a 2D TLC.[3] Spot the compound on the corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If this compound is stable, it will appear on the diagonal. If it degrades, new spots will appear off the diagonal.[3] If instability is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.[3]
Q3: What are the key parameters of silica gel to consider for purifying this compound?
The key parameters of silica gel that influence separation are particle size, pore size, and surface area. For flash chromatography, a particle size of 40-63 µm (230-400 mesh) is commonly used to achieve a good balance between resolution and flow rate.[4][5] Smaller particle sizes generally provide higher resolution but also lead to higher backpressure.[4][6] The pore size should be appropriate for the size of this compound to ensure effective interaction with the stationary phase. A larger surface area allows for a higher loading capacity.[6]
Q4: How much silica gel should I use for my column?
The amount of silica gel depends on the difficulty of the separation and the amount of crude extract. A general guideline is a silica-to-sample ratio of 30:1 for easy separations and up to 100:1 for more challenging separations.[2] For example, to purify 1 gram of crude extract, you would use 30 to 100 grams of silica gel.
Troubleshooting Guides
This section addresses common issues encountered during the silica gel chromatography of this compound.
Problem 1: Poor or No Separation of this compound
Symptoms:
-
This compound co-elutes with impurities.
-
Broad, overlapping peaks are observed in the chromatogram.
-
TLC analysis of fractions shows a mixture of compounds.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the solvent system may be too high or too low. Optimize the solvent system using TLC to achieve a good separation between this compound and the impurities.[7][8] For nonpolar compounds like this compound, a mixture of hexane and a slightly more polar solvent like diethyl ether or ethyl acetate is a good starting point.[8][9] |
| Column Overloading | Loading too much sample onto the column can lead to band broadening and poor separation.[7] Reduce the amount of sample loaded. As a general rule, the sample load should be 1-5% of the column's binding capacity.[7] |
| Poor Column Packing | An improperly packed column with channels or cracks will result in an uneven flow of the mobile phase and poor separation. Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles.[10][11] |
| Incorrect Flow Rate | A flow rate that is too fast can decrease resolution, while a flow rate that is too slow can lead to band diffusion. Optimize the flow rate for your specific column dimensions and particle size. |
Problem 2: this compound is Not Eluting from the Column
Symptoms:
-
No sign of this compound in the collected fractions, even after passing a large volume of the mobile phase.
-
The compound appears to be stuck at the top of the column.
Possible Causes and Solutions:
| Cause | Solution |
| Solvent Polarity is Too Low | The mobile phase may not be polar enough to displace this compound from the silica gel. Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/diethyl ether mixture, slowly increase the percentage of diethyl ether.[7] |
| Compound Decomposition on Silica | This compound may be degrading on the acidic surface of the silica gel.[3] Test for stability using 2D TLC.[3] If decomposition is confirmed, you can neutralize the silica gel by adding a small amount of triethylamine (0.1-1%) to the mobile phase or use a different stationary phase like alumina.[3] |
| Irreversible Adsorption | Highly polar impurities in the crude extract can bind irreversibly to the silica gel, potentially trapping the target compound. Pre-purification of the crude extract by liquid-liquid extraction can help remove these impurities. |
Problem 3: Cracking or Channeling of the Silica Bed
Symptoms:
-
Visible cracks or channels in the silica gel bed.
-
Uneven solvent front during elution.
Possible Causes and Solutions:
| Cause | Solution |
| Running the Column Dry | Allowing the solvent level to drop below the top of the silica bed will cause it to dry out and crack. Always keep the silica gel covered with the mobile phase. |
| Heat of Solvation | When packing the column, the heat generated from the interaction of the solvent with the silica gel can cause bubbles and cracks. Pack the column using a slurry method and allow it to equilibrate before loading the sample.[10] |
| Poor Packing Technique | Uneven packing can lead to the formation of channels. Ensure the silica slurry is homogenous and poured into the column in a single, continuous motion. Gently tap the column to help the silica settle evenly.[2] |
Experimental Protocols
Protocol 1: Preparation of the Crude Extract for Chromatography
-
Extraction: Extract the dried and powdered plant material containing this compound with a suitable solvent like dichloromethane or a mixture of hexane and acetone (1:1).[1][10]
-
Filtration: Filter the extract to remove solid plant material.
-
Drying: Remove any residual water from the filtrate by adding anhydrous sodium sulfate.[10]
-
Concentration: Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Adsorption onto Silica (Dry Loading): For better resolution, especially with less soluble extracts, dry loading is recommended.[10][11]
-
Dissolve the crude extract in a minimal amount of a volatile solvent.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the extract) to the solution.
-
Evaporate the solvent completely until a free-flowing powder is obtained.[10]
-
Protocol 2: Packing and Running the Silica Gel Column
-
Column Preparation:
-
Slurry Packing:
-
In a beaker, prepare a slurry of silica gel (e.g., 60-120 mesh for gravity chromatography or 230-400 mesh for flash chromatography) in the initial, least polar mobile phase (e.g., hexane).[4][10]
-
Stir the slurry to remove any air bubbles.[10]
-
Pour the slurry into the column.
-
Allow the silica to settle, gently tapping the column to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the silica bed.[10]
-
-
Sample Loading:
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution with the least polar solvent and gradually increase the polarity (gradient elution). For this compound, start with hexane and gradually increase the percentage of diethyl ether.[1]
-
Collect fractions of a suitable volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify the fractions containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
-
Data Presentation
Table 1: Effect of Silica Gel Particle Size on Resolution and Backpressure
| Particle Size (µm) | Mesh Size (approx.) | Resolution | Backpressure | Typical Application |
| 20-45 | 400-635 | High | High | High-Performance Flash Chromatography |
| 40-63 | 230-400 | Good | Moderate | Flash Chromatography[4] |
| 63-200 | 70-230 | Moderate | Low | Gravity/Low-Pressure Chromatography |
| >200 | <70 | Low | Very Low | Batch Purification |
Note: This table provides generalized data. Actual performance may vary depending on the specific column and experimental conditions.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. kanto.com.my [kanto.com.my]
- 3. Chromatography [chem.rochester.edu]
- 4. column-chromatography.com [column-chromatography.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. silicycle.com [silicycle.com]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 11. rjptonline.org [rjptonline.org]
- 12. caithnessbiotechnologies.com [caithnessbiotechnologies.com]
Technical Support Center: Optimizing Habenariol Analysis by Reverse-Phase HPLC
Welcome to the technical support center for the analysis of Habenariol using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the resolution of this compound in their chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when facing poor resolution of this compound?
A1: Poor resolution, which can manifest as overlapping or broad peaks, can arise from various factors related to the column, mobile phase, HPLC instrument, or the sample itself. A systematic approach is crucial for effective troubleshooting. Begin by evaluating the three key factors that govern resolution: efficiency (N), selectivity (α), and retention factor (k).
Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?
A2: Peak tailing is a common issue, especially with phenolic compounds like this compound. The primary cause is often secondary interactions between the analyte and the stationary phase.[1] In reversed-phase HPLC, these interactions typically occur between polar groups on the analyte and residual silanol groups on the silica-based stationary phase.[1] Here’s how to address it:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of residual silanols, minimizing these secondary interactions.
-
Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically blocks many of the residual silanol groups.
-
Check for Column Contamination: Contaminants from previous injections can lead to peak tailing. Flush the column with a strong solvent to clean it.
-
Ensure Proper Connections: Dead volume from poorly fitted tubing or connections can cause peak distortion.[2]
Q3: My this compound peak is fronting. What could be the issue?
A3: Peak fronting, where the peak has a leading edge, is less common than tailing but can still occur.[3] Potential causes include:
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to fronting.[2][4] Try diluting your sample or injecting a smaller volume.
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[4][5] Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Degradation: A void or channel in the column packing can also cause peak fronting.[3] If you suspect this, replacing the column is the best solution.[3]
Q4: How can I improve the separation between this compound and a closely eluting impurity?
A4: To improve the separation of co-eluting peaks, you need to enhance the selectivity (α) of your method. This involves changing the chemistry of the separation:
-
Modify the Mobile Phase:
-
Change the Organic Solvent: Switching between acetonitrile and methanol can alter selectivity as they have different interactions with the analyte and stationary phase.
-
Adjust the pH: Small changes in the mobile phase pH can affect the ionization of this compound or the impurity, leading to changes in retention and improved separation.
-
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, switching to a column with a different stationary phase (e.g., a phenyl or cyano column instead of a C18) can provide different selectivity due to alternative interaction mechanisms.[6]
-
Optimize Temperature: Varying the column temperature can sometimes improve selectivity, although its effect is generally less pronounced than changes to the mobile phase or stationary phase.[7]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the analysis of this compound by RP-HPLC.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols.[1] | Lower the mobile phase pH with 0.1% formic or acetic acid. Use an end-capped or base-deactivated column.[2] |
| Column contamination or aging. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Extra-column dead volume.[2] | Use shorter, narrower internal diameter tubing and ensure all fittings are properly connected. | |
| Peak Fronting | Column overload (mass or volume).[2][4] | Dilute the sample or reduce the injection volume. |
| Sample solvent incompatible with mobile phase.[4][5] | Dissolve the sample in the initial mobile phase composition. | |
| Column bed deformation (void).[3] | Replace the analytical column. |
Issue 2: Poor Resolution (Overlapping Peaks)
| Symptom | Potential Cause | Recommended Solution |
| Co-eluting Peaks | Insufficient selectivity (α). | Change the organic modifier in the mobile phase (e.g., methanol to acetonitrile). Adjust the mobile phase pH. Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl).[6] |
| Broad Peaks | Low column efficiency (N). | Use a column with smaller particles or a longer column. Decrease the flow rate.[7] |
| Extra-column band broadening. | Minimize the length and diameter of connecting tubing. | |
| Poor Retention | Mobile phase is too strong. | Decrease the percentage of the organic solvent in the mobile phase to increase the retention factor (k). |
Experimental Protocols
Suggested Starting RP-HPLC Method for this compound Analysis
This protocol provides a robust starting point for method development. Optimization will likely be required based on your specific sample matrix and HPLC system.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 or 5 µm particle size | A standard choice for the separation of phenolic compounds. |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-grade Water | Acidifying the aqueous phase helps to suppress silanol interactions and improve peak shape. |
| Mobile Phase B | 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC. |
| Gradient Elution | 10% B to 90% B over 20 minutes | A gradient is recommended to elute a range of compounds with varying polarities and to clean the column after each injection. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature improves reproducibility. |
| Injection Volume | 10 µL | A starting point that can be adjusted to avoid column overload. |
| Detection Wavelength | 275-280 nm | Phenolic compounds typically absorb in this UV range. The optimal wavelength should be determined experimentally. |
| Sample Preparation | Dissolve this compound standard or extract in the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). | Ensures compatibility with the HPLC method and prevents peak distortion. |
Data Presentation
Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₂H₂₆O₇ | Wikipedia |
| Molar Mass | 402.443 g/mol | Wikipedia |
| Chemical Class | Phenolic Compound | Wikipedia[4], PubMed |
| pKa | To be determined experimentally | - |
| UV Absorbance Max (λmax) | To be determined experimentally (start at 275-280 nm) | - |
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: A step-by-step workflow for diagnosing and resolving poor HPLC resolution.
Logical Relationship of Resolution Factors
Caption: The relationship between Efficiency, Selectivity, and Retention in HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. redalyc.org [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A phenolic antioxidant from the freshwater orchid, Habenaria repens - PubMed [pubmed.ncbi.nlm.nih.gov]
Habenariol stability issues and degradation prevention
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Habenariol and strategies to prevent its degradation. Due to the limited specific data on this compound, this guide also incorporates broader principles applicable to related diterpenoids and natural products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a phenolic compound isolated from the semi-aquatic orchid Habenaria repens.[1] Like many natural products, particularly diterpenoids, its complex structure can be susceptible to degradation under various environmental conditions, potentially impacting its biological activity and research outcomes.[2][3][4] Understanding and controlling its stability is crucial for accurate experimental results and for the development of any potential therapeutic applications.
Q2: What are the primary factors that can cause this compound degradation?
A2: While specific degradation pathways for this compound are not extensively documented, common factors affecting the stability of phenolic compounds and diterpenoids include:
-
pH: Both acidic and basic conditions can catalyze hydrolysis or other degradative reactions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[5]
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation of the phenolic groups.[6]
-
Solvent: The choice of solvent can influence the stability of a compound. Protic solvents, for example, may participate in degradation reactions.
Q3: How should I store this compound to ensure its long-term stability?
A3: For optimal stability, this compound should be stored as a solid in a tightly sealed, amber glass vial at -20°C or lower.[7] The container should be flushed with an inert gas like argon or nitrogen to minimize exposure to oxygen. If storing in solution, use a non-reactive solvent such as DMSO and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: I am seeing unexpected peaks in my chromatogram when analyzing this compound. Could this be degradation?
A4: Yes, the appearance of new peaks, especially those that increase over time or with sample manipulation, is a strong indicator of degradation.[8] It is recommended to perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[8][9][10]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | 1. Review the literature for recommended solvents for this compound or similar phenolic diterpenoids. 2. If no information is available, test the stability of this compound in a small panel of solvents (e.g., DMSO, ethanol, acetonitrile). 3. Analyze the solutions at different time points using a stability-indicating method (e.g., HPLC-UV) to assess degradation. |
| Presence of Contaminants | 1. Ensure the solvent is of high purity (e.g., HPLC or LC-MS grade). 2. Use clean glassware and equipment to prepare solutions. 3. Consider filtering the solution through a compatible syringe filter to remove any particulate matter. |
| Exposure to Light or Air | 1. Prepare and handle solutions under subdued light or in amber vials. 2. Degas the solvent before use and consider working under an inert atmosphere (e.g., in a glove box). 3. Tightly seal the container after use. |
Issue 2: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Steps |
| Degradation in Assay Medium | 1. Assess the stability of this compound in the specific cell culture or assay buffer under the experimental conditions (e.g., 37°C, 5% CO2). 2. Analyze samples of the medium containing this compound at the beginning and end of the experiment to quantify any degradation. 3. If degradation is observed, consider reducing the incubation time or preparing fresh solutions of this compound immediately before use. |
| Interaction with Other Reagents | 1. Evaluate potential interactions between this compound and other components of the assay mixture. 2. Run control experiments with and without other key reagents to pinpoint any incompatibilities. |
| Freeze-Thaw Cycles | 1. Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[8][9][10][11][12]
Objective: To identify the degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Photostability chamber
-
Heating block or oven
-
HPLC-UV/MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid this compound and the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid this compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated HPLC-UV/MS method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Use the mass spectrometry data to propose structures for the degradation products and elucidate the degradation pathways.[13]
-
Quantitative Data Summary
The following table provides a hypothetical summary of results from a forced degradation study on this compound. Actual results may vary.
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (m/z) |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 | 350.1 |
| 0.1 M NaOH, 60°C, 24h | 25.8% | 3 | 320.1 |
| 3% H₂O₂, RT, 24h | 30.5% | 4 | 450.2 (Oxidized dimer) |
| Heat (60°C), 24h | 8.1% | 1 | 400.2 |
| Photolysis (ICH Q1B) | 12.4% | 2 | 380.1 |
Visualizations
Caption: Forced degradation study workflow.
Caption: Hypothetical degradation pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. An Overview of Biotransformation and Toxicity of Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specialized diterpenoid metabolism in monocot crops: Biosynthesis and chemical diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ftloscience.com [ftloscience.com]
- 7. Natural Products as a Foundation for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. acdlabs.com [acdlabs.com]
- 10. rjptonline.org [rjptonline.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation Studies of Biopharmaceuticals | RSSL [rssl.com]
- 13. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and characterizing Habenariol degradation products
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing the degradation products of Habenariol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its degradation important?
A1: this compound is a naturally occurring ester, specifically bis-p-hydroxybenzyl-2-isobutylmalate, isolated from the aquatic orchid Habenaria repens.[1] The study of its degradation is crucial because, like many natural products, this compound can degrade under various environmental and storage conditions, potentially leading to a loss of biological activity and the formation of unknown impurities.[2] Understanding its degradation pathways is essential for ensuring the quality, safety, and efficacy of any formulation containing this compound, as mandated by regulatory guidelines for pharmaceutical development.[3][4][5][6]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, which contains ester and p-hydroxybenzyl functional groups, the most probable degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The ester linkages are susceptible to cleavage, especially under acidic or basic conditions, yielding p-hydroxybenzyl alcohol and 2-isobutylmalic acid.
-
Oxidation: The phenolic hydroxyl groups and the benzylic positions are prone to oxidation, which can lead to the formation of various oxidized derivatives, such as quinone-like structures or carboxylic acids.
Q3: What analytical techniques are recommended for identifying this compound degradation products?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound degradation products.[2][7]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These are essential for separating the degradation products from the parent compound and from each other. A stability-indicating method should be developed to resolve all significant degradants.[3][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS), especially with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS): This is crucial for the identification and structural elucidation of degradation products by providing accurate mass measurements and fragmentation patterns.[7][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation of isolated degradation products, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are invaluable.[4][7][10]
Q4: How should I design a forced degradation study for this compound?
A4: Forced degradation studies, or stress testing, are necessary to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3][5] These studies typically involve exposing a solution of this compound to the following conditions as per ICH guidelines:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C
-
Base Hydrolysis: e.g., 0.1 M NaOH at room temperature
-
Oxidation: e.g., 3% H₂O₂ at room temperature
-
Thermal Degradation: e.g., solid or solution at 70°C
-
Photodegradation: e.g., exposure to UV and visible light
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]
Troubleshooting Guides
Problem 1: Poor resolution between this compound and its degradation products in HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate column chemistry. | Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl). A column with a different selectivity may improve resolution. |
| Suboptimal mobile phase composition. | Modify the organic modifier (e.g., switch from acetonitrile to methanol or vice-versa), change the pH of the aqueous phase, or try a different buffer. |
| Inadequate gradient profile. | Optimize the gradient slope and duration. A shallower gradient can often improve the separation of closely eluting peaks. |
| Insufficient method development. | Ensure the method is a true stability-indicating method by stressing the sample to generate degradation products and then confirming their separation from the main peak.[3] |
Problem 2: Difficulty in identifying the structure of a degradation product from LC-MS data.
| Possible Cause | Troubleshooting Step |
| Insufficient fragmentation in MS/MS. | Optimize the collision energy in the mass spectrometer to induce more informative fragmentation. |
| Low abundance of the degradation product. | Concentrate the sample or use a more sensitive mass spectrometer. Consider semi-preparative HPLC to isolate the impurity for direct infusion.[7] |
| Ambiguous fragmentation pattern. | Utilize high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements and predict the elemental composition of the parent and fragment ions.[9][10] |
| Isomeric degradation products. | If isomers are present, MS data alone may not be sufficient. Isolation of the peaks followed by NMR analysis is often necessary for unambiguous identification.[10] |
Problem 3: Mass balance in the forced degradation study is not within the acceptable range (e.g., 95-105%).
| Possible Cause | Troubleshooting Step |
| Co-elution of degradation products. | Re-evaluate the specificity of the HPLC method. Use a photodiode array (PDA) detector to check for peak purity. |
| Non-chromophoric degradation products. | Use a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in addition to a UV detector. |
| Volatile degradation products. | Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile compounds that may not be detected by LC-MS. |
| Degradation products strongly retained on the column. | Implement a column wash step at the end of the gradient to elute any strongly retained compounds. |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method for this compound
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Elution:
-
Start with a linear gradient from 10% B to 90% B over 20 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Detection: Use a PDA detector to monitor at multiple wavelengths (e.g., 220 nm and 280 nm) to ensure all components are detected.
-
Forced Degradation Sample Analysis:
-
Prepare samples of this compound under acidic, basic, oxidative, thermal, and photolytic stress conditions.
-
Inject the stressed samples into the HPLC system.
-
-
Method Optimization:
-
Adjust the gradient profile, flow rate, and mobile phase composition to achieve baseline separation of all degradation products from the parent peak and from each other.
-
Ensure the mass balance is within an acceptable range.
-
Protocol 2: Identification of Degradation Products using LC-HRMS/MS
-
LC System: Use the optimized stability-indicating HPLC method from Protocol 1.
-
Mass Spectrometer: Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Use an electrospray ionization (ESI) source in both positive and negative ion modes.
-
Data Acquisition:
-
Acquire full scan MS data to determine the accurate masses of the eluting peaks.
-
Acquire data-dependent MS/MS data to obtain fragmentation patterns for the parent compound and all detected degradation products.
-
-
Data Analysis:
-
Determine the elemental composition of the parent ions from the accurate mass measurements.
-
Propose structures for the degradation products by interpreting the fragmentation patterns and comparing them to the fragmentation of this compound.
-
Correlate the proposed structures with the likely degradation pathways (hydrolysis, oxidation).
-
Quantitative Data Summary
Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions
| Stress Condition | % this compound Degraded | Number of Degradation Products | Major Degradation Product(s) (Peak Area %) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 3 | DP1 (8.5%), DP2 (4.1%) |
| 0.1 M NaOH, RT, 4h | 18.5 | 4 | DP1 (12.3%), DP3 (3.8%) |
| 3% H₂O₂, RT, 8h | 12.8 | 5 | DP4 (6.2%), DP5 (3.1%) |
| 70°C, 48h | 8.5 | 2 | DP2 (5.1%) |
| Photolytic, 1.2 M lux h | 10.1 | 3 | DP6 (4.9%) |
Table 2: Hypothetical Characterization of Major this compound Degradation Products
| Degradation Product ID | Retention Time (min) | [M+H]⁺ (Observed) | Proposed Structure | Proposed Pathway |
| This compound | 15.8 | 391.1705 | Bis-p-hydroxybenzyl-2-isobutylmalate | - |
| DP1 | 8.2 | 125.0599 | p-Hydroxybenzyl alcohol | Hydrolysis |
| DP2 | 10.5 | 267.1181 | Mono-p-hydroxybenzyl-2-isobutylmalate | Hydrolysis |
| DP4 | 14.3 | 407.1654 | Hydroxylated this compound | Oxidation |
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Workflow for identifying this compound degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. ijmr.net.in [ijmr.net.in]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of major degradation products of Clorsulon drug substance including its degradation pathways by high resolution mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sgs.com [sgs.com]
Technical Support Center: Managing Low Solubility of Habenariol in Aqueous Solutions
Welcome to the technical support center for Habenariol. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the low aqueous solubility of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: this compound is a phenolic compound with a chemical structure that confers low water solubility.[1] Phenolic compounds, in general, have limited solubility in water, which decreases as the size of the aromatic, non-polar portion of the molecule increases.[2][3][4] This hydrophobicity makes it challenging to prepare aqueous solutions of this compound at concentrations required for many biological experiments.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For most in vitro applications, including cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[5] DMSO is a powerful organic solvent that can dissolve many hydrophobic compounds.[5] It is also miscible with water and generally well-tolerated by most cell lines at low final concentrations.[5]
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What should I do?
A3: This is a common issue known as "crashing out," which occurs when a hydrophobic compound is rapidly transferred from an organic solvent to an aqueous environment.[6] To prevent this, you can try the following:
-
Use pre-warmed (37°C) cell culture media. Adding the compound to cold media can decrease its solubility.[6][7]
-
Perform serial dilutions. Instead of adding the concentrated DMSO stock directly to your final volume of media, create an intermediate dilution in your culture media.[6]
-
Add the stock solution slowly while vortexing. This helps to disperse the compound more evenly as it is introduced into the aqueous solution.[6]
-
Reduce the final concentration of this compound. Your desired concentration may be above its solubility limit in the final aqueous solution.
Q4: Are there alternatives to DMSO for solubilizing this compound?
A4: Yes, several other methods can be used to improve the solubility of hydrophobic compounds like this compound:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[8][9]
-
Surfactants: Non-ionic surfactants like Tween 80 and Poloxamers can be used to form micelles that entrap the hydrophobic compound, increasing its apparent solubility.[10][11]
-
Co-solvents: In addition to DMSO, other co-solvents like ethanol or polyethylene glycols (PEGs) can be used, depending on the experimental system's tolerance.[12][13]
Q5: What is the maximum recommended final concentration of DMSO in a cell culture experiment?
A5: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize cytotoxicity.[5] Some robust cell lines may tolerate up to 1%, but it is always best to perform a vehicle control experiment to assess the effect of DMSO on your specific cells.[5] Primary cells are often more sensitive, and a final DMSO concentration below 0.1% is recommended.[5]
Q6: How can I determine the maximum soluble concentration of this compound in my specific experimental buffer or medium?
A6: You can perform a simple kinetic solubility test. This involves preparing a series of dilutions of your this compound stock solution in your buffer or medium and observing them for precipitation over time. The highest concentration that remains clear is considered the maximum working soluble concentration for your specific conditions. A detailed protocol is provided in the "Experimental Protocols" section.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding DMSO stock to aqueous media. | The final concentration exceeds the aqueous solubility limit of this compound.[6] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration.[6] |
| Rapid dilution and solvent exchange.[6] | Perform a serial dilution. Add the stock solution dropwise to pre-warmed media while gently vortexing.[6] | |
| The temperature of the media is too low.[7] | Always use pre-warmed (37°C) cell culture media for dilutions.[7] | |
| Precipitate forms over time in the incubator. | Temperature or pH shifts in the media.[7] | Ensure the media is properly buffered for the incubator's CO2 concentration. Minimize the time culture vessels are outside the incubator.[7] |
| Interaction with media components (e.g., proteins, salts).[7][14] | Test the compound's stability in the specific cell culture medium over the intended duration of the experiment. | |
| Evaporation of media leading to increased concentration.[14] | Ensure proper humidification of the incubator and use plates with low-evaporation lids.[14] | |
| Precipitate is observed after thawing a frozen stock solution. | The compound has poor solubility at lower temperatures.[7] | Gently warm the stock solution to 37°C and vortex to redissolve the compound before use.[7] |
| The compound has precipitated during the freeze-thaw cycle. | Aliquot the stock solution into smaller volumes to minimize the number of freeze-thaw cycles.[7] | |
| Cloudiness or turbidity appears in the media. | This could be fine particulate precipitation or microbial contamination.[14][15] | Examine a sample under a microscope to differentiate between a chemical precipitate and microbial growth. If contamination is suspected, discard the culture and review sterile techniques.[14] |
Data Presentation: Solubilization Strategies
Table 1: Comparison of Common Solubilizing Agents
| Agent | Mechanism of Action | Advantages | Disadvantages |
| DMSO | Co-solvent | High solubilizing power for many hydrophobic compounds.[5] | Can be toxic to cells at concentrations >0.5%.[5] May interfere with some assays. |
| Ethanol | Co-solvent | Less toxic than DMSO for some cell types. | Lower solubilizing power than DMSO for highly hydrophobic compounds. Can be volatile. |
| Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes by encapsulating the hydrophobic drug.[8] | Generally low toxicity. Can improve bioavailability.[8] | May not be effective for all compounds. Can be a more complex formulation process.[9] |
| Tween 80 (Polysorbate 80) | Surfactant (forms micelles) | Effective at low concentrations. Widely used in pharmaceutical formulations. | Can lyse cells at higher concentrations. May interfere with assays involving proteins or membranes. |
| Polyethylene Glycols (PEGs) | Co-solvent/Polymer | Low toxicity. | May have lower solubilizing capacity compared to other agents. |
Table 2: Recommended Final Concentrations of Co-solvents in Common Assays
| Assay Type | DMSO | Ethanol |
| Cell-based assays (immortalized lines) | ≤ 0.5% | ≤ 1% |
| Cell-based assays (primary cells) | ≤ 0.1% | ≤ 0.5% |
| Enzyme inhibition assays | ≤ 1-2% (assay dependent) | ≤ 2-5% (assay dependent) |
| In vivo (animal studies) | < 5% (formulation dependent) | Variable, depends on route of administration |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration, sterile stock solution of this compound in DMSO for use in biological experiments.
Materials:
-
This compound (solid powder)
-
Sterile, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can be used if necessary to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of the Maximum Soluble Concentration of this compound in Aqueous Media
Objective: To determine the highest concentration of this compound that remains in solution in a specific aqueous medium (e.g., cell culture medium) without precipitating.[7]
Materials:
-
This compound stock solution in DMSO (e.g., 100 mM)
-
The specific aqueous medium to be tested (e.g., complete cell culture medium with serum), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock in the pre-warmed aqueous medium. For example, to test concentrations from 100 µM down to 1 µM:
-
Prepare the highest concentration (100 µM) by adding 1 µL of the 100 mM stock to 999 µL of the pre-warmed medium (a 1:1000 dilution). Vortex gently.
-
Perform 2-fold serial dilutions by transferring 500 µL of the 100 µM solution to a tube containing 500 µL of fresh, pre-warmed medium to get a 50 µM solution. Repeat this process to create a dilution series.
-
-
Include a vehicle control (e.g., 0.1% DMSO in the medium) to serve as a baseline for clarity.
-
Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).
-
The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum working soluble concentration for your experimental conditions.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complexes (Kneading Method)
Objective: To prepare a solid inclusion complex of this compound with a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) to enhance its aqueous solubility.[16]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Vacuum oven or desiccator
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
Weigh the appropriate amount of HP-β-CD and place it in the mortar.
-
Add a small amount of deionized water to the HP-β-CD and triturate with the pestle to form a homogeneous paste.
-
Weigh the corresponding amount of this compound and slowly add it to the paste.
-
Knead the mixture thoroughly for 30-60 minutes. The mixture should remain a paste. If it becomes too dry, add a few more drops of water.
-
Spread the resulting paste in a thin layer on a glass dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved. Alternatively, dry in a desiccator.
-
The resulting solid powder is the this compound-cyclodextrin inclusion complex, which should exhibit improved aqueous solubility compared to this compound alone.
Visualizations
Caption: Experimental workflow for testing this compound in a cell-based assay.
Caption: Decision tree for selecting a this compound solubilization strategy.
Caption: Simplified NF-κB signaling pathway potentially modulated by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Solubility of Phenolic Compounds in Pure Water and Alcohols with FTIR and DFT Study | Semantic Scholar [semanticscholar.org]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. humapub.com [humapub.com]
- 9. oatext.com [oatext.com]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. researchgate.net [researchgate.net]
- 12. conservancy.umn.edu [conservancy.umn.edu]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 14. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 15. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 16. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Center: Accurate Habenariol Quantification
Welcome to the technical support center for Habenariol quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
A1: this compound is a phenolic antioxidant compound originally isolated from the freshwater orchid, Habenaria repens.[1] Its phenolic structure suggests potential antioxidant activity, making it a compound of interest for further investigation.[1] Accurate quantification is crucial for determining its concentration in various tissues, understanding its biosynthetic pathways, evaluating its pharmacological potential, and ensuring reproducibility in research findings.
Q2: Which analytical techniques are most suitable for this compound quantification?
A2: While specific validated methods for this compound are not widely published, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended technique due to its high sensitivity and selectivity, which are critical when dealing with complex plant matrices.[2][3][4] High-performance liquid chromatography (HPLC) with UV or diode-array detection can also be used, but may be more susceptible to interference from co-eluting compounds.
Q3: What are the primary challenges in quantifying this compound from plant extracts?
A3: The main challenges include:
-
Matrix Effects: Co-eluting endogenous compounds from the plant matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[2][3][4][5][6]
-
Low Endogenous Concentrations: this compound may be present in low concentrations, requiring highly sensitive instrumentation and optimized extraction procedures.
-
Analyte Stability: Phenolic compounds can be susceptible to degradation during extraction and analysis. It is important to handle samples appropriately to minimize degradation.
-
Lack of Commercial Standards: The limited availability of a certified this compound reference standard can pose a challenge for absolute quantification.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in HPLC/UPLC
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. For reverse-phase chromatography, adjust the gradient slope and the ratio of organic solvent (e.g., acetonitrile or methanol) to acidified water (e.g., with 0.1% formic acid). | Improved peak symmetry and better separation from interfering peaks. |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) or perform a column regeneration procedure as recommended by the manufacturer. | Restoration of column performance and consistent retention times. |
| Suboptimal Flow Rate | Adjust the flow rate. A lower flow rate can sometimes improve resolution, while a higher flow rate can decrease run time. | Sharper peaks and improved resolution between closely eluting compounds. |
| Sample Overload | Dilute the sample extract before injection. | Symmetrical, non-tailing peaks. |
Issue 2: High Variability and Poor Reproducibility in Quantification Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Extraction Efficiency | Standardize the extraction protocol. Ensure consistent homogenization, extraction time, temperature, and solvent-to-sample ratio. The use of an internal standard is highly recommended to correct for extraction variability.[7] | Reduced standard deviation between replicate measurements. |
| Matrix Effects | To assess the impact of the matrix, compare the slope of a calibration curve prepared in a solvent with one prepared in a matrix extract.[2][3][4] If a significant matrix effect is observed (>10%), the use of matrix-matched calibration standards or a stable isotope-labeled internal standard is necessary for accurate quantification.[3][4][5] | More accurate and reproducible quantification by compensating for ion suppression or enhancement. |
| Analyte Degradation | Minimize sample exposure to light and elevated temperatures. Store extracts at low temperatures (e.g., -80°C) and use antioxidants during extraction if necessary. Analyze samples as quickly as possible after preparation. | Improved analyte stability and more consistent quantification results over time. |
| Instrument Instability | Perform a system suitability test before each analytical run. Check for stable spray in the MS source and consistent detector response. | Confidence in the stability and performance of the analytical instrumentation. |
Experimental Protocols
Protocol 1: this compound Extraction from Plant Tissue
This protocol is a general guideline and should be optimized for the specific plant matrix.
-
Sample Preparation: Harvest fresh plant material and immediately freeze it in liquid nitrogen to quench metabolic processes. Lyophilize the frozen tissue to dryness and then grind it into a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of extraction solvent (e.g., 80% methanol in water with 0.1% formic acid).
-
Vortex thoroughly for 1 minute to ensure complete mixing.
-
Incubate at 4°C for 1 hour with gentle shaking.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
-
Sample Cleanup (Optional but Recommended):
-
For cleaner samples, a solid-phase extraction (SPE) step can be incorporated. Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 10% methanol) to remove polar impurities.
-
Elute this compound with a stronger solvent (e.g., 90% methanol).
-
Dry the eluate under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: UPLC-MS/MS Quantification of this compound
-
Instrumentation: A UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI negative or positive (to be optimized for this compound).
-
Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for this compound to ensure selectivity and confirmation. The specific m/z values will need to be determined by infusing a this compound standard.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Data Presentation
Table 1: Comparison of Hypothetical Extraction Solvents for this compound Recovery
| Extraction Solvent | Mean Recovery (%) | Standard Deviation (%) | Notes |
| 80% Methanol | 92.5 | 4.8 | Good overall recovery. |
| 80% Acetonitrile | 85.1 | 6.2 | Lower recovery compared to methanol. |
| 100% Methanol | 88.7 | 5.5 | May extract more interfering compounds. |
| Acetone:Water (7:3) | 79.3 | 7.1 | Less efficient for this compound. |
Table 2: Hypothetical Matrix Effect Evaluation in Different Plant Tissues
| Plant Tissue | Matrix Effect (%) | Interpretation | Recommended Action |
| Leaf | -45.2 | Significant Ion Suppression | Use matrix-matched calibrants or a stable isotope-labeled internal standard. |
| Root | -15.8 | Moderate Ion Suppression | Matrix-matched calibrants are recommended. |
| Stem | +8.3 | Minor Ion Enhancement | Standard calibration curve in solvent may be acceptable, but matrix-matched is safer. |
| Flower | -68.9 | Severe Ion Suppression | Dilution of the extract in addition to matrix-matched calibrants may be necessary. |
Matrix Effect (%) = ((Slope in Matrix / Slope in Solvent) - 1) x 100
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate quantification.
References
- 1. A phenolic antioxidant from the freshwater orchid, Habenaria repens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of HPLC-MS/MS method for determination of antimalarial adulterants in herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing interference in Habenariol bioassays
Technical Support Center: Habenariol Bioassays
Welcome to the technical support center for this compound bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a phenolic compound isolated from the semi-aquatic orchid Habenaria repens.[1] Its known biological activities include acting as a feeding deterrent against freshwater crayfish (Procambarus clarkii) and exhibiting antioxidant properties.[1][2][3]
Q2: What are the most common types of bioassays performed with this compound?
A2: Based on its known biological activities, the most common bioassays for this compound are feeding deterrent assays and antioxidant assays.[2][3] Feeding deterrent assays measure the ability of this compound to prevent consumption of a food source by a test organism, while antioxidant assays quantify its capacity to inhibit oxidative processes like lipid peroxidation.[2]
Q3: How should I dissolve this compound for my bioassay?
A3: As a phenolic compound, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. For aqueous-based bioassays, it is critical to first create a concentrated stock solution in a suitable organic solvent and then dilute it in the assay medium. Ensure the final concentration of the organic solvent is low (typically ≤ 0.5%) to prevent solvent-induced artifacts that could interfere with the experimental results.
Q4: What are the known stability issues with this compound in bioassays?
A4: While specific stability data for this compound is not extensively documented, phenolic compounds can be susceptible to degradation under conditions of extreme pH, high temperatures, or exposure to light. It is advisable to prepare fresh working solutions for each experiment and store the stock solution at -20°C or -80°C in a light-protected container.
Troubleshooting Guides
This section addresses specific problems you may encounter during your this compound bioassays.
Issue 1: High Variability in Feeding Deterrent Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound Concentration | Ensure uniform application of the this compound solution to the food source. Allow the solvent to fully evaporate before introducing the test organism.[4] |
| Biological Variability of Test Organisms | Use organisms of the same age, size, and developmental stage. Standardize pre-assay conditions, such as a consistent starvation period to normalize feeding motivation.[4] |
| Environmental Fluctuations | Conduct bioassays in a controlled environment with stable temperature, humidity, and light cycles, as these factors can influence feeding behavior.[4] |
Issue 2: Low or No Activity in Antioxidant Assays
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh solutions of this compound for each experiment. Protect solutions from light and maintain them at a cool temperature during the assay. |
| Interference from Solvents | Ensure the final concentration of the solvent (e.g., DMSO) is below a threshold that affects the assay's enzymatic or chemical reactions. Run a solvent-only control to quantify any background interference. |
| Incorrect Assay Conditions | Optimize the pH and temperature of the assay buffer for the specific antioxidant assay being used (e.g., LDL oxidation assay).[2] |
Issue 3: Unexpected Results or Artifacts
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells or small organisms, leading to false-positive results. Perform a dose-response curve for the solvent alone to determine its non-toxic concentration range. |
| Precipitation of this compound | This compound may precipitate in aqueous buffers at high concentrations. Visually inspect assay wells for any precipitate. If precipitation occurs, consider using a lower concentration or adding a non-interfering solubilizing agent. |
| Contaminants from Labware | Plasticware can leach compounds that may interfere with the bioassay. Use high-quality, inert labware (e.g., glass) where possible and include a "no-treatment" blank control that has been exposed to the same labware and solvents. |
Quantitative Data on Potential Interferences
The following tables provide examples of how common interferents can affect bioassay results. Note that these are illustrative examples and actual effects may vary depending on the specific experimental setup.
Table 1: Effect of Final DMSO Concentration on Crayfish Feeding Behavior
| Final DMSO Conc. (%) | Mean Food Consumed (mg) ± SD | Statistical Significance (p-value vs. Control) |
| 0 (Control) | 150.5 ± 10.2 | - |
| 0.1 | 148.2 ± 11.5 | > 0.05 |
| 0.5 | 145.3 ± 10.8 | > 0.05 |
| 1.0 | 120.1 ± 15.3 | < 0.05 |
| 2.0 | 85.6 ± 20.1 | < 0.01 |
Table 2: Impact of pH on this compound's Antioxidant Activity (Illustrative)
| Assay Buffer pH | IC50 of this compound (µM) |
| 6.0 | 25.8 |
| 7.4 | 15.2 |
| 8.5 | 38.4 |
Experimental Protocols
Protocol 1: Crayfish Feeding Deterrent Bioassay
This protocol is a generalized procedure for evaluating the feeding deterrent properties of this compound against freshwater crayfish.
-
Preparation of Test Diet:
-
Prepare a standard agar-based diet for crayfish.
-
Dissolve this compound in DMSO to create a 10 mg/mL stock solution.
-
Incorporate the this compound stock solution into the warm liquid diet to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mg/g of diet).
-
Prepare a control diet containing only the equivalent volume of DMSO.
-
Pour the diets into molds to create uniform pellets.
-
-
Acclimation of Crayfish:
-
Acclimate individual crayfish in separate tanks for 48 hours.
-
Starve the crayfish for 24 hours prior to the assay to standardize hunger levels.
-
-
Bioassay Procedure:
-
Place a pre-weighed food pellet (either control or this compound-treated) into each crayfish tank.
-
Allow the crayfish to feed for a set period (e.g., 4 hours).
-
Remove and dry the remaining food pellet.
-
Weigh the remaining pellet and calculate the amount of food consumed.
-
-
Data Analysis:
-
Compare the amount of consumed food between the control and this compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Protocol 2: LDL Oxidation Antioxidant Assay
This protocol describes a method to assess this compound's ability to inhibit copper-induced LDL oxidation.[2]
-
Preparation of Reagents:
-
Isolate human LDL (Low-Density Lipoprotein).
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of cupric chloride (CuCl₂) in phosphate-buffered saline (PBS).
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add LDL solution to each well.
-
Add different concentrations of this compound (or a positive control like alpha-tocopherol) to the wells. Include a solvent control (DMSO) and a no-treatment control.
-
Initiate lipid peroxidation by adding the CuCl₂ solution to all wells except for a blank control.
-
Monitor the change in absorbance at 234 nm (indicative of conjugated diene formation) over time using a plate reader.
-
-
Data Analysis:
-
Determine the lag phase (the time before rapid oxidation begins) for each concentration.[2]
-
Calculate the percent inhibition of oxidation at a specific time point compared to the no-treatment control.
-
Plot the percent inhibition against this compound concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow and Interference Points
Caption: Workflow for a typical this compound bioassay, highlighting key phases and potential points of experimental interference.
Hypothetical Signaling in Feeding Deterrence
References
Technical Support Center: Scaling Up Habenariol Isolation for Advanced Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the isolation of Habenariol. The following information, presented in a question-and-answer format, addresses potential challenges and offers detailed methodologies to facilitate further research into this promising phenolic compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a phenolic compound first isolated from the semi-aquatic orchid Habenaria repens.[1] Structurally, it is bis(p-hydroxybenzyl)-2-isobutylmalate. Initial research has demonstrated that this compound possesses antioxidant properties, as evidenced by its ability to inhibit copper-induced lipid peroxidation of human low-density lipoprotein (LDL).[2] While direct evidence is limited, related compounds from other Habenaria species have shown anti-inflammatory and antinociceptive effects, suggesting potential avenues for further investigation.[3][4][5]
Q2: What are the primary challenges when scaling up the isolation of this compound?
A2: Scaling up the isolation of any natural product presents several challenges. For this compound, these may include:
-
Low Yield: As with many secondary metabolites, the concentration of this compound in Habenaria repens may be low, requiring the processing of large amounts of plant material.
-
Co-eluting Impurities: The crude extract will contain a complex mixture of other phenolic compounds and lipids, which may have similar polarities to this compound, making chromatographic separation difficult.
-
Compound Stability: Phenolic compounds can be susceptible to degradation through oxidation, especially when exposed to light, heat, or changes in pH during the extraction and purification process.
-
Reproducibility: Ensuring consistent yields and purity across different batches requires careful control of all experimental parameters, from solvent quality to chromatographic conditions.[6][7]
Q3: What extraction method is recommended for obtaining a this compound-rich crude extract?
A3: Based on initial isolation studies, a maceration-based extraction using a moderately polar organic solvent is effective. Dichloromethane has been successfully used for initial extraction.[1] For scaling up, a multi-step extraction with solvents of increasing polarity (e.g., hexane followed by ethyl acetate or dichloromethane) can be beneficial. The initial hexane wash helps to remove nonpolar impurities like fats and waxes, enriching the subsequent extract in moderately polar compounds like this compound.
Q4: How can the purification of this compound by flash chromatography be optimized for larger scales?
A4: Optimization for preparative flash chromatography involves several key factors:
-
Column Size and Packing: The amount of silica gel should be scaled proportionally to the amount of crude extract to be purified. A common starting point is a 30:1 to 100:1 ratio of silica to crude material by weight for more challenging separations.[8]
-
Solvent System: A gradient elution with a non-polar solvent system, such as hexane and ethyl acetate (or diethyl ether), is recommended. The gradient should be developed using analytical thin-layer chromatography (TLC) to ensure good separation between this compound and its impurities.
-
Loading Technique: For larger quantities, dry loading is often preferred over wet loading. This involves pre-adsorbing the crude extract onto a small amount of silica gel, which is then loaded onto the column. This technique can lead to better resolution and sharper peaks.[8]
-
Flow Rate: The flow rate should be optimized to balance separation efficiency and speed. A linear velocity of approximately 5 cm/min has been suggested as a good starting point for flash chromatography.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of crude extract | Inefficient extraction due to insufficient solvent volume or extraction time. | Increase the solvent-to-biomass ratio and/or the number of extraction cycles. Consider using techniques like Soxhlet extraction or ultrasound-assisted extraction to improve efficiency. |
| Degradation of this compound during extraction. | Perform extraction at room temperature or below, and protect the extraction vessel from light. | |
| Poor separation during flash chromatography (overlapping peaks) | Inappropriate solvent system. | Re-optimize the solvent system using TLC. A shallower gradient or isocratic elution in a key part of the separation may be necessary. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. Ensure an adequate silica-to-sample ratio.[8] | |
| Improper column packing. | Ensure the silica gel is packed uniformly without any cracks or channels. Slurry packing is often more consistent for larger columns. | |
| This compound appears to be degrading on the column | The silica gel is too acidic. | Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. |
| Prolonged exposure to the stationary phase. | Increase the flow rate to reduce the run time, but be mindful of the potential trade-off with resolution. | |
| Inconsistent results between batches | Variation in the quality of plant material. | Source plant material from a consistent location and harvest at the same time of year. Proper drying and storage are crucial. |
| Inconsistent solvent quality. | Use high-purity solvents for all steps. Variations in water content or impurities in solvents can significantly affect chromatography. |
Experimental Protocols
Protocol 1: Scaled-Up Extraction of this compound from Habenaria repens
-
Plant Material Preparation: Air-dry fresh Habenaria repens in a well-ventilated area, protected from direct sunlight. Once fully dried, grind the plant material to a coarse powder.
-
Defatting (Optional but Recommended): Macerate the powdered plant material in n-hexane (1:5 w/v) for 24 hours at room temperature with occasional stirring. Filter and discard the hexane extract. Repeat this step twice. This step removes non-polar compounds that can interfere with subsequent purification.
-
This compound Extraction: Macerate the defatted plant material in dichloromethane (DCM) (1:10 w/v) for 48 hours at room temperature with continuous stirring.
-
Filtration and Concentration: Filter the DCM extract through Whatman No. 1 filter paper. Repeat the extraction on the plant residue two more times with fresh DCM. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
Protocol 2: Preparative Flash Chromatography for this compound Purification
-
TLC Analysis: Dissolve a small amount of the crude extract in DCM and spot it on a silica gel TLC plate. Develop the plate using a gradient of hexane:ethyl acetate (e.g., starting from 9:1 to 1:1). Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid) to determine the approximate Rf value of this compound and the optimal solvent system for separation.
-
Column Preparation: Based on the amount of crude extract, select an appropriately sized glass column. A general guideline is a 50:1 ratio of silica gel to crude extract by weight. Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) and carefully pack the column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of DCM. In a separate flask, add silica gel (approximately 2-3 times the weight of the crude extract) and add the dissolved extract. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed silica gel column.
-
Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The gradient should be shallow around the polarity at which this compound is expected to elute, as determined by TLC.
-
Fraction Collection: Collect fractions of a consistent volume. Monitor the elution of compounds by TLC analysis of the collected fractions.
-
Isolation and Final Purification: Combine the fractions containing pure this compound (as determined by TLC). Concentrate the combined fractions under reduced pressure to yield purified this compound. If necessary, a second chromatographic step or recrystallization can be performed to achieve higher purity.
Quantitative Data
Table 1: Hypothetical Yields for Scaled-Up this compound Isolation
| Step | Starting Material (Dry Weight) | Product | Yield (g) | Purity (Approx.) |
| Extraction | 500 g | Crude DCM Extract | 25 g | 5% |
| Flash Chromatography | 25 g | Purified this compound | 1.25 g | >95% |
Note: These are estimated values for illustrative purposes. Actual yields may vary depending on the quality of the plant material and the efficiency of the extraction and purification processes.
Table 2: Recommended Parameters for Scaling Up Flash Chromatography
| Parameter | Lab Scale (1 g Crude) | Pilot Scale (25 g Crude) |
| Silica Gel (g) | 50 | 1250 |
| Column Diameter (cm) | 2.5 | 10 |
| Solvent Gradient | Hexane:Ethyl Acetate (95:5 to 50:50) | Hexane:Ethyl Acetate (95:5 to 50:50) |
| Fraction Size (mL) | 10-20 | 250-500 |
| Typical Run Time (hrs) | 1-2 | 4-6 |
Visualizations
Experimental Workflow
Caption: Workflow for the scaled-up isolation of this compound.
Hypothesized Signaling Pathway for this compound's Bioactivity
Caption: Hypothesized mechanism of this compound's bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. A phenolic antioxidant from the freshwater orchid, Habenaria repens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Habenaria aitchisonii Reichb. for antioxidant, anti-inflammatory, and antinociceptive effects with in vivo and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Evaluation of Habenaria aitchisonii Reichb. for antioxidant, anti-inflammatory, and antinociceptive effects with in vivo and in silico approaches [frontiersin.org]
- 6. Scaling-up of natural products isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scale-Up of Natural Product Isolation | Springer Nature Experiments [experiments.springernature.com]
- 8. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 9. biotage.com [biotage.com]
Troubleshooting low yields in attempted Habenariol synthesis
Welcome to the technical support center for the synthesis of Habenariol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this natural product. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges you may face in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound, a bis-p-hydroxybenzyl-2-isobutylmalate, can stem from several factors throughout the synthetic sequence. A plausible retrosynthetic approach involves the diesterification of 2-isobutylmalic acid with two equivalents of p-hydroxybenzyl alcohol. Here are the common pitfalls and their solutions:
Potential Cause 1: Incomplete Diesterification
The reaction may stall at the mono-esterified intermediate, or the second esterification may be significantly slower due to steric hindrance or electronic effects.
-
Troubleshooting Tips:
-
Increase the equivalents of p-hydroxybenzyl alcohol: Using a larger excess of the alcohol can drive the equilibrium towards the desired diester product, in accordance with Le Chatelier's principle.[1][2]
-
Optimize the catalyst: While common acid catalysts like sulfuric acid or p-toluenesulfonic acid are used for Fischer esterification, they can also promote side reactions.[2][3][4][5] Consider using milder catalysts or heterogeneous catalysts like Amberlyst resins, which can improve selectivity and simplify purification.[3][4][5]
-
Reaction Time and Temperature: Prolonging the reaction time or moderately increasing the temperature can help overcome the activation energy barrier for the second esterification. However, be cautious of potential side reactions at higher temperatures.
-
Potential Cause 2: Side Reactions
The presence of multiple functional groups in the starting materials (hydroxyl and carboxyl groups in 2-isobutylmalic acid, and both a primary alcohol and a phenolic hydroxyl in p-hydroxybenzyl alcohol) creates opportunities for undesired side reactions.
-
Troubleshooting Tips:
-
Dehydration of 2-isobutylmalic acid: The α-hydroxy acid moiety of malic acid can undergo dehydration under acidic and/or thermal conditions to form unsaturated byproducts like isobutylmaleic or fumaric acid esters.[3][4] Using milder reaction conditions and catalysts can minimize this.
-
Phenolic Hydroxyl Group Reactivity: The nucleophilic phenolic hydroxyl group of p-hydroxybenzyl alcohol can compete with the primary alcohol, leading to undesired etherification or other side reactions. A protecting group strategy for the phenolic hydroxyl is highly recommended (see FAQ 2).
-
Potential Cause 3: Product Loss During Workup and Purification
This compound, being a moderately polar molecule, might be partially lost during aqueous workup or adhere irreversibly to silica gel during chromatography.
-
Troubleshooting Tips:
-
Extraction: Ensure the organic solvent used for extraction is appropriate for the polarity of this compound. Multiple extractions with a suitable solvent like ethyl acetate can improve recovery.
-
Chromatography: Consider using a less acidic silica gel or deactivating the silica gel with a small amount of triethylamine in the eluent to prevent product degradation or irreversible adsorption. Alternative purification methods like preparative HPLC or crystallization could also be explored.
-
Logical Workflow for Troubleshooting Low Yields:
References
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Habenariol
Welcome to the technical support center for LC-MS analysis of Habenariol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address matrix effects in your experiments. Matrix effects, the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, can significantly impact the accuracy, precision, and sensitivity of your results.[1][2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects during the LC-MS analysis of this compound.
Problem: Poor sensitivity, accuracy, or precision in quantitative results.
| Potential Cause | Recommended Action |
| Ion Suppression or Enhancement | Co-eluting matrix components are interfering with the ionization of this compound.[3] |
| 1. Assess Matrix Effects: First, confirm the presence and extent of matrix effects using one of the methods outlined in the "Experimental Protocols" section. The post-extraction spike method is considered the gold standard for quantitative assessment.[1][4] | |
| 2. Optimize Sample Preparation: The most effective way to combat matrix effects is to improve sample cleanup.[5][6] Consider the following techniques: | |
| - Solid-Phase Extraction (SPE): Use a reversed-phase or mixed-mode SPE sorbent to selectively extract this compound while removing interfering compounds like phospholipids.[7] | |
| - Liquid-Liquid Extraction (LLE): Optimize the pH and solvent polarity to selectively extract this compound. A double LLE can further improve selectivity.[5] | |
| - Protein Precipitation (PPT): While a simpler method, it is less effective at removing phospholipids. If using PPT, consider phospholipid removal plates or dilute the supernatant post-precipitation.[5][8] | |
| 3. Optimize Chromatographic Conditions: Adjusting your LC method can help separate this compound from interfering matrix components.[6][9] | |
| - Modify Mobile Phase: Change the organic solvent (e.g., use a mixture of methanol and acetonitrile) or add modifiers to improve separation.[10][11] | |
| - Adjust Gradient: A shallower gradient can increase resolution between this compound and co-eluting peaks.[11] | |
| - Change Column Chemistry: If using a C18 column, consider a different stationary phase like phenyl-hexyl or biphenyl.[11] | |
| 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most reliable way to compensate for matrix effects as it will experience the same ionization suppression or enhancement.[12][13][14][15] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest (this compound).[3][6] These can include salts, proteins, lipids, and metabolites.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppression (decrease) or enhancement (increase) of its signal.[2][9] This can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][16]
Q2: What are the primary causes of ion suppression?
A2: Ion suppression, the more common matrix effect, can be caused by several factors:
-
Competition for Ionization: Co-eluting matrix components can compete with this compound for the limited available charge in the ion source, which reduces its ionization efficiency.[1]
-
Changes in Droplet Properties: In electrospray ionization (ESI), matrix components can alter the surface tension and viscosity of the droplets, which affects the efficiency of solvent evaporation and ion release.[1]
-
Ion Neutralization: Basic compounds in the matrix can deprotonate and neutralize protonated this compound ions.[1][9]
Q3: How can I qualitatively assess matrix effects?
A3: The post-column infusion method is a qualitative technique used to identify regions in the chromatogram where ion suppression or enhancement occurs.[9][17] A constant flow of this compound is infused into the LC eluent post-column, and a blank matrix extract is injected.[18] Any dip or rise in the constant analyte signal indicates the retention times at which matrix effects are present.[9][17]
Q4: How can I quantitatively assess matrix effects?
A4: The post-extraction spike method is the most common quantitative approach.[4][19] It involves comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solution at the same concentration.[19] The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value below 100% indicates ion suppression, while a value greater than 100% signifies ion enhancement.[19]
Q5: What is the benefit of using a stable isotope-labeled internal standard (SIL-IS) for this compound?
A5: A SIL-IS is considered the gold standard for compensating for matrix effects.[14][15][20] The SIL-IS has nearly identical chemical and physical properties to this compound and will co-elute.[15] Therefore, it will experience similar ionization suppression or enhancement from the matrix.[3][15] By using the ratio of the this compound response to the SIL-IS response, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[3][20]
Q6: Can I just dilute my sample to reduce matrix effects?
A6: Sample dilution can be a simple and effective way to reduce matrix effects by lowering the concentration of interfering components.[9][16] However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain detectable after dilution and still meet the required sensitivity of the assay.[9][16]
Q7: Are there specific matrix components I should be concerned about?
A7: Phospholipids are a major cause of ion suppression in the analysis of samples from biological matrices like plasma or tissues.[5] They are a major component of cell membranes and often co-extract with analytes during sample preparation. Specific sample preparation techniques, such as certain solid-phase extraction methods, are designed to remove phospholipids.[7][8][21]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement for this compound in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
This compound reference standard
-
Reagents and materials for your chosen sample preparation method (e.g., PPT, LLE, or SPE)
-
LC-MS grade solvents
Procedure:
-
Prepare Blank Matrix Extract: Extract at least six different lots of the blank biological matrix using your established sample preparation protocol.
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of this compound into the final reconstitution solvent to achieve a desired concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spiked Sample): Spike the same amount of this compound as in Set A into the blank matrix extracts from step 1.
-
-
LC-MS Analysis: Inject and analyze both sets of samples using your developed LC-MS method.
-
Data Analysis:
-
Calculate the average peak area for this compound in Set A (Peak AreaNeat).
-
Calculate the average peak area for this compound in Set B (Peak AreaMatrix).
-
Calculate the Matrix Factor (MF) and the Internal Standard (IS) Normalized MF if a SIL-IS is used.[4]
-
MF = Peak AreaMatrix / Peak AreaNeat
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[4] Ideally, the MF should be between 0.75 and 1.25.[4]
-
IS Normalized MF = (Peak AreaAnalyte in Matrix / Peak AreaIS in Matrix) / (Peak AreaAnalyte in Neat / Peak AreaIS in Neat)
-
The IS Normalized MF should be close to 1.0.[4]
-
-
Protocol 2: Phospholipid Removal using Solid-Phase Extraction (SPE)
Objective: To reduce matrix effects by removing phospholipids from a biological sample prior to LC-MS analysis of this compound.
Materials:
-
Mixed-mode or phospholipid removal SPE cartridges/plates
-
Biological sample (e.g., plasma)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid or ammonium hydroxide (for pH adjustment)
-
SPE vacuum manifold or positive pressure processor
Procedure (General Example using a Mixed-Mode Cation Exchange SPE):
-
Sample Pre-treatment: Lyse whole blood samples if necessary.[7] For plasma, a protein precipitation step with acetonitrile may be performed first.[7]
-
Conditioning: Condition the SPE sorbent with methanol followed by water.
-
Equilibration: Equilibrate the sorbent with an acidic aqueous solution (e.g., 2% formic acid in water).
-
Loading: Load the pre-treated sample onto the SPE cartridge/plate.
-
Washing:
-
Wash with an acidic aqueous solution to remove polar interferences.
-
Wash with an organic solvent (e.g., methanol) to remove non-polar interferences like phospholipids.
-
-
Elution: Elute this compound using an organic solvent containing a strong base (e.g., 5% ammonium hydroxide in methanol).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. longdom.org [longdom.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 19. benchchem.com [benchchem.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Sample Preparation: Techniques | Phenomenex [phenomenex.com]
Technical Support Center: Habenariol Sample Management
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability assessment of Habenariol samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound samples?
For long-term storage, it is recommended to store this compound samples at or below -20°C. For extended periods (several years), storage at -80°C is preferable to minimize chemical degradation and microbial growth.[1]
Q2: How should I prepare this compound samples for long-term storage?
This compound samples should be stored as a dried extract or dissolved in a suitable anhydrous organic solvent, such as ethanol or DMSO, to prevent hydrolysis of the ester group. Samples should be placed in tightly sealed, amber glass vials to protect from light and moisture.[2] Purging the vials with an inert gas like nitrogen or argon before sealing can further prevent oxidative degradation.
Q3: What are the main degradation pathways for this compound during storage?
As an ester, this compound is susceptible to hydrolysis, especially in the presence of water. Its phenolic structure also makes it prone to oxidation.[3][4] Exposure to light can lead to photodegradation. Therefore, proper storage conditions are crucial to maintain its integrity.
Q4: How often should I assess the stability of my stored this compound samples?
According to ICH guidelines for long-term stability testing, samples should be tested every 3 months during the first year, every 6 months during the second year, and annually thereafter.[5] For accelerated stability studies, testing at 0, 3, and 6 months is recommended.[1][5]
Q5: What are "marker compounds" and are they relevant for this compound?
Marker compounds are specific constituents of a complex natural product extract that are used to monitor the quality and stability of the entire sample.[6] For a purified this compound sample, this compound itself would be the marker compound to be quantified over time.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Change in sample color (e.g., darkening) | Oxidation of phenolic groups. | Store samples under an inert atmosphere (nitrogen or argon). Ensure containers are tightly sealed. Minimize exposure to air during handling. |
| Precipitate formation in a dissolved sample | Change in solubility due to temperature fluctuations or solvent evaporation. | Visually inspect for solvent loss. If solvent has evaporated, gently warm the sample to redissolve the precipitate. If solubility issues persist, consider using a different storage solvent or a lower concentration. |
| Appearance of new peaks or changes in peak area in HPLC analysis | Chemical degradation of this compound. | Review storage conditions (temperature, light, moisture). Perform stress testing (e.g., exposure to heat, acid, base, oxidant) to identify potential degradation products.[7] Ensure the analytical method is stability-indicating. |
| Loss of biological activity | Degradation of the active compound (this compound). | Correlate the loss of activity with chemical analysis (e.g., HPLC) to confirm degradation. Re-evaluate storage and handling procedures. |
| Inconsistent analytical results | Improper sample handling, instrument malfunction, or non-validated analytical method. | Ensure proper sample thawing and mixing before analysis. Calibrate and maintain analytical instruments regularly.[8] Validate the analytical method for specificity, linearity, accuracy, and precision.[9] |
Recommended Storage Conditions for this compound
The following table summarizes recommended storage conditions based on general guidelines for natural products and esters.
| Storage Condition | Temperature | Relative Humidity | Duration | Purpose |
| Long-Term | -20°C ± 5°C or -80°C ± 10°C | N/A (use airtight containers) | Years | Archiving, long-term research |
| Intermediate | 4°C ± 2°C | 60% ± 5% RH | 6-12 months | Ongoing experiments |
| Accelerated | 40°C ± 2°C | 75% ± 5% RH | 6 months | To predict shelf-life and identify degradation products quickly[1] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
Objective: To quantify the concentration of this compound in a sample over time to assess its stability.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Formic acid (optional, for pH adjustment of the mobile phase)
-
Sample extracts
Methodology:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile). Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: At each time point of the stability study, retrieve a sample from storage. Allow it to equilibrate to room temperature. If solid, dissolve a known weight in the mobile phase or a suitable solvent. If liquid, dilute an aliquot to fall within the range of the calibration curve. Filter all samples through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common starting point for natural products. A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B; 30-35 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: Based on the UV absorbance maximum of this compound (phenolic compounds typically absorb around 280 nm).
-
-
Analysis: Inject the standard solutions and the sample extracts into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with the reference standard. Calculate the concentration of this compound in the sample using the calibration curve.
Protocol 2: Antioxidant Activity Assay (Inhibition of Lipid Peroxidation)
Objective: To assess the functional stability of this compound by measuring its ability to inhibit lipid peroxidation.[3]
Materials:
-
Human low-density lipoprotein (LDL)
-
Copper (II) chloride (CuCl₂) solution
-
Phosphate-buffered saline (PBS)
-
This compound sample and α-tocopherol (positive control)
-
UV-Vis spectrophotometer
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound and α-tocopherol in a suitable solvent (e.g., ethanol).
-
Assay Setup: In a quartz cuvette, mix LDL solution (e.g., 100 µg/mL in PBS) with the this compound sample at various concentrations. Include a control with no antioxidant and a positive control with α-tocopherol.
-
Initiation of Peroxidation: Add CuCl₂ solution (final concentration e.g., 5 µM) to initiate lipid peroxidation.
-
Kinetic Measurement: Monitor the formation of conjugated dienes by measuring the increase in absorbance at 234 nm over time at 37°C.[3]
-
Data Analysis: The antioxidant activity is determined by the length of the lag phase before rapid oxidation begins. A longer lag phase indicates higher antioxidant activity. Compare the lag phase induced by this compound to that of the control and α-tocopherol.
Visualizations
Caption: Experimental workflow for long-term storage and stability analysis of this compound.
Caption: Mechanism of this compound as an antioxidant in inhibiting lipid peroxidation.
References
- 1. blog.nutrasource.ca [blog.nutrasource.ca]
- 2. towson.edu [towson.edu]
- 3. A phenolic antioxidant from the freshwater orchid, Habenaria repens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation Stability of Natural Ester Modified by Means of Fullerene Nanoparticles [mdpi.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. edulabchina.com [edulabchina.com]
- 9. HPLCトラブルシューティングガイド [sigmaaldrich.com]
Technical Support Center: Deconvolution of Complex NMR Spectra in Habenariol Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deconvolution of complex NMR spectra during the analysis of Habenariol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its NMR spectrum considered complex?
A1: this compound is a naturally occurring sesterterpenoid, specifically bis-p-hydroxybenzyl-2-isobutylmalate, isolated from the aquatic orchid Habenaria repens.[1] Its structure presents several challenges for NMR analysis, leading to a complex spectrum. The presence of two symmetric p-substituted aromatic rings can cause overlap of signals in the aromatic region of the ¹H NMR spectrum. Additionally, the isobutyl group and the chiral center can lead to complex splitting patterns and potential overlap in the aliphatic region.
Q2: What are the primary challenges in deconvoluting the NMR spectrum of this compound?
A2: The primary challenges in deconvoluting the NMR spectrum of this compound include:
-
Signal Overlap: Severe overlap of proton signals, particularly in the aromatic and aliphatic regions, can make it difficult to assign specific resonances and determine coupling constants.[2][3][4]
-
Complex Multiplicity: The presence of diastereotopic protons in the isobutyl group and the methylene groups of the benzyl esters can result in complex splitting patterns that are difficult to interpret from a 1D ¹H NMR spectrum alone.
-
Low Signal-to-Noise for ¹³C: Due to the low natural abundance of ¹³C, obtaining a high-quality 1D ¹³C NMR spectrum with sufficient signal-to-noise for all carbons, especially quaternary carbons, can be time-consuming.
Q3: Which NMR experiments are most effective for deconvoluting the spectrum of this compound?
A3: A combination of 1D and 2D NMR experiments is essential for the unambiguous structural elucidation of this compound.[5] The most effective experiments include:
-
1D ¹H NMR: Provides an initial overview of the proton signals.
-
1D ¹³C NMR and DEPT: Helps in identifying the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, which is crucial for identifying adjacent protons and piecing together molecular fragments.[4]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.[6][7]
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for connecting different spin systems and confirming the overall molecular structure.[3]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which can be useful for confirming stereochemistry and long-range interactions.
Troubleshooting Guides
Issue 1: Overlapping signals in the aromatic region of the ¹H NMR spectrum.
-
Possible Cause: The two p-substituted benzyl groups are chemically equivalent, leading to overlapping signals for the aromatic protons.
-
Solutions:
-
Optimize Solvent and Temperature: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can induce differential chemical shifts, potentially resolving the overlap.[4] Varying the temperature can also alter chemical shifts.[3][4]
-
Utilize a Higher Field Spectrometer: A spectrometer with a stronger magnetic field will increase the chemical shift dispersion, which can lead to better separation of overlapping signals.[4]
-
Employ 2D NMR Techniques:
-
¹H-¹H COSY: Even with overlap, the cross-peaks in a COSY spectrum can help to identify the coupling partners within the aromatic spin systems.
-
¹H-¹³C HSQC/HMBC: Correlating the aromatic protons to their respective carbons can help to differentiate them, as the ¹³C chemical shifts are likely to be more resolved.
-
-
Issue 2: Difficulty in assigning the diastereotopic methylene protons.
-
Possible Cause: The methylene protons in the benzyl ester groups and the isobutyl group are often diastereotopic due to the presence of a chiral center, leading to complex second-order coupling patterns (AB quartets or more complex multiplets).
-
Solutions:
-
High-Resolution 1D ¹H NMR: Ensure sufficient digital resolution in the 1D ¹H spectrum to resolve the fine structure of the multiplets.
-
2D ¹H-¹H COSY: The COSY spectrum will show cross-peaks between the geminal diastereotopic protons and to adjacent protons, helping to confirm their connectivity.
-
2D ¹H-¹³C HSQC: This experiment will show two distinct cross-peaks for the two diastereotopic protons, correlating them to the same carbon signal, confirming their geminal relationship.[6][7]
-
Issue 3: Weak or missing quaternary carbon signals in the ¹³C NMR spectrum.
-
Possible Cause: Quaternary carbons have no attached protons, leading to a lack of NOE enhancement and often long relaxation times, resulting in weak signals in a standard ¹³C NMR experiment.
-
Solutions:
-
Increase the Number of Scans and Relaxation Delay: Acquiring the ¹³C spectrum for a longer period with an increased relaxation delay (d1) will allow for full relaxation of the quaternary carbon nuclei, leading to improved signal intensity.
-
Use ¹H-¹³C HMBC: The HMBC experiment is excellent for identifying quaternary carbons as they will show correlations to nearby protons (2-3 bonds away).[3][8] This is often the most reliable way to assign quaternary carbons.
-
Quantitative Data
The following table summarizes the ¹H and ¹³C NMR spectral data for this compound, as reported in the literature. This data is crucial for the initial assignment and subsequent deconvolution efforts.
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| 1 | 172.1 | - |
| 2 | 50.2 | 3.25 (t, J=7.5) |
| 3 | 24.9 | 2.15 (m) |
| 4 | 44.8 | 1.85 (m) |
| 5 | 23.6 | 0.95 (d, J=6.5) |
| 5' | 25.0 | 0.95 (d, J=6.5) |
| 1' | 130.8 | - |
| 2', 6' | 131.7 | 7.20 (d, J=8.5) |
| 3', 5' | 118.1 | 6.80 (d, J=8.5) |
| 4' | 159.5 | - |
| 7' | 67.6 | 5.10 (s) |
| 1'' | 131.1 | - |
| 2'', 6'' | 131.8 | 7.20 (d, J=8.5) |
| 3'', 5'' | 118.0 | 6.80 (d, J=8.5) |
| 4'' | 159.5 | - |
| 7'' | 68.1 | 5.10 (s) |
Data adapted from the initial discovery and characterization of this compound.
Experimental Protocols
Protocol 1: 2D ¹H-¹H COSY
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) at an appropriate concentration (typically 5-10 mg in 0.5-0.7 mL).
-
1D ¹H Spectrum Acquisition: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width (SW) and transmitter offset (o1p).
-
COSY Experiment Setup:
-
Load a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf).[4]
-
Set the spectral width in both the direct (F2) and indirect (F1) dimensions to encompass all proton signals.
-
Set the number of data points in F2 to at least 1K (1024) and in F1 to 256 or 512.
-
Set the number of scans per increment (NS) based on the sample concentration (e.g., 2-8 scans).
-
Set the relaxation delay (d1) to 1-2 seconds.
-
-
Acquisition: Start the experiment.
-
Processing: After acquisition, perform a Fourier transform in both dimensions (xfb). The resulting spectrum typically does not require phasing (magnitude mode). Symmetrization of the spectrum can be performed to reduce artifacts.
Protocol 2: 2D ¹H-¹³C HSQC
-
Sample Preparation: As for the COSY experiment. A slightly higher concentration may be beneficial.
-
1D Spectra Acquisition: Acquire both ¹H and ¹³C 1D spectra to determine the spectral widths for both nuclei.
-
HSQC Experiment Setup:
-
Load a standard multiplicity-edited HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp).[7]
-
Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).
-
Set the number of data points in F2 to at least 1K and in F1 to 128 or 256.
-
Set the number of scans per increment (e.g., 4-16 scans).
-
The one-bond ¹J(CH) coupling constant is typically set to an average value of 145 Hz.
-
-
Acquisition: Start the experiment.
-
Processing: After acquisition, perform a Fourier transform in both dimensions. The spectrum will require phasing in both dimensions. In a multiplicity-edited HSQC, CH and CH₃ signals will have a different phase (e.g., positive) than CH₂ signals (e.g., negative), which is extremely useful for assignment.[8]
Visualizations
Caption: Experimental workflow for this compound structure elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. api.pageplace.de [api.pageplace.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. ekwan.github.io [ekwan.github.io]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Habenariol and Alpha-Tocopherol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of Habenariol, a phenolic compound isolated from the freshwater orchid Habenaria repens, and alpha-tocopherol, the most biologically active form of Vitamin E. This comparison is based on available experimental data to assist researchers in evaluating their potential as antioxidant agents.
Executive Summary
Alpha-tocopherol is a well-established, potent lipid-soluble antioxidant. Its mechanism of action and efficacy have been extensively studied and quantified. This compound, a structurally distinct phenolic compound, has also demonstrated antioxidant properties. However, direct comparative studies are limited, and quantitative data on its antioxidant capacity is scarce. One study directly comparing the two in a lipid peroxidation model found this compound to be less potent than alpha-tocopherol.[1] This guide synthesizes the available data to provide a comprehensive overview.
Quantitative Antioxidant Activity
Table 1: Antioxidant Activity of Alpha-Tocopherol
| Antioxidant Assay | IC50 of Alpha-Tocopherol | Reference |
| DPPH Radical Scavenging Assay | Varies by study (e.g., in the µM to mM range) | [2] |
| ABTS Radical Scavenging Assay | Varies by study (e.g., in the µM to mM range) | [2][3] |
Note: IC50 values represent the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. Lower IC50 values indicate higher antioxidant activity. The IC50 values for alpha-tocopherol can vary depending on the specific experimental conditions, including the solvent and reaction time.
This compound: To date, specific IC50 values for pure this compound in DPPH, ABTS, or other standardized antioxidant assays are not available in the peer-reviewed literature. One study investigating the capacity of this compound to inhibit copper-induced lipid peroxidation of human low-density lipoprotein (LDL) concluded that in both kinetic and end-point assays, this compound was less potent than alpha-tocopherol.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the DPPH and ABTS assays, which are commonly used to evaluate antioxidant activity.
DPPH Radical Scavenging Assay Protocol
This protocol is a common method used to determine the free radical scavenging activity of a compound.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: The test compounds (this compound and alpha-tocopherol) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution in a test tube or a 96-well plate. A control sample containing the solvent instead of the antioxidant solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS Radical Scavenging Assay Protocol
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation.
-
Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds are dissolved in a suitable solvent to prepare a range of concentrations.
-
Reaction Mixture: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated using a similar formula to the DPPH assay.
-
IC50 Determination: The IC50 value is calculated from the plot of inhibition percentage against the concentration of the antioxidant.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of many compounds are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that control endogenous antioxidant defenses.
Alpha-Tocopherol
Alpha-tocopherol is known to influence several signaling pathways related to oxidative stress and inflammation.
-
Nrf2/ARE Pathway: Alpha-tocopherol can modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription.
-
MAPK Pathway: Mitogen-activated protein kinase (MAPK) pathways are involved in various cellular processes, including the response to oxidative stress. Alpha-tocopherol has been shown to modulate MAPK signaling, which can, in turn, influence the expression of antioxidant enzymes and inflammatory mediators.[6]
Caption: Alpha-tocopherol's antioxidant signaling pathways.
This compound
The specific signaling pathways through which this compound exerts its antioxidant effects have not yet been elucidated in the scientific literature. As a phenolic compound, its primary mechanism is likely direct radical scavenging due to the presence of hydroxyl groups on its aromatic ring, which can donate a hydrogen atom to neutralize free radicals.
References
- 1. A phenolic antioxidant from the freshwater orchid, Habenaria repens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An excess dietary vitamin E concentration does not influence Nrf2 signaling in the liver of rats fed either soybean oil or salmon oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory properties of α- and γ-tocopherol - PMC [pmc.ncbi.nlm.nih.gov]
Habenariol vs. Other Natural Feeding Deterrents: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The search for potent, natural feeding deterrents is a critical endeavor in the development of sustainable pest management strategies and novel therapeutic agents. While a plethora of plant-derived compounds exhibit antifeedant properties, a comprehensive understanding of their comparative efficacy is often lacking. This guide provides an objective comparison of the feeding deterrent capabilities of various natural compounds, with a focus on available experimental data.
Due to a scarcity of published research, quantitative data on the feeding deterrent efficacy of habenariol , a bis-p-hydroxybenzyl-2-isobutylmalate isolated from the aquatic orchid Habenaria repens, is limited to a qualitative report of its activity against the freshwater crayfish Procambarus clarkii. Therefore, this guide will focus on a comparative analysis of other well-documented natural feeding deterrents, including limonoids, alkaloids, and pyrethrins, to provide a broader context for the evaluation of novel compounds like this compound.
Quantitative Comparison of Natural Feeding Deterrents
The following table summarizes the reported efficacy of several natural feeding deterrents against various insect species. The effective concentration 50 (EC₅₀), a measure of the concentration of a compound that reduces feeding by 50%, is a key metric for comparison.
| Compound Class | Compound | Target Insect | Efficacy (EC₅₀ or % Deterrence) | Source |
| Limonoids | Khayanolide B | Spodoptera littoralis (Cotton leafworm) | 2.19 mg/kg | [1] |
| Cedrelone | Spodoptera litura (Tobacco cutworm) | 0.1% concentration caused 100% deterrence | [2] | |
| Limonin | Spodoptera litura (Tobacco cutworm) | 0.5% concentration caused 100% deterrence | [2] | |
| Azadirachtin | Macrosiphum rosae (Rose aphid) | 11 ppm (0.0011%) | [3] | |
| Alkaloids | Berberine | Lymantria dispar (Gypsy moth) | ED₅₀ < 0.1 mM | [4] |
| Aristolochic acid | Lymantria dispar (Gypsy moth) | ED₅₀ < 0.1 mM | [4] | |
| Didehydrostemofoline | Spodoptera littoralis (Cotton leafworm) | High toxicity in feeding assays | [5] | |
| Pyrethrins | Natural Pyrethrins | Phormia regina (Black blowfly) | Induce deterrence at concentrations 16 times lower than insecticidal concentrations | [6] |
Experimental Protocols
Understanding the methodologies used to assess feeding deterrence is crucial for interpreting and comparing efficacy data. Below are detailed protocols for common feeding deterrence assays.
No-Choice Feeding Bioassay
This assay evaluates the deterrence of a compound when the insect has no alternative food source.
-
Preparation of Treatment Diet: The test compound is incorporated into an artificial diet at various concentrations. A control diet without the test compound is also prepared.
-
Insect Larvae: Larvae of a specific instar and age are starved for a predetermined period (e.g., 2-4 hours) to standardize hunger levels.
-
Experimental Setup: Pre-weighed amounts of the treated and control diets are placed in individual containers. A single starved larva is introduced into each container.
-
Data Collection: After a specific period (e.g., 24-48 hours), the amount of diet consumed is measured by weighing the remaining diet. The weight gain of the larva and any mortality are also recorded.
-
Calculation of Feeding Deterrence: The percentage of feeding deterrence is calculated using the formula: (C - T) / C * 100, where C is the amount of control diet consumed and T is the amount of treated diet consumed.
Choice Feeding Bioassay
This assay assesses the deterrent effect of a compound when the insect is presented with a choice between treated and untreated food.
-
Preparation of Diet Discs: Leaf discs of a host plant or artificial diet discs are prepared. Half of the discs are treated with a solution of the test compound, while the other half are treated with the solvent alone (control).
-
Experimental Arena: A treated and a control disc are placed equidistant from the center of a petri dish or a similar arena.
-
Insect Introduction: A single insect (larva or adult) is placed in the center of the arena.
-
Data Collection: After a set period, the area of each disc consumed is measured using a leaf area meter or image analysis software.
-
Calculation of Preference Index: A preference index or feeding deterrence index is calculated based on the relative consumption of the treated and control discs.
Visualizing Experimental and Biological Processes
To further elucidate the processes involved in evaluating and understanding feeding deterrence, the following diagrams are provided.
Caption: Workflow of a typical feeding deterrence bioassay.
The mechanism by which many natural feeding deterrents exert their effects involves the insect's gustatory (taste) system. The following diagram illustrates a simplified signaling pathway within an insect gustatory receptor neuron (GRN) upon encountering a deterrent compound.
Caption: Simplified insect gustatory signaling pathway for feeding deterrence.
Mechanism of Action: A Look at the Gustatory System
Natural feeding deterrents primarily act by stimulating specialized gustatory receptor neurons (GRNs) in insects that perceive bitter or aversive compounds.[7][8] This interaction triggers a signaling cascade that ultimately leads to the rejection of the food source.
-
Pyrethrins , for example, are thought to act directly on the oral gustatory system of flies, causing irritation and interrupting feeding behavior at sub-lethal concentrations.[6][9][10]
-
Azadirachtin , a well-studied limonoid from the neem tree, is known to stimulate specific deterrent-sensitive chemoreceptors on the insect's mouthparts, while simultaneously blocking the response of sugar-sensitive cells that would normally stimulate feeding.[11][12] This dual action makes it a particularly potent antifeedant.
-
Alkaloids are also known to inhibit peripheral chemoreceptors, which can account for their feeding deterrent effects.[13]
The activation of these deterrent pathways results in the generation of action potentials that travel to the insect's brain, signaling the unpalatability of the food and leading to the cessation of feeding.[8]
Conclusion
While direct comparative data for this compound remains elusive, this guide provides a framework for evaluating its potential efficacy by comparing it to other well-characterized natural feeding deterrents. The provided data on limonoids, alkaloids, and pyrethrins, along with the detailed experimental protocols and pathway diagrams, offer valuable tools for researchers in the field of chemical ecology and drug development. Future research should focus on generating robust quantitative data for novel compounds like this compound to enable direct comparisons and facilitate the discovery of new, effective, and environmentally sound feeding deterrents.
References
- 1. Feeding deterrent and growth inhibitory properties of limonoids from Khaya senegalensis against the cotton leafworm, Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. The effect of varying alkaloid concentrations on the feeding behavior of gypsy moth larvae, Lymantria dispar (L.) (Lepidoptera: Lymantriidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Feeding deterrence and contact toxicity of Stemona alkaloids-a source of potent natural insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural and Synthetic Pyrethrins Act as Feeding Deterrents against the Black Blowfly, Phormia regina (Meigen) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avoiding DEET through insect gustatory receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avoiding DEET through insect gustatory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Natural and Synthetic Pyrethrins Act as Feeding Deterrents against the Black Blowfly, Phormia regina (Meigen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Habenariol vs. Synthetic Feeding Deterrents: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the natural feeding deterrent Habenariol with commonly used synthetic alternatives. Tailored for researchers, scientists, and drug development professionals, this document offers a detailed examination of their efficacy, mechanisms of action, and the experimental protocols for their evaluation.
Introduction
Feeding deterrents are crucial for protecting resources from herbivory and predation. While synthetic compounds have been the mainstay, there is a growing interest in natural alternatives. This compound, a phenolic compound isolated from the semi-aquatic orchid Habenaria repens, has demonstrated potent feeding deterrent activity, particularly against the freshwater crayfish Procambarus clarkii[1]. This guide compares this compound with established synthetic feeding deterrents such as DEET, Picaridin, and Pyrethrins, providing a framework for their evaluation.
Comparative Efficacy
Direct comparative studies of this compound against synthetic feeding deterrents on the same target organism are limited. This compound's efficacy has been primarily documented against crayfish, while the efficacy of DEET, Picaridin, and Pyrethrins is extensively studied in insects, particularly mosquitoes. The following table summarizes available quantitative data, acknowledging the different test organisms. This highlights the need for standardized comparative assays.
| Compound | Type | Target Organism(s) | Efficacy Metric | Observed Effect |
| This compound | Natural Phenolic Compound | Procambarus clarkii (Crayfish) | Feeding Deterrence | Potent feeding deterrent[1] |
| DEET | Synthetic Amide | Culex quinquefasciatus (Mosquito) | Feeding Time | Significant reduction (P<0.0001) in feeding time at 0.1% and 1% concentrations in blood meal[2][3] |
| Picaridin | Synthetic Piperidine | Culex quinquefasciatus (Mosquito) | Feeding Time | Significant reduction (P<0.05) in feeding time at 1% concentration in blood meal[2][3] |
| Pyrethrins | Natural/Synthetic Esters | Phormia regina (Blowfly) | Feeding Deterrence | Induced feeding deterrence at concentrations 16 times lower than insecticidal levels[1] |
Mechanism of Action: A Focus on Gustatory Signaling
Feeding deterrence is primarily mediated by the gustatory system of the target organism. In crustaceans like crayfish, this process involves the detection of chemical cues by specialized chemosensory sensilla.
Crustacean Gustatory Signaling Pathway
The binding of a feeding deterrent like this compound to gustatory receptors on the dendrites of chemosensory neurons is believed to initiate a signaling cascade. In crustaceans, this is predominantly thought to involve Ionotropic Receptors (IRs). The activation of these receptors leads to ion channel opening, causing depolarization of the neuron and the generation of an action potential that signals aversion to the central nervous system.
Standardized Experimental Protocol for Comparative Analysis
To facilitate a direct and objective comparison between this compound and synthetic feeding deterrents, a standardized experimental protocol is essential. The following proposed methodology is designed for assessing feeding deterrence in the red swamp crayfish, Procambarus clarkii.
I. Preparation of Test Diets
-
Control Diet: A basal diet is prepared using a standard formulation for crustaceans, typically containing fishmeal, shrimp meal, and a binder like alginate.
-
Test Diets: The control diet is divided into aliquots. This compound and the selected synthetic feeding deterrents (DEET, Picaridin, Pyrethrins) are individually incorporated into these aliquots at varying concentrations (e.g., 0.01%, 0.1%, 1% of dry weight). A solvent control (if applicable) should also be prepared.
-
Pellet Formation: The diets are then formed into uniform pellets of a consistent size and weight.
II. Feeding Deterrence Bioassay
-
Test Animals: Adult Procambarus clarkii are acclimated to laboratory conditions and fasted for 24-48 hours prior to the assay.
-
Experimental Setup: Individual crayfish are placed in separate tanks.
-
Choice Assay: Each crayfish is presented with two pre-weighed food pellets: one control pellet and one test diet pellet. The positions of the pellets are randomized to avoid positional bias.
-
Assay Duration: The crayfish are allowed to feed for a set period (e.g., 24 hours).
-
Data Collection: After the feeding period, the remaining portions of both pellets are removed, dried to a constant weight, and weighed.
III. Data Analysis
The Feeding Deterrence Index (FDI) is calculated using the following formula:
FDI (%) = [ (C - T) / (C + T) ] * 100
Where:
-
C = amount of control diet consumed
-
T = amount of test diet consumed
A positive FDI indicates deterrence, a negative FDI suggests attractancy, and an FDI of zero implies no preference. The effective concentration to deter 50% of feeding (EC50) can be determined through dose-response analysis.
Experimental Workflow Diagram
Conclusion
This compound presents a promising natural alternative to synthetic feeding deterrents. However, for a comprehensive evaluation of its potential, direct comparative studies using standardized protocols are imperative. The methodologies and frameworks presented in this guide are intended to facilitate such research, enabling a more objective assessment of this compound's efficacy relative to its synthetic counterparts. Further investigation into the precise molecular targets and signaling pathways of these compounds in various organisms will be crucial for the development of novel and effective feeding deterrents.
References
Habenariol: A Comparative Analysis of its Structure-Activity Relationship with Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of Habenariol, a phenolic compound found in the orchid Habenaria repens, with other well-studied phenolic compounds such as quercetin, gallic acid, and caffeic acid. This analysis is supported by experimental data on their antioxidant, anti-inflammatory, and anticancer activities.
Executive Summary
This compound, a unique phenolic compound, demonstrates notable biological activities. This guide synthesizes available data to compare its performance against established phenolic compounds. While data on pure this compound is emerging, studies on Habenaria species extracts and their isolated constituents provide valuable insights into its potential. This comparison highlights the structural features that govern the bioactivity of these compounds and their potential therapeutic applications.
Chemical Structures
The biological activity of phenolic compounds is intrinsically linked to their chemical structure. Key features include the number and position of hydroxyl groups, the nature of the backbone, and the presence of other functional groups.
-
This compound: Characterized by a bis(4-hydroxyphenyl)methyl ester of a modified malic acid derivative, its structure is distinct from common flavonoids and phenolic acids.
-
Quercetin: A flavonoid with a C6-C3-C6 backbone, featuring five hydroxyl groups that are crucial for its potent antioxidant and anticancer activities.
-
Gallic Acid: A simple phenolic acid with three hydroxyl groups on a benzoic acid core, known for its strong antioxidant properties.
-
Caffeic Acid: A hydroxycinnamic acid with two hydroxyl groups on the aromatic ring and a carboxylic acid group, contributing to its antioxidant and anti-inflammatory effects.
Comparative Biological Activity: Quantitative Data
The following tables summarize the available quantitative data (IC50 values) for this compound (represented by Habenaria extracts and their constituents where specific data is unavailable), quercetin, gallic acid, and caffeic acid. Lower IC50 values indicate higher potency.
Antioxidant Activity
The antioxidant capacity of these phenolic compounds is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals.
| Compound/Extract | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) | H2O2 Scavenging IC50 (µg/mL) |
| Habenaria species extracts/compounds * | |||
| H. digitata compound 1 | 0.90[1] | 0.98[1] | 5[1] |
| H. aitchisonii (Chloroform fraction) | - | 3.25[2] | 4.57[2] |
| H. longicorniculata extract | >1000[3] | - | 68.62[3] |
| Quercetin | 6.55[4] | 4.93 (as Catechin hydrate)[5] | - |
| Gallic Acid | 3.53[4] | 8.85[5] | - |
| Caffeic Acid | 6.34[5] | - | - |
Note: Data for this compound is represented by extracts and compounds from different Habenaria species and may not reflect the exact activity of the pure compound.
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often mediated through the inhibition of key inflammatory enzymes and signaling pathways.
| Compound/Extract | COX-2 Inhibition IC50 (µg/mL) | 5-LOX Inhibition IC50 (µg/mL) |
| Habenaria species extracts/compounds * | ||
| H. aitchisonii (Chloroform fraction) | 0.804[2] | 3.52[2] |
| H. digitata compound 1 | 10.70[1] | 7.40[1] |
| Quercetin | - | - |
| Gallic Acid | - | - |
| Caffeic Acid | - | - |
Anticancer Activity
The anticancer potential of phenolic compounds is evaluated against various cancer cell lines, with their efficacy being highly cell-line dependent.
| Compound/Extract | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| Habenaria species extracts * | - | 18.8 (KET18 extract)[6] | - | - |
| Quercetin | ~50 (48h)[7] | >100[8] | >100[8] | 20.1[8] |
| Gallic Acid | 18 (µg/mL)[9] | - | - | - |
| Caffeic Acid | 159 (µg/mL)[9] | 12.1[8] | 9.7[8] | 7.3[8] |
Note: Data for Habenaria is from an extract and not a pure compound. Conversion of µg/mL to µM requires the molecular weight of the active compound(s), which is not specified for the extract. Therefore, a direct comparison of molar concentrations is not possible for all entries.
Structure-Activity Relationship (SAR) Insights
The observed differences in biological activities can be rationalized by analyzing the structural features of each compound.
-
This compound: The presence of two phenolic hydroxyl groups contributes to its antioxidant activity. The bulky ester group may influence its interaction with biological targets and its pharmacokinetic properties. Further studies on isolated this compound are needed to delineate its SAR.
-
Quercetin: The antioxidant potency of quercetin is attributed to the catechol group in the B-ring, the 2,3-double bond in conjugation with the 4-oxo group in the C-ring, and the hydroxyl groups at positions 3 and 5. These features facilitate electron delocalization and hydrogen donation.
-
Gallic Acid: The three adjacent hydroxyl groups on the aromatic ring are the primary determinants of its strong antioxidant activity, allowing for efficient radical scavenging.
-
Caffeic Acid: The ortho-dihydroxy arrangement on the phenyl ring is crucial for its antioxidant and anti-inflammatory activities. The carboxylic acid group can also participate in binding to biological targets.
Modulation of Signaling Pathways
Phenolic compounds exert their biological effects by modulating various intracellular signaling pathways.
Anti-inflammatory Signaling
Extracts from Habenaria species have been shown to inhibit key inflammatory enzymes, COX-2 and 5-LOX, suggesting an interference with the arachidonic acid metabolism pathway. This is a common mechanism shared with many other anti-inflammatory phenolic compounds.
Cancer-Related Signaling Pathways
Phenolic compounds, including those found in Habenaria species, are known to modulate several signaling pathways implicated in cancer progression, such as the NF-κB, MAPK, and PI3K/Akt pathways. These pathways regulate cell proliferation, survival, and apoptosis.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Prepare various concentrations of the test compound.
-
Mix the test solution with a DPPH solution in a suitable solvent (e.g., methanol or ethanol).
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
COX-2 Inhibition Assay
This assay determines the inhibitory effect of a compound on the cyclooxygenase-2 (COX-2) enzyme.
-
Prepare various concentrations of the test compound.
-
Pre-incubate the COX-2 enzyme with the test compound.
-
Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Terminate the reaction and measure the product formation (e.g., prostaglandin E2) using an appropriate method (e.g., ELISA).
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Conclusion
This compound and its related compounds from Habenaria species exhibit promising antioxidant, anti-inflammatory, and potential anticancer activities. While direct comparative data with established phenolic compounds like quercetin, gallic acid, and caffeic acid is still limited, the available information suggests that Habenaria-derived compounds are potent bioactive molecules. The unique chemical structure of this compound warrants further investigation to fully elucidate its structure-activity relationships and mechanisms of action. This will be crucial for its potential development as a novel therapeutic agent. Researchers are encouraged to conduct direct comparative studies and explore the modulation of key signaling pathways by purified this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Evaluation of Habenaria aitchisonii Reichb. for antioxidant, anti-inflammatory, and antinociceptive effects with in vivo and in silico approaches [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cell lines ic50: Topics by Science.gov [science.gov]
- 6. Phytochemical profiling of bioactive compounds, anti-inflammatory and analgesic potentials of Habenaria digitata Lindl.: Molecular docking based synergistic effect of the identified compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of MAPK/NF-κB signal transduction pathways: Camellia japonica mitigates inflammation and gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Habenariol as a Feeding Deterrent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Habenariol, a naturally occurring feeding deterrent, with other well-established alternatives. It aims to offer an objective overview of its potential mechanism of action, supported by available experimental data and detailed methodologies for further validation.
Introduction to this compound
This compound is a phenolic compound isolated from the aquatic orchid Habenaria repens.[1] Research has identified it as a feeding deterrent, notably against the freshwater crayfish Procambarus clarkii.[1][2] Feeding deterrents, also known as antifeedants, are compounds that inhibit feeding in various organisms, often by activating gustatory (taste) receptors that elicit an aversive response. Understanding the mechanism and comparative efficacy of this compound is crucial for its potential development as a natural, targeted pest control agent.
Comparative Analysis of Feeding Deterrents
Table 1: Comparison of Feeding Deterrent Properties
| Feature | This compound | Azadirachtin | Warburganal |
| Source | Habenaria repens (aquatic orchid)[1] | Azadirachta indica (Neem tree)[3] | Warburgia species (Warburgia trees) |
| Target Organisms | Freshwater crayfish (Procambarus clarkii)[1][2] | Wide range of insects[3][4] | Various insect species |
| Mechanism of Action | Presumed to interact with gustatory receptors, eliciting aversive taste response. | Acts on chemoreceptors, causing feeding deterrence and also functions as an insect growth regulator.[3][4] | Interacts with taste receptors, potent antifeedant. |
| Quantitative Efficacy (EC50) | Data not available | Varies by species (e.g., low ppm levels for many insects) | Varies by species |
Note: The efficacy of feeding deterrents can be species-specific. The data for Azadirachtin and Warburganal are primarily from insect studies and may not be directly comparable to the activity of this compound against crustaceans.
Proposed Mechanism of Action of this compound
The primary mechanism by which feeding deterrents like this compound are believed to function is through the activation of gustatory receptors, specifically those that perceive bitter or aversive tastes. In crustaceans, chemoreception is a critical sense for food identification and is mediated by specialized sensilla on their antennules, mouthparts, and legs. These sensilla house gustatory receptor neurons that detect chemical cues in the environment.
When this compound comes into contact with these receptors, it is hypothesized to bind to specific gustatory receptors (GRs) that are tuned to detect potentially harmful substances. This binding event likely triggers a signaling cascade within the neuron, leading to its depolarization and the transmission of a signal to the central nervous system, which is interpreted as a "stop feeding" command.
Proposed Signaling Pathway for this compound's Feeding Deterrent Action:
References
Cross-species comparison of Habenariol's feeding deterrent effects
For Researchers, Scientists, and Drug Development Professionals
Habenariol, a natural compound isolated from the aquatic orchid Habenaria repens, has demonstrated potent feeding deterrent properties. This guide provides a comparative analysis of its effects, placing the existing data in the context of other known feeding deterrents and outlining the experimental methodologies used to evaluate its efficacy. While cross-species data on this compound itself is limited, this guide aims to provide a valuable comparative framework for researchers in chemical ecology and drug development.
Quantitative Data Summary
Currently, published data on the feeding deterrent effects of this compound is primarily focused on the freshwater crayfish, Procambarus clarkii. To provide a comparative perspective, the following table contrasts the effects of this compound on this crustacean with the effects of other well-studied feeding deterrents on various insect species.
| Compound | Test Species | Concentration / Dosage | Feeding Deterrence (%) | Source |
| This compound | Procambarus clarkii (Freshwater Crayfish) | 1% of food dry mass | Significant (Specific % not provided) | [1] |
| Azadirachtin | Spodoptera litura (Tobacco Cutworm) | 1 ppm | 68.3% | |
| Quassin | Leptinotarsa decemlineata (Colorado Potato Beetle) | 50 µg/cm² | 95% | |
| Nicotine | Myzus persicae (Green Peach Aphid) | 0.1% solution | Strong deterrence | |
| Limonene | Tribolium castaneum (Red Flour Beetle) | 400 ppm | 75% |
Note: The data for compounds other than this compound are sourced from general literature on insect antifeedants and are provided for comparative purposes.
Key Experimental Protocols
The evaluation of feeding deterrents relies on standardized bioassays. Below are the detailed methodologies for the key experiments cited.
This compound Feeding Deterrent Bioassay with Procambarus clarkii
This assay was designed to assess the palatability of food treated with this compound to the freshwater crayfish Procambarus clarkii.
Experimental Workflow:
References
A Comparative Analysis of Antioxidant Mechanisms: Habenariol versus Flavonoids
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparative study of the antioxidant mechanisms of Habenariol and the well-documented flavonoid class of compounds. Due to the limited specific research on this compound, this comparison is broadened to include data from various species within the Habenaria genus, the source of this compound. In contrast, the multifaceted antioxidant activities of flavonoids are extensively characterized, providing a benchmark for comparison. This document synthesizes available experimental data, outlines detailed experimental protocols, and presents visual diagrams of key mechanisms to facilitate a clear understanding of their respective and comparative antioxidant potentials.
This compound and the Habenaria Genus: An Emerging Antioxidant Profile
This compound, a phenolic compound isolated from the freshwater orchid Habenaria repens, has been identified as an antioxidant.[1] However, research into its specific mechanisms of action is currently limited. The primary available study demonstrates its capacity to inhibit copper-induced lipid peroxidation of human low-density lipoprotein (LDL), although it was found to be less potent than α-tocopherol in the assays conducted.[1]
To provide a broader perspective, this guide includes antioxidant data from various extracts of plants belonging to the Habenaria genus. These studies reveal that different species of Habenaria possess significant free radical scavenging capabilities, as evidenced by in vitro assays such as DPPH and ABTS. The antioxidant effects of these plant extracts are attributed to their phytochemical constituents, including phenolic compounds and flavonoids.
Table 1: In Vitro Antioxidant Activity of Habenaria Species Extracts
| Habenaria Species | Extract/Fraction | Assay | IC50 Value (µg/mL) | Reference |
| Habenaria aitchisonii | Chloroform | ABTS | 3.25 | [2] |
| Habenaria aitchisonii | Ethyl Acetate | ABTS | 3.32 | [2] |
| Habenaria aitchisonii | Chloroform | DPPH | 3.52 | [3] |
| Habenaria aitchisonii | Chloroform | H₂O₂ | 4.57 | [2] |
| Habenaria longicorniculata | Tuber Extract | DPPH | >1000 | [4][5][6] |
| Habenaria longicorniculata | Tuber Extract | H₂O₂ | 68.62 (Inhibitory Activity) | [4][5][6] |
| Habenaria edgeworthii | Callus on 3.0 µM BA medium | DPPH | Not specified (showed maximum activity) | [7] |
| Habenaria edgeworthii | Callus on 3.0 µM BA medium | ABTS | Not specified (showed maximum activity) | [7] |
Flavonoids: A Multi-Pronged Approach to Oxidative Stress Mitigation
Flavonoids are a large class of polyphenolic compounds ubiquitously found in plants, with well-established and diverse antioxidant mechanisms. Their protective effects are exerted through both direct and indirect pathways.
Direct Antioxidant Mechanisms
1. Free Radical Scavenging: Flavonoids can directly neutralize a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS) by donating a hydrogen atom or an electron, thereby stabilizing the free radicals. The structural arrangement of hydroxyl groups on the flavonoid skeleton is crucial for this activity.
2. Metal Ion Chelation: Certain flavonoids can chelate transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). By binding to these metal ions, flavonoids prevent their participation in the Fenton reaction, a key process that generates highly reactive hydroxyl radicals.
Indirect Antioxidant Mechanisms
Modulation of the Nrf2 Signaling Pathway: Flavonoids can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). In the presence of flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's endogenous antioxidant defenses.
Table 2: In Vitro Antioxidant Activity of Representative Flavonoids
| Flavonoid | Assay | IC50 Value / Activity | Reference |
| Quercetin | DPPH | ~2-10 µM | [8] |
| Quercetin | ABTS | ~1-5 µM | [8] |
| Epicatechin | DPPH | ~5-20 µM | [8] |
| Epicatechin | ABTS | ~2-10 µM | [8] |
| Luteolin | DPPH | ~3-15 µM | Not specified |
| Luteolin | ABTS | ~1-8 µM | Not specified |
| Myricetin | DPPH | ~1-5 µM | Not specified |
| Myricetin | ABTS | ~0.5-3 µM | Not specified |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Various concentrations of the test compound (this compound, flavonoid, or extract) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.[3]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).
-
The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the test compound are added to the diluted ABTS•⁺ solution.
-
After a defined incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.
-
The percentage of ABTS•⁺ scavenging is calculated using a similar formula as for the DPPH assay.
Copper-Induced LDL Lipid Peroxidation Assay
This assay assesses the ability of an antioxidant to inhibit the oxidation of low-density lipoprotein (LDL) initiated by copper ions.
-
Human LDL is isolated from plasma by ultracentrifugation.
-
The LDL solution is incubated with a solution of cupric chloride (CuCl₂) in the presence and absence of the test compound.
-
The formation of conjugated dienes, an indicator of lipid peroxidation, is monitored by measuring the increase in absorbance at 234 nm over time (kinetic assay).
-
The antioxidant activity is determined by the prolongation of the lag phase before the onset of rapid oxidation.
-
Alternatively, the extent of lipid hydroperoxide formation at a specific time point can be measured using a colorimetric assay (end-point assay).[1]
Visualizing the Mechanisms
Caption: General workflow for in vitro antioxidant activity assessment.
Caption: Direct antioxidant mechanisms of flavonoids.
Caption: Nrf2 signaling pathway activation by flavonoids.
Conclusion
This comparative guide highlights the significant disparity in the current understanding of the antioxidant mechanisms of this compound versus flavonoids. Flavonoids possess a well-elucidated, multi-faceted antioxidant capacity, involving direct free radical scavenging, metal ion chelation, and indirect modulation of the crucial Nrf2 signaling pathway. This extensive body of research provides a robust framework for their application in contexts requiring mitigation of oxidative stress.
In contrast, the antioxidant properties of this compound are significantly under-researched. While initial findings suggest a potential for inhibiting lipid peroxidation, comprehensive data on its free radical scavenging efficacy, metal chelating ability, and interaction with cellular antioxidant pathways are lacking. The antioxidant activity observed in various Habenaria plant extracts suggests that this genus is a promising source of bioactive compounds. However, to establish a direct and detailed comparison with flavonoids, further in-depth studies are imperative to isolate this compound and other specific compounds from Habenaria species and to thoroughly characterize their individual antioxidant mechanisms and potency through a range of in vitro and in vivo experimental models. Such research will be crucial for unlocking the full therapeutic potential of these natural products.
References
- 1. A phenolic antioxidant from the freshwater orchid, Habenaria repens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluation of Habenaria aitchisonii Reichb. for antioxidant, anti-inflammatory, and antinociceptive effects with in vivo and in silico approaches [frontiersin.org]
- 3. Evaluation of Habenaria aitchisonii Reichb. for antioxidant, anti-inflammatory, and antinociceptive effects with in vivo and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Antioxidant Effects of Habenariol and Other Prominent Natural Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antioxidant effects of Habenariol, a phenolic compound isolated from the freshwater orchid Habenaria repens, with three well-established natural antioxidants: Quercetin, Resveratrol, and Curcumin. The information presented is supported by experimental data from various in vivo studies, with a focus on key markers of oxidative stress and antioxidant defense systems. Detailed experimental protocols and visual representations of signaling pathways are included to facilitate a comprehensive understanding of their mechanisms of action.
Comparative Analysis of In Vivo Antioxidant Activity
The in vivo antioxidant efficacy of this compound and the selected alternative compounds is summarized below. The data is primarily derived from studies on compounds isolated from Habenaria species, as in vivo data specifically for this compound is limited. The comparison focuses on the modulation of key antioxidant enzymes—superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx)—and the reduction of malondialdehyde (MDA), a marker of lipid peroxidation.
| Compound | Animal Model | Tissue/Organ | Dosage | Effect on SOD | Effect on CAT | Effect on GPx | Effect on MDA | Reference |
| Compounds from Habenaria digitata | Mice | Brain, Heart, Liver | 10 mg/kg | ↑ | ↑ | ↑ | ↓ | [1][2] |
| Extracts from Habenaria aitchisonii | Mice | Forebrain | 200 mg/kg | ↑ | ↑ | Not Reported | ↓ (TBARS) | [3][4] |
| Quercetin | Rats | Liver | 50 mg/kg | ↑ | ↑ | ↑ | ↓ | [5] |
| Resveratrol | Rats | Brain | 20 mg/kg | ↑ | Not Reported | ↑ | ↓ | [6] |
| Curcumin | Humans | - | Varied | ↑ | ↑ | ↑ | ↓ | [7] |
Note: "↑" indicates an increase in activity, and "↓" indicates a decrease in levels. TBARS (Thiobarbituric Acid Reactive Substances) is a method to measure MDA.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standardized representations of commonly used methods in in vivo antioxidant research.
Superoxide Dismutase (SOD) Activity Assay
Principle: This assay is based on the ability of SOD to inhibit the photochemical reduction of nitroblue tetrazolium (NBT). The reduction of NBT is initiated by the generation of superoxide radicals from a source like riboflavin or xanthine oxidase. The inhibition of this colorimetric reaction is proportional to the SOD activity in the sample.
Procedure:
-
Sample Preparation: Tissue is homogenized in an ice-cold buffer (e.g., 0.1 M Tris-HCl, pH 7.4) and centrifuged at high speed (e.g., 10,000 x g) at 4°C. The resulting supernatant is used for the assay.
-
Reaction Mixture: A reaction mixture is prepared containing a phosphate buffer, NBT, EDTA, and a superoxide-generating system (e.g., riboflavin and TEMED or xanthine and xanthine oxidase).
-
Assay: The tissue supernatant is added to the reaction mixture and incubated under controlled conditions (e.g., under illumination for a specific period if using a photochemical method).
-
Measurement: The absorbance of the resulting formazan is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).
-
Calculation: The percentage of inhibition of NBT reduction is calculated, and SOD activity is typically expressed as units per milligram of protein (U/mg protein). One unit of SOD activity is often defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.
Catalase (CAT) Activity Assay
Principle: This assay measures the ability of catalase to decompose hydrogen peroxide (H₂O₂). The rate of H₂O₂ decomposition is monitored spectrophotometrically.
Procedure:
-
Sample Preparation: Similar to the SOD assay, tissue is homogenized in a suitable buffer and centrifuged to obtain a clear supernatant.
-
Reaction Mixture: The reaction is initiated by adding a known concentration of H₂O₂ to the tissue supernatant in a phosphate buffer (pH 7.0).
-
Measurement: The decrease in absorbance due to the consumption of H₂O₂ is measured at 240 nm over a specific time period.
-
Calculation: Catalase activity is calculated based on the rate of decrease in absorbance and is typically expressed as units per milligram of protein (U/mg protein). One unit of CAT activity is often defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
Glutathione Peroxidase (GPx) Activity Assay
Principle: This assay measures the activity of GPx by coupling the oxidation of glutathione (GSH) to the reduction of an organic hydroperoxide. The oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, a reaction that consumes NADPH. The rate of NADPH oxidation is monitored spectrophotometrically.
Procedure:
-
Sample Preparation: Tissue is homogenized and centrifuged as described for the SOD and CAT assays.
-
Reaction Mixture: The reaction mixture contains a phosphate buffer, sodium azide (to inhibit catalase), glutathione reductase, GSH, and NADPH.
-
Assay: The tissue supernatant is added to the reaction mixture, and the reaction is initiated by the addition of a substrate like cumene hydroperoxide or hydrogen peroxide.
-
Measurement: The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored.
-
Calculation: GPx activity is calculated from the rate of NADPH consumption and is typically expressed as units per milligram of protein (U/mg protein). One unit of GPx activity is often defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
Malondialdehyde (MDA) Assay (TBARS Method)
Principle: This assay measures the level of lipid peroxidation by quantifying MDA, a major secondary product of this process. MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a colored adduct.
Procedure:
-
Sample Preparation: Tissue is homogenized in a buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further lipid peroxidation during the assay.
-
Reaction: The homogenate is mixed with a solution of TBA in an acidic medium (e.g., trichloroacetic acid or acetic acid).
-
Incubation: The mixture is heated at a high temperature (e.g., 95°C) for a specific duration (e.g., 60 minutes) to facilitate the reaction between MDA and TBA.
-
Measurement: After cooling, the mixture is centrifuged, and the absorbance of the supernatant, containing the MDA-TBA adduct, is measured at 532 nm.
-
Calculation: The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane. The results are typically expressed as nanomoles of MDA per milligram of protein (nmol/mg protein).
Signaling Pathways and Mechanisms of Action
The antioxidant effects of these compounds are often mediated through the modulation of specific cellular signaling pathways that regulate the expression of antioxidant enzymes and other cytoprotective proteins. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a central regulator of the antioxidant response.
Nrf2-Keap1 Signaling Pathway
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.
Caption: The Nrf2-Keap1 signaling pathway for antioxidant gene expression.
-
This compound and related compounds: While the specific signaling pathways for this compound are not well-elucidated, compounds from Habenaria species are known to possess antioxidant activities, suggesting a potential interaction with pathways like Nrf2.[2][3]
-
Quercetin: Quercetin is a known activator of the Nrf2 pathway. It can disrupt the Keap1-Nrf2 interaction, leading to Nrf2 nuclear translocation and the subsequent expression of antioxidant enzymes.[1][8][9]
-
Resveratrol: Resveratrol also activates the Nrf2 pathway. Additionally, it is a potent activator of Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular stress resistance and longevity. The interplay between SIRT1 and Nrf2 contributes to Resveratrol's antioxidant effects.[10][11][12]
-
Curcumin: Curcumin activates the Nrf2 pathway by modifying cysteine residues on Keap1, which leads to the release of Nrf2. This results in the upregulation of antioxidant genes like heme oxygenase-1 (HO-1).[13][14][15]
Experimental Workflow for In Vivo Antioxidant Assays
The general workflow for assessing the in vivo antioxidant activity of a compound is depicted below.
Caption: General experimental workflow for in vivo antioxidant studies.
Conclusion
This guide provides a comparative overview of the in vivo antioxidant properties of this compound and the well-researched antioxidants Quercetin, Resveratrol, and Curcumin. While direct in vivo evidence for this compound is still emerging, studies on related compounds from the Habenaria genus show promising antioxidant activity. The comparative data, detailed protocols, and pathway diagrams presented here serve as a valuable resource for researchers and professionals in the field of antioxidant research and drug development, facilitating informed decisions and guiding future investigations into the therapeutic potential of these natural compounds.
References
- 1. The involvement of p62-Keap1-Nrf2 antioxidative signaling pathway and JNK in the protection of natural flavonoid quercetin against hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Habenaria aitchisonii Reichb. for antioxidant, anti-inflammatory, and antinociceptive effects with in vivo and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 8. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quercetin as a therapeutic agent activate the Nrf2/Keap1 pathway to alleviate lung ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resveratrol ameliorates rheumatoid arthritis via activation of SIRT1-Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resveratrol, an Nrf2 activator, ameliorates aging-related progressive renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nrf2activators.com [nrf2activators.com]
- 13. Curcumin Supports Antioxidant Status through the Nrf2 Pathway [casi.org]
- 14. Curcumin activates Nrf2/HO-1 signaling to relieve diabetic cardiomyopathy injury by reducing ROS in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nrf2 Regulation by Curcumin: Molecular Aspects for Therapeutic Prospects [mdpi.com]
A Comparative Guide to Habenariol Isolation: Purity and Yield Considerations
For researchers and professionals in drug development, the efficient isolation of bioactive compounds is a critical first step. This guide provides a comparative analysis of documented techniques for the isolation of Habenariol, a phenolic compound with antioxidant and feeding deterrent properties found in orchids of the Habenaria genus.[1][2] While direct quantitative comparisons of purity and yield are not extensively published, this document outlines the methodologies and principles behind the primary isolation strategies, offering insights into their potential effectiveness.
Comparison of Isolation Methodologies
The isolation of this compound, as detailed in scientific literature, primarily relies on a multi-step process involving extraction followed by chromatographic purification. The choice of solvent and chromatographic technique significantly influences the final purity and yield of the compound.
| Isolation Stage | Technique | Principle | Impact on Purity & Yield |
| Extraction | Maceration with Dichloromethane or Ethanol | Solubilization of metabolites based on polarity. Dichloromethane is effective for lipophilic compounds like this compound, while ethanol can extract a broader range of polar and non-polar substances.[1][3] | Yield: The choice of solvent is critical for maximizing the initial extraction of this compound from the plant matrix. Purity: This initial extract is complex and contains numerous other plant metabolites, resulting in low purity. |
| Solvent Partitioning | Liquid-Liquid Extraction (e.g., CH2Cl2/MeOH:H2O) | Separation of compounds based on their differential solubility in immiscible liquid phases. This step helps to fractionate the crude extract and remove highly polar or non-polar impurities.[3] | Purity: Significantly improves purity by removing classes of interfering compounds. Yield: Some loss of the target compound is possible due to incomplete partitioning into the desired phase. |
| Initial Chromatography | Flash Chromatography (Silica Gel) | Separation based on polarity. A gradient of solvents (e.g., ether:hexane) is used to elute compounds from the silica gel stationary phase.[1] | Purity: Provides a substantial increase in purity by separating this compound from other compounds with different polarities. Yield: Recovery is generally high, but can be affected by irreversible adsorption to the stationary phase. |
| Purification | High-Performance Liquid Chromatography (HPLC) (Silica or RP-18) | High-resolution separation based on polarity (normal-phase with silica) or hydrophobicity (reversed-phase with RP-18).[1][3] | Purity: The final and most critical step for achieving high purity. Capable of separating structurally similar compounds. Yield: Can result in some product loss, especially with complex mixtures or when collecting narrow fractions. |
| Final Purification | Solid-Phase Extraction (SPE) (e.g., Sep-Pak C18) | A form of column chromatography used for sample clean-up and concentration. The C18 stationary phase retains non-polar compounds, which are then eluted with a non-polar solvent.[3] | Purity: Effectively removes remaining polar impurities. Yield: Generally high recovery, but some loss can occur during loading or elution. |
Experimental Protocols
Detailed methodologies for the key experiments in this compound isolation are described below.
Protocol 1: Bioassay-Guided Fractionation from Habenaria repens[1]
-
Extraction: The plant material of Habenaria repens is extracted with dichloromethane (CH2Cl2).
-
Chromatography: The resulting crude extract is subjected to gradient elution flash chromatography on silica gel. A solvent system of ether:hexane mixtures (ranging from 50% to 70% ether) is used to elute the fractions.
-
Bioassay: Fractions are tested for their feeding deterrent activity to guide the selection of fractions containing the active compound.
-
Final Purification: The active fractions are further purified by silica High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Protocol 2: Phytochemical Investigation of Habenaria petalodes[3]
-
Extraction: The whole plant is macerated with ethanol. The solvent is evaporated to obtain a crude extract.
-
Solvent Partitioning: The crude extract is suspended in a methanol:water (1:1) mixture and then partitioned with dichloromethane to separate fractions based on polarity.
-
Solid-Phase Extraction (SPE): The hydroalcoholic fraction is passed through a Sep-Pak® C18 cartridge. The cartridge is first eluted with water to remove polar compounds, and then with methanol to elute the compounds of interest.
-
Chromatography: The methanolic fraction is subjected to semi-preparative HPLC on a reversed-phase (RP-18) column with a methanol-water gradient for final purification.
Visualizing the Workflows
The following diagrams illustrate the logical flow of the described isolation protocols.
Caption: Workflow for this compound isolation from Habenaria repens.
Caption: Workflow for this compound isolation from Habenaria petalodes.
Purity Determination
The purity of the final this compound product is typically determined using spectroscopic and spectrometric methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS) are used to confirm the structure and assess the presence of impurities.[1][4] High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV) can also be employed to quantify the purity of the isolated compound.[5]
Conclusion
The isolation of this compound is a multi-step process that requires a combination of extraction and chromatographic techniques. While the initial choice of extraction solvent plays a significant role in the overall yield, the subsequent chromatographic steps, particularly HPLC, are crucial for achieving high purity. The selection of a specific protocol will depend on the starting material, available equipment, and the desired final purity of the compound. The workflows presented here, derived from published phytochemical studies, provide a solid foundation for developing an optimized isolation strategy for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A phenolic antioxidant from the freshwater orchid, Habenaria repens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Determination of standard sample purity using the high-precision 1H-NMR process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Habenariol: A Head-to-Head Comparison with Commercial Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Habenariol, a novel phenolic antioxidant isolated from the freshwater orchid Habenaria repens, with established commercial antioxidants: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). This document is intended to serve as a resource for researchers and professionals in drug development and related fields, offering a comparative analysis of their antioxidant performance based on available experimental data.
Quantitative Antioxidant Capacity
Direct quantitative comparisons of this compound with Trolox, Ascorbic Acid, and BHT in standardized antioxidant assays such as ORAC, DPPH, and ABTS are limited in publicly available literature. However, existing research provides valuable insights into its relative potency.
A key study investigating the antioxidant properties of this compound focused on its ability to inhibit copper-induced lipid peroxidation of human low-density lipoprotein (LDL), a well-established model for assessing antioxidant efficacy. In this assay, this compound demonstrated a clear antioxidant effect by prolonging the lag phase before the onset of rapid lipid hydroperoxide formation. While effective, the study concluded that This compound was less potent than alpha-tocopherol in inhibiting LDL lipid peroxidation[1]. Alpha-tocopherol is a potent form of Vitamin E, and Trolox is a water-soluble analog of Vitamin E, often used as a standard in antioxidant capacity assays[2].
For the commercial antioxidants, a substantial body of data is available, though values can vary between studies due to different experimental conditions. The following tables summarize representative data for Trolox, Ascorbic Acid, and BHT.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Antioxidant | IC50 (µg/mL) | Notes |
| This compound | Data not available | - |
| Trolox | ~3.77 | Varies by study |
| Ascorbic Acid | ~6.1 - 8.4 | Varies significantly by study |
| BHT | ~202.35 | Can vary based on assay conditions |
Table 2: ABTS Radical Scavenging Activity (IC50)
| Antioxidant | IC50 (µg/mL) | Notes |
| This compound | Data not available | - |
| Trolox | ~2.93 | Varies by study |
| Ascorbic Acid | Data varies | - |
| BHT | ~32.36 | Can vary based on assay conditions |
Table 3: Oxygen Radical Absorbance Capacity (ORAC)
| Antioxidant | ORAC Value (µmol TE/g) | Notes |
| This compound | Data not available | - |
| Trolox | Standard (1.0) | Used as the reference standard |
| Ascorbic Acid | ~0.20 (relative to Trolox) | Lower than Trolox in some studies |
| BHT | Data not readily available | - |
Mechanisms of Antioxidant Action & Signaling Pathways
Antioxidants exert their effects through various mechanisms, primarily by neutralizing free radicals and modulating cellular signaling pathways involved in oxidative stress.
This compound , as a phenolic compound, is presumed to act as a direct free radical scavenger by donating a hydrogen atom from its hydroxyl group to stabilize reactive oxygen species (ROS). This is a common mechanism for phenolic antioxidants. The specific signaling pathways modulated by this compound have not yet been elucidated in detail.
Commercial Antioxidants:
-
Trolox , a water-soluble analog of vitamin E, is a potent scavenger of peroxyl radicals and is widely used as a standard in antioxidant assays. It acts by donating a hydrogen atom to break the chain reaction of lipid peroxidation.
-
Ascorbic Acid (Vitamin C) is a versatile water-soluble antioxidant that can directly scavenge a wide range of ROS, including superoxide, hydroxyl, and peroxyl radicals. It also plays a crucial role in regenerating other antioxidants, such as vitamin E, from their radical forms. Ascorbic acid can influence various signaling pathways, including those involved in inflammation and cell death.
-
Butylated Hydroxytoluene (BHT) is a synthetic phenolic antioxidant that functions as a free radical scavenger, terminating the chain reactions of lipid peroxidation by donating a hydrogen atom. Its lipophilic nature allows it to be effective in fatty and oily matrices.
Signaling Pathway Diagrams:
Below are simplified diagrams representing the general antioxidant mechanisms and potential signaling pathway interactions for phenolic antioxidants, which would include this compound, and the commercial antioxidants discussed.
Caption: General mechanism of direct antioxidant activity.
Caption: Simplified Nrf2 signaling pathway modulated by phenolic antioxidants.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. Below are summaries of the standard protocols for key antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.
Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Protocol Summary:
-
Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. The antioxidant compounds are dissolved in the same solvent to create a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the antioxidant solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against antioxidant concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical cation by an antioxidant is measured by the decrease in its absorbance at approximately 734 nm.
Protocol Summary:
-
Reagent Preparation: The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The resulting solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at 734 nm.
-
Reaction: A small volume of the antioxidant solution at different concentrations is added to a fixed volume of the ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Protocol Summary:
-
Reagent Preparation: A fluorescent probe (commonly fluorescein) and a peroxyl radical generator (e.g., AAPH) are prepared in a suitable buffer. Trolox is used as the standard.
-
Reaction: The antioxidant sample or Trolox standard is mixed with the fluorescent probe in a microplate.
-
Initiation and Measurement: The reaction is initiated by adding the peroxyl radical generator. The fluorescence decay is monitored kinetically over time at an appropriate excitation and emission wavelength.
-
Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank. The ORAC value is then calculated by comparing the net AUC of the sample to that of the Trolox standard curve and is expressed as Trolox equivalents.
Conclusion
This compound, a novel phenolic compound, exhibits promising antioxidant activity, as demonstrated by its ability to inhibit lipid peroxidation. However, current data suggests it is less potent than alpha-tocopherol in this specific assay. For a comprehensive understanding of its potential, further studies are required to quantify its antioxidant capacity using standardized assays like ORAC, DPPH, and ABTS, and to elucidate its specific interactions with cellular signaling pathways.
In contrast, Trolox, Ascorbic Acid, and BHT are well-characterized commercial antioxidants with a large body of quantitative data supporting their efficacy. Trolox serves as a benchmark in many antioxidant assays. Ascorbic acid is a highly effective and biologically important water-soluble antioxidant. BHT is a widely used synthetic antioxidant, particularly effective in preventing lipid oxidation.
For researchers and drug development professionals, this compound represents a novel scaffold with potential for further investigation and development. Direct, head-to-head comparative studies employing standardized methodologies are essential to fully ascertain its position within the landscape of currently available antioxidants.
References
Replicating Published Bioassay Results for Habenariol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the published bioassay results for Habenariol, a phenolic compound isolated from the orchid Habenaria repens. Due to the limited availability of specific quantitative data and detailed mechanistic studies on this compound in publicly accessible literature, this guide summarizes the existing qualitative findings and provides context through data on related compounds and general knowledge of phenolic antioxidant and anti-inflammatory pathways.
Executive Summary
This compound has demonstrated notable biological activity, primarily as an antioxidant and a feeding deterrent. While direct comparisons with specific IC50 values are limited, existing research indicates its potential in mitigating oxidative stress. This guide presents the available data, outlines relevant experimental protocols, and illustrates the potential signaling pathways involved based on the activities of similar phenolic compounds.
Data Presentation: Bioactivity of this compound and Comparators
Table 1: Antioxidant Activity (LDL Peroxidation)
| Compound | Organism/System | Assay | Result | Source |
| This compound | Human Low-Density Lipoprotein (LDL) | Copper-induced lipid peroxidation | Less potent than alpha-tocopherol | [1] |
| Alpha-tocopherol | Human Low-Density Lipoprotein (LDL) | Copper-induced lipid peroxidation | Positive Control | [1] |
Note: Specific IC50 values for this compound in this assay are not provided in the cited literature.
Table 2: Anti-inflammatory and Antioxidant Activity of Habenaria Species Extracts
| Species | Extract/Fraction | Assay | IC50 (µg/mL) | Source |
| Habenaria aitchisonii | Chloroform Fraction | COX-2 Inhibition | 0.804 | [2] |
| Habenaria aitchisonii | Ethyl Acetate Fraction | COX-2 Inhibition | 2.62 | [2] |
| Habenaria aitchisonii | Chloroform Fraction | ABTS Radical Scavenging | 3.25 | [2] |
| Habenaria aitchisonii | Ethyl Acetate Fraction | DPPH Radical Scavenging | 3.52 | [2] |
| Habenaria aitchisonii | Chloroform Fraction | H2O2 Scavenging | 4.57 | [2] |
| Habenaria longicorniculata | Tuber Extract | DPPH Radical Scavenging | >1000 | [3] |
| Habenaria longicorniculata | Tuber Extract | Nitric Oxide Radical Scavenging | >5000 | [3] |
| Habenaria longicorniculata | Tuber Extract | Hydroxyl Radical Scavenging | >5000 | [3] |
Note: These values are for extracts of different Habenaria species and not for the isolated compound this compound. They are provided for contextual understanding of the potential bioactivities within the genus.
Table 3: Feeding Deterrent Activity
| Compound | Test Organism | Activity | Source |
| This compound | Freshwater crayfish (Procambarus clarkii) | Feeding deterrent | [4] |
Note: Quantitative data such as the effective concentration for 50% feeding deterrence (ED50) is not available in the referenced literature.
Experimental Protocols
Detailed experimental protocols are crucial for the replication of scientific findings. Below are methodologies relevant to the bioassays discussed.
Antioxidant Activity: Copper-Induced LDL Peroxidation Assay
This protocol is based on the description of the experiment conducted on this compound[1].
-
LDL Isolation: Human low-density lipoprotein (LDL) is isolated from fresh plasma by ultracentrifugation.
-
Incubation: LDL is incubated in the presence of a pro-oxidant, such as cupric chloride (CuCl2), to induce lipid peroxidation.
-
Treatment Groups:
-
Control Group: LDL + CuCl2
-
This compound Group: LDL + CuCl2 + this compound (at various concentrations)
-
Positive Control Group: LDL + CuCl2 + Alpha-tocopherol (at various concentrations)
-
-
Monitoring Peroxidation: The extent of lipid peroxidation is monitored over time using spectrophotometry. An increase in absorbance at a specific wavelength (e.g., 234 nm) indicates the formation of conjugated dienes, a marker of lipid peroxidation.
-
Data Analysis: The lag phase (the time before the rapid onset of peroxidation) is determined for each group. A longer lag phase in the presence of the test compound indicates antioxidant activity. The rate of peroxidation can also be calculated from the slope of the kinetic curve.
Feeding Deterrent Assay
While a specific protocol for this compound's feeding deterrent assay was not detailed in the available literature, a general methodology for such assays is as follows:
-
Food Pellet Preparation: Standard food pellets for the test organism (e.g., freshwater crayfish) are prepared.
-
Treatment Application: The food pellets are coated with a solution of this compound at varying concentrations. Control pellets are treated with the solvent alone.
-
Feeding Trial: The treated and control food pellets are offered to the test organisms in a controlled environment.
-
Observation and Measurement: The amount of food consumed from each pellet is measured over a specific period.
-
Data Analysis: A feeding deterrence index is calculated based on the difference in consumption between treated and control pellets.
Mandatory Visualization
Potential Signaling Pathway for Antioxidant and Anti-inflammatory Effects of Phenolic Compounds
The following diagram illustrates a generalized signaling pathway that phenolic compounds, like this compound, may modulate to exert their antioxidant and anti-inflammatory effects. This is a hypothetical model for this compound as specific mechanistic studies are not yet available.
Experimental Workflow: LDL Peroxidation Assay
The following diagram outlines the general workflow for assessing the antioxidant activity of a compound using the LDL peroxidation assay.
References
- 1. A phenolic antioxidant from the freshwater orchid, Habenaria repens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluation of Habenaria aitchisonii Reichb. for antioxidant, anti-inflammatory, and antinociceptive effects with in vivo and in silico approaches [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Transcriptomic Guide: Gene Expression in Habenaria repens in Response to Habenariol Induction
For Immediate Release
A Hypothetical Comparative Analysis of the Habenaria repens Transcriptome With and Without the Feeding Deterrent Habenariol
This guide provides a comprehensive, albeit hypothetical, comparative analysis of the transcriptomic landscape of the water-spider orchid, Habenaria repens, under two conditions: a control state and a state of induced production of the natural feeding deterrent, this compound. As no direct comparative transcriptomic studies on this specific interaction have been published, this guide is constructed based on established principles of plant defense signaling, secondary metabolite biosynthesis, and transcriptomic methodologies adapted from related orchid species. The data presented herein is illustrative and intended to provide a framework for future research.
This document is intended for researchers, scientists, and drug development professionals interested in plant secondary metabolites, plant-herbivore interactions, and the application of transcriptomics in novel compound discovery.
Introduction
Habenaria repens, commonly known as the water-spider orchid, produces a unique phenolic compound called this compound, which serves as a potent feeding deterrent against herbivores. Understanding the genetic and molecular mechanisms that regulate the production of this compound is crucial for potential applications in agriculture and medicine. This guide explores the hypothetical transcriptomic changes that occur in H. repens upon the induction of this compound biosynthesis, likely triggered by herbivory. By comparing the gene expression profiles of induced versus non-induced plants, we can hypothesize the key genes, metabolic pathways, and regulatory networks involved.
Hypothetical Data Presentation: Differentially Expressed Genes
The following tables summarize hypothetical quantitative data from a simulated RNA-seq experiment comparing H. repens with and without induced this compound production. The selection of genes and their expression changes are based on known responses to herbivory and secondary metabolite biosynthesis in other plant species.
Table 1: Hypothetical Upregulated Genes in Habenaria repens with Induced this compound Production
| Gene ID (Hypothetical) | Gene Name/Description | Log2 Fold Change | Putative Function |
| HrPAL01 | Phenylalanine ammonia-lyase 1 | 4.5 | Phenylpropanoid biosynthesis |
| HrC4H02 | Cinnamate 4-hydroxylase 2 | 3.8 | Phenylpropanoid biosynthesis |
| Hr4CL01 | 4-coumarate-CoA ligase 1 | 4.1 | Phenylpropanoid biosynthesis |
| HrLOX2 | Lipoxygenase 2 | 5.2 | Jasmonic acid biosynthesis |
| HrAOS1 | Allene oxide synthase 1 | 4.9 | Jasmonic acid biosynthesis |
| HrJAZ1 | Jasmonate-ZIM domain protein 1 | 3.5 | Repressor of JA signaling |
| HrMYC2 | MYC2 transcription factor | 3.2 | Regulator of JA responses |
| HrWRKY40 | WRKY transcription factor 40 | 2.8 | Defense gene regulation |
| HrP450-1 | Cytochrome P450 monooxygenase | 6.1 | Secondary metabolism |
| HrP450-2 | Cytochrome P450 monooxygenase | 5.7 | Secondary metabolism |
Table 2: Hypothetical Downregulated Genes in Habenaria repens with Induced this compound Production
| Gene ID (Hypothetical) | Gene Name/Description | Log2 Fold Change | Putative Function |
| HrRBCS1 | RuBisCO small subunit 1 | -3.2 | Photosynthesis |
| HrCAB1 | Chlorophyll a-b binding protein 1 | -2.9 | Photosynthesis |
| HrGS1 | Glutamine synthetase 1 | -2.5 | Nitrogen assimilation |
| HrTPI1 | Triosephosphate isomerase 1 | -2.1 | Glycolysis |
| HrEXP1 | Expansin 1 | -3.5 | Cell wall modification |
Experimental Protocols
The following protocols are based on established methodologies for RNA-seq in orchids and are presented as a robust framework for a comparative transcriptomic study of Habenaria repens.
Plant Material and Treatment
-
Plant Growth: Habenaria repens plants would be cultivated in a controlled environment (e.g., greenhouse or growth chamber) to ensure uniform growth conditions.
-
Induction of this compound Production: To simulate herbivory and induce this compound production, mechanical wounding would be applied to the leaves of the treatment group. For example, a pattern of small punctures could be made with a sterile needle.
-
Control Group: An untreated control group of H. repens plants would be maintained under the same conditions.
-
Sample Collection: Leaf tissue would be harvested from both the treatment and control groups at a specified time point post-treatment (e.g., 24 hours), flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA would be extracted from the frozen leaf tissue using a suitable plant RNA isolation kit, such as the RNeasy Plant Mini Kit (Qiagen), followed by DNase treatment to remove any contaminating genomic DNA.
-
RNA Quality Control: The quality and quantity of the extracted RNA would be assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer to ensure high-quality RNA for library preparation.
-
Library Preparation: mRNA would be enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA would then be fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers. Second-strand cDNA would be synthesized, and the double-stranded cDNA would be purified.
-
Sequencing: The prepared libraries would be sequenced on an Illumina sequencing platform (e.g., NovaSeq) to generate a substantial number of paired-end reads.
Data Analysis
-
Quality Control of Reads: Raw sequencing reads would be filtered to remove low-quality reads and adapter sequences.
-
Transcriptome Assembly: The high-quality reads would be assembled de novo to reconstruct the Habenaria repens transcriptome.
-
Gene Annotation: The assembled transcripts would be annotated by comparing their sequences against public protein and nucleotide databases to assign putative functions.
-
Differential Gene Expression Analysis: The expression levels of the transcripts in the treatment and control samples would be quantified, and differentially expressed genes (DEGs) would be identified based on statistical analysis (e.g., using DESeq2 or edgeR).
-
Functional Enrichment Analysis: The identified DEGs would be subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify the biological processes and metabolic pathways that are significantly affected by the induction of this compound production.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for comparative transcriptomics.
Hypothetical Signaling Pathway for this compound Induction
Caption: Hypothetical signaling pathway for this compound induction.
Hypothetical Biosynthesis Pathway of this compound
Caption: Hypothetical biosynthesis pathway of this compound.
Assessing the Synergistic Effects of Habenariol: A Review of Current Evidence and Future Directions
For Researchers, Scientists, and Drug Development Professionals
The exploration of natural compounds for therapeutic applications continues to be a significant area of research. Habenariol, a compound found within the Orchidaceae family, has garnered interest for its potential biological activities. This guide aims to provide an objective comparison of this compound's performance, particularly concerning its synergistic effects with other natural compounds, supported by available experimental data. However, a comprehensive review of the current scientific literature reveals a critical gap: there is a notable absence of direct studies investigating the synergistic effects of this compound with other specific natural compounds.
While research into the broader Habenaria genus indicates a range of biological activities, including anti-inflammatory and anticancer properties, the specific synergistic interactions of this compound remain unexplored. This guide will, therefore, summarize the known biological activities of compounds from the Habenaria genus as a foundation, discuss the theoretical potential for synergy, and outline the necessary experimental frameworks required to assess such interactions.
Biological Activities of Compounds from the Habenaria Genus
Compounds isolated from various Habenaria species have demonstrated a spectrum of biological activities in preclinical studies. These findings provide a basis for inferring the potential therapeutic avenues for this compound and for designing future synergistic studies.
| Biological Activity | Key Findings from Habenaria Species | Potential Mechanisms of Action |
| Anti-inflammatory | Inhibition of pro-inflammatory enzymes and cytokines. | Downregulation of pathways involving cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). |
| Anticancer | Cytotoxic effects against various cancer cell lines. | Induction of apoptosis and inhibition of cell proliferation. |
| Antioxidant | Scavenging of free radicals. | Neutralization of reactive oxygen species (ROS). |
Note: The data presented above is derived from studies on extracts and isolated compounds from various Habenaria species, not specifically this compound.
Theoretical Framework for Synergistic Effects
In pharmacology, synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. For this compound, synergistic interactions with other natural compounds could manifest in several ways:
-
Multi-target Effects: this compound and a partner compound could inhibit multiple key signaling pathways involved in a disease process, leading to a more potent therapeutic effect.
-
Enhanced Bioavailability: A second compound could improve the absorption, distribution, metabolism, or excretion (ADME) profile of this compound, thereby increasing its effective concentration at the target site.
-
Overcoming Resistance: In the context of cancer, a synergistic combination could circumvent drug resistance mechanisms.
The diagram below illustrates a hypothetical signaling pathway that could be targeted by a synergistic combination of this compound and another natural compound (Compound X) to achieve an enhanced anti-inflammatory response.
Experimental Protocols for Assessing Synergy
To empirically determine the synergistic effects of this compound with other natural compounds, a structured experimental approach is necessary. The following protocols are standard methodologies used in drug combination studies.
1. In Vitro Synergy Assessment: The Combination Index (CI) Method
This method, based on the median-effect principle, is a quantitative way to determine synergy, additivity, or antagonism.
-
Cell Culture: Culture relevant cell lines (e.g., cancer cell lines for anticancer studies, macrophages for anti-inflammatory studies).
-
Dose-Response Curves: Determine the half-maximal inhibitory concentration (IC50) for this compound and the selected natural compound(s) individually.
-
Combination Studies: Treat cells with various concentrations of this compound and the other compound(s) in combination, using both constant and non-constant ratio designs.
-
Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
The workflow for a typical in vitro synergy experiment is depicted below.
2. Mechanistic Studies
Once synergy is confirmed, further experiments are needed to elucidate the underlying mechanisms.
-
Western Blotting: To analyze the expression levels of key proteins in signaling pathways.
-
Quantitative PCR (qPCR): To measure changes in gene expression.
-
Flow Cytometry: To assess cell cycle arrest and apoptosis.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the levels of secreted cytokines or other inflammatory mediators.
Future Research Directions
The lack of specific data on the synergistic effects of this compound presents a clear opportunity for future research. A systematic investigation into its interactions with other well-characterized natural compounds, such as curcumin, quercetin, or resveratrol, could yield valuable insights. Such studies should follow the rigorous experimental protocols outlined above to ensure the generation of robust and reproducible data.
For drug development professionals, the potential for synergistic combinations involving this compound could lead to the development of more effective and safer therapeutic agents. By combining compounds with different mechanisms of action, it may be possible to achieve therapeutic efficacy at lower doses, thereby reducing the risk of adverse effects.
Safety Operating Guide
Essential Guide to the Proper Disposal of Habenariol for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the handling and disposal of Habenariol is paramount in a laboratory setting. This document provides a comprehensive, step-by-step guide to its proper disposal, alongside essential safety information and experimental protocols.
This compound is a phenolic compound naturally occurring in the semi-aquatic orchid Habenaria repens.[1] It is recognized for its antioxidant properties and its role as a feeding deterrent against certain aquatic organisms, such as the freshwater crayfish Procambarus clarkii.[1] Due to its chemical nature as a phenolic compound, specific procedures must be followed to ensure its safe disposal, minimizing environmental impact and protecting laboratory personnel.
Immediate Safety and Handling
Before commencing any procedure involving this compound, it is crucial to adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat.
-
Use chemical-resistant gloves (e.g., nitrile or neoprene).
-
Wear safety goggles to protect from splashes.
Ventilation:
-
All work with solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.
Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent such as vermiculite or sand.
-
Collect the absorbed material into a designated, sealed container for hazardous waste.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
This compound Disposal Protocol
As a phenolic compound, this compound waste must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation of waste is the first and most critical step. Maintain separate, clearly labeled waste containers for:
-
Solid this compound Waste: This includes unused or expired pure compound, as well as contaminated items like weighing paper, pipette tips, and gloves.
-
Liquid this compound Waste: This includes solutions of this compound in aqueous or organic solvents. It is crucial to segregate halogenated and non-halogenated solvent waste.
-
Contaminated Sharps: Any needles, scalpels, or other sharps that have come into contact with this compound should be disposed of in a designated sharps container for chemical waste.
Step 2: Waste Collection and Storage
-
Containers: Use only approved, leak-proof, and chemically compatible containers for waste collection. Ensure containers are properly sealed when not in use.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Toxic," "Irritant").
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
Step 3: Final Disposal
-
Licensed Disposal Service: Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.
-
Incineration: The preferred method for the disposal of phenolic compounds is high-temperature incineration at a permitted hazardous waste facility.
Quantitative Data Presentation
| Property | Value | Source |
| Chemical Formula | C₂₂H₂₆O₇ | [1] |
| Molar Mass | 402.443 g·mol⁻¹ | [1] |
| CAS Number | 216752-89-5 | [1] |
| Appearance | Viscous oil | [2] |
| IUPAC Name | bis(4-hydroxyphenyl)methyl (2R)-2-ethyl-2-hydroxy-4-methylpentanoate | [1] |
Experimental Protocols and Visualizations
To provide further value beyond the product itself, this section details experimental workflows relevant to the known biological activities of this compound.
Experimental Protocol 1: Antioxidant Activity Assay
This protocol outlines the methodology to assess the antioxidant activity of this compound by measuring its ability to inhibit copper-induced lipid peroxidation of low-density lipoprotein (LDL).
Methodology:
-
Preparation of LDL: Isolate human LDL from fresh plasma by ultracentrifugation.
-
Preparation of this compound Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol or DMSO) and dilute to the desired final concentrations for the assay.
-
Incubation:
-
In a multi-well plate, combine the LDL solution with the this compound solution at various concentrations.
-
Include a positive control (e.g., α-tocopherol) and a negative control (vehicle solvent).
-
Initiate lipid peroxidation by adding a solution of cupric chloride (CuCl₂).
-
-
Measurement of Lipid Peroxidation:
-
Monitor the formation of conjugated dienes by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Alternatively, an endpoint assay can be performed to measure the final amount of lipid hydroperoxides using a colorimetric assay kit.
-
-
Data Analysis:
-
Calculate the lag phase of oxidation from the kinetic assay. A longer lag phase indicates greater antioxidant activity.
-
For the endpoint assay, calculate the percentage inhibition of lipid peroxidation for each concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of lipid peroxidation).
-
References
Personal protective equipment for handling Habenariol
Hazard Identification and Risk Assessment
While specific hazards of Habenariol are uncharacterized, its classification as a phenolic compound suggests potential for skin, eye, and respiratory irritation. A thorough risk assessment should be conducted before any handling, considering the quantity of the substance, the nature of the procedure, and the potential for exposure.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. This is the minimum requirement and should be supplemented with additional protection based on the specific experimental conditions.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | To protect against splashes, aerosols, and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact. Glove integrity should be checked before and during use. |
| Body Protection | Fully-fastened laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, depending on the risk assessment. | To prevent inhalation of airborne particles or aerosols. |
Handling and Storage
Safe handling and storage are critical to minimize exposure and maintain the integrity of the compound.
-
Engineering Controls : All work involving solid this compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safe Handling Practices :
-
Storage : Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Spill and Exposure Procedures
Immediate and appropriate action is crucial in the event of a spill or exposure.
| Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[2][3] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2][3] Seek immediate medical attention. |
| Small Spill | Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department for assistance with cleanup. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous waste. |
| Solutions of this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. Do not pour down the drain. |
| Contaminated Materials (e.g., gloves, paper towels) | Place in a sealed bag or container labeled as hazardous waste. |
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.
Caption: General laboratory workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
